3-Methyl-2-phenylbutanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-phenylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZOLAFPWWQXGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290371, DTXSID90876392 | |
| Record name | 3-methyl-2-phenylbutanenitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methy-2-phenylbutyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5558-29-2 | |
| Record name | 5558-29-2 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methyl-2-phenylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-2-phenylbutanenitrile | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3-Methyl-2-phenylbutanenitrile (CAS: 5558-29-2)
Abstract: This technical guide provides a comprehensive overview of 3-Methyl-2-phenylbutanenitrile, CAS number 5558-29-2. Intended for researchers, chemists, and professionals in drug development, this document details the compound's chemical identity, physicochemical properties, and spectroscopic profile. Furthermore, it explores its significant role as a versatile intermediate in pharmaceutical synthesis, outlines a conceptual synthetic pathway, and provides critical information on its safe handling, storage, and disposal. The unique structural features of this molecule, combining a phenyl ring, a nitrile group, and an isopropyl moiety, make it a valuable building block in the creation of complex molecular architectures.
Chemical Identity and Structure
This compound is an organic compound featuring a nitrile functional group attached to a carbon that is also bonded to a phenyl ring and an isopropyl group.[1] This substitution pattern creates a chiral center at the α-carbon. The compound is typically supplied as a racemic mixture unless a specific stereoisomer is synthesized.[1]
Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 5558-29-2[2][3] |
| Molecular Formula | C₁₁H₁₃N[1][2][4] |
| Molecular Weight | 159.23 g/mol [2][4] |
| IUPAC Name | This compound[2] |
| Synonyms | α-(iso-Propyl)phenylacetonitrile, 3-Methyl-2-phenylbutyronitrile, 2-Isopropyl-2-phenylacetonitrile[1][5] |
| InChI | InChI=1S/C11H13N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3[1][2] |
| InChIKey | IAZOLAFPWWQXGU-UHFFFAOYSA-N[2][6] |
| Canonical SMILES | CC(C)C(C#N)C1=CC=CC=C1[2] |
| MDL Number | MFCD00019805[4][5] |
Physicochemical Properties
This compound is a liquid at room temperature.[5] The presence of the polar nitrile group imparts different solubility characteristics compared to a simple hydrocarbon of similar size.[1]
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Physical State | Liquid | [5] |
| Boiling Point | 112-116 °C at 7 mmHg | [6] |
| Density (Predicted) | 0.967 g/cm³ |[4] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. While raw spectral data is proprietary, reference spectra are available and the expected profile can be deduced from its structure.[2]
-
Infrared (IR) Spectroscopy : The most prominent and diagnostic peak in the IR spectrum is the sharp, strong absorption corresponding to the C≡N (nitrile) stretch, which typically appears in the 2260–2210 cm⁻¹ region. Other significant absorptions include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the aliphatic isopropyl group (below 3000 cm⁻¹), as well as C=C in-ring stretches for the phenyl group around 1600-1450 cm⁻¹.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals. The five protons of the phenyl group would appear as a multiplet in the aromatic region (typically ~7.2-7.5 ppm). The single proton at the chiral α-carbon would be a multiplet, coupled to the methine of the isopropyl group. The isopropyl group itself would display a methine proton (a multiplet) and two diastereotopic methyl groups, which would likely appear as two distinct doublets.
-
¹³C NMR : The carbon NMR spectrum would show a signal for the nitrile carbon (typically ~115-125 ppm), multiple signals for the aromatic carbons, and distinct signals for the α-carbon, and the methine and two methyl carbons of the isopropyl group.[2][6]
-
-
Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 159. Key fragmentation pathways would likely involve the loss of the isopropyl group, loss of hydrogen cyanide (HCN), and the formation of a stable tropylium ion (m/z 91) characteristic of benzyl compounds.
Synthesis and Reactivity
Role as a Synthetic Intermediate
The primary value of this compound lies in its role as a versatile intermediate in organic synthesis.[4] It serves as a key building block for more complex molecules, particularly within the pharmaceutical industry.[1][4] Its documented applications include its use as a reagent in the synthesis of:
-
Disubstituted aminopiperidines , which have been investigated as calcium channel blockers active against pain and neuropathic pain.[7][]
-
Noremopamil enantiomers and (methylethyl)(oxopropyl)benzeneacetonitrile , further highlighting its utility in constructing pharmacologically relevant scaffolds.[7]
The reactivity of the molecule is centered on two main areas: the nitrile group and the α-proton. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to different classes of compounds.[9] The α-proton is acidic and can be removed by a strong base to form a carbanion, which can then be used in various carbon-carbon bond-forming reactions.
Proposed Synthetic Pathway: Alkylation of Phenylacetonitrile
A common and logical method for the synthesis of α-substituted phenylacetonitriles is the alkylation of the phenylacetonitrile carbanion.
Caption: Conceptual workflow for the synthesis of the target molecule.
Experimental Protocol (Conceptual):
-
Deprotonation: Phenylacetonitrile is dissolved in a suitable anhydrous aprotic solvent (e.g., THF, DMF). The solution is cooled in an ice bath. A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is added portion-wise to deprotonate the α-carbon, forming the resonance-stabilized carbanion. The reaction is stirred under an inert atmosphere (e.g., nitrogen or argon) until deprotonation is complete.
-
Alkylation: An isopropyl halide, such as 2-bromopropane or 2-iodopropane, is added slowly to the solution of the carbanion. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Workup and Purification: The reaction is quenched by the careful addition of water or a saturated aqueous ammonium chloride solution. The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.
Applications in Research and Drug Development
The structural motifs within this compound are highly relevant in medicinal chemistry.
-
Nitrile as a Bioisostere: The nitrile group is a well-established pharmacophore and can act as a bioisostere for a carbonyl group, a terminal alkyne, or a halogen. It can participate in crucial hydrogen bonding interactions with biological targets and is generally metabolically stable.
-
Lipophilic Moieties: The phenyl and isopropyl groups contribute to the lipophilicity of the molecule, which is a critical parameter (LogP) influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The strategic placement of such groups can enhance binding to hydrophobic pockets within target proteins.
This compound serves as a starting point for creating libraries of diverse molecules for screening in drug discovery campaigns. By modifying the phenyl ring (e.g., adding substituents) or transforming the nitrile group, chemists can systematically explore the structure-activity relationship (SAR) of a new chemical series.
Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires careful handling by trained personnel in a controlled laboratory environment.[5]
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
|---|---|---|---|
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger | GHS06 (Skull and Crossbones) |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Danger | GHS06, GHS07 (Exclamation Mark) |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Danger | GHS06, GHS07 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Danger | GHS07 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Danger | GHS07 |
Source: GHS classifications reported by multiple suppliers.[2][5]
Safe Handling Protocol
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[10]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.[10]
-
Disposal: Dispose of waste and empty containers in accordance with all local, regional, and national regulations.
Conclusion
This compound (CAS 5558-29-2) is a valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its distinct structural features—a chiral center, a reactive nitrile group, and lipophilic phenyl and isopropyl moieties—make it a versatile building block for creating complex molecular targets. A thorough understanding of its physicochemical properties, spectroscopic profile, and reactivity is essential for its effective use. Adherence to strict safety protocols is mandatory due to its toxicity. As research continues to demand novel molecular scaffolds, the utility of such well-defined intermediates remains paramount in advancing the fields of chemistry and drug discovery.
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3-Methyl-2-phenylbutanenitrile molecular weight and formula C11H13N
An In-depth Technical Guide to 3-Methyl-2-phenylbutanenitrile (C₁₁H₁₃N)
Core Profile and Significance
This compound, a nitrile derivative with the chemical formula C₁₁H₁₃N and a molecular weight of approximately 159.23 g/mol , serves as a significant building block in advanced organic synthesis.[1][2][3] Its unique structure, featuring a phenyl ring and an isopropyl group adjacent to a nitrile-substituted chiral center, makes it a valuable intermediate in the development of complex molecules. This guide provides an in-depth analysis of its properties, a robust synthesis protocol with mechanistic reasoning, and a review of its applications for professionals in research and drug development.
Physicochemical and Structural Data
A compound's utility is fundamentally defined by its physical and chemical properties. These data points are critical for designing reaction conditions, purification strategies, and safety protocols.
2.1 Key Identifiers and Molecular Structure
-
IUPAC Name: this compound[1][]
-
Canonical SMILES: CC(C)C(C#N)C1=CC=CC=C1[1][]
-
InChIKey: IAZOLAFPWWQXGU-UHFFFAOYSA-N[1][]
2.2 Tabulated Physicochemical Properties
The quantitative properties of this compound are summarized below for ease of reference in experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 159.23 g/mol | [1][2][] |
| Density (Predicted) | 0.957 - 0.967 g/cm³ | [2][] |
| Boiling Point | 248.5 °C at 760 mmHg | [] |
| XLogP3 | 2.3 | [1] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is most effectively achieved through the α-alkylation of phenylacetonitrile. This common yet powerful C-C bond-forming reaction leverages the acidity of the α-proton, which is stabilized by the electron-withdrawing nitrile group.
3.1 Retrosynthetic Analysis
A logical approach to synthesizing the target molecule begins with a retrosynthetic disconnection. The key bond to form is between the α-carbon and the isopropyl group. This reveals two readily available starting materials: phenylacetonitrile and an isopropyl electrophile.
Caption: Retrosynthetic analysis of this compound.
3.2 Laboratory Synthesis Protocol
This protocol describes a self-validating system for the synthesis of this compound. Each step includes an explanation of its chemical purpose to ensure both reproducibility and a fundamental understanding of the process.
Materials and Reagents:
-
Phenylacetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
2-Bromopropane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel:
-
A three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a rubber septum is flame-dried or oven-dried and allowed to cool to room temperature under inert gas.
-
Scientist's Note: The exclusion of atmospheric moisture is critical. The carbanion intermediate generated in Step 3 is highly basic and will be quenched by water, halting the desired reaction.
-
-
Deprotonation of Phenylacetonitrile:
-
Wash sodium hydride (1.1 equivalents) with anhydrous hexane to remove the mineral oil and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add phenylacetonitrile (1.0 equivalent) dissolved in anhydrous THF to the NaH suspension via a syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Scientist's Note: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon of phenylacetonitrile to form the corresponding sodium salt of the carbanion. Performing this step at 0 °C controls the initial exothermic reaction and hydrogen evolution.
-
-
Alkylation (C-C Bond Formation):
-
Cool the resulting carbanion solution back to 0 °C.
-
Add 2-bromopropane (1.2 equivalents) dropwise via syringe.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to a gentle reflux for 4-6 hours.
-
Scientist's Note: This is a classic Sₙ2 reaction where the nucleophilic carbanion attacks the electrophilic carbon of 2-bromopropane. Heating to reflux ensures the reaction proceeds to completion. A slight excess of the alkylating agent helps drive the reaction forward.
-
-
Workup and Quenching:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with the chosen organic solvent.
-
Scientist's Note: Saturated NH₄Cl is a mild acid used to neutralize any remaining base and quench the reaction safely. It is preferred over stronger acids to avoid potential side reactions.
-
-
Purification and Isolation:
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude oil should be purified by vacuum distillation to yield pure this compound.
-
Scientist's Note: Vacuum distillation is necessary due to the compound's high boiling point (248.5 °C at atmospheric pressure) and prevents thermal decomposition.[]
-
Applications in Chemical and Pharmaceutical Development
This compound is not typically an end-product but rather a crucial intermediate. Its value lies in the chemical versatility of the nitrile group, which can be transformed into amines, carboxylic acids, or ketones, providing access to a wide range of more complex molecular architectures.
Sources
3-Methyl-2-phenylbutanenitrile chemical structure and IUPAC name
An In-depth Technical Guide to 3-Methyl-2-phenylbutanenitrile
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. The document delves into the molecule's structural and chemical properties, outlines a robust synthetic protocol, details methods for its characterization, and explores its reactivity and applications, grounding all claims in authoritative scientific principles.
Chemical Identity and Structure
This compound is a chiral organic compound featuring a nitrile group and a phenyl group attached to the same carbon atom, which is further substituted with an isopropyl group. Its unique structure makes it a valuable building block in the synthesis of more complex molecules.
-
IUPAC Name: this compound[1]
-
Synonyms: 2-Isopropyl-2-phenylacetonitrile, 3-Methyl-2-phenylbutyronitrile[1][5]
The core structure consists of a butane backbone, modified with a phenyl group at position 2 and a methyl group at position 3. The nitrile (cyano) group is also attached to the C2 position. The carbon at position 2 is a stereocenter, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers.
Caption: 2D Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical and computed properties of this compound is provided below. Spectroscopic data are critical for confirming the identity and purity of the synthesized compound.
Table 1: Physicochemical Properties & Spectroscopic Data Summary
| Property | Value / Description | Source |
| Molecular Weight | 159.23 g/mol | [1][6] |
| Appearance | Colorless to light yellow liquid or crystal | [7] |
| Density (Predicted) | 0.967 g/cm³ | [6] |
| Boiling Point | 112-116 °C at 7 mmHg | [8] |
| Infrared (IR) Spectrum | ||
| C≡N Stretch | ~2240 cm⁻¹ (characteristic sharp peak) | [9] |
| C-H (sp²) Stretch | ~3030-3100 cm⁻¹ (aromatic) | [10] |
| C-H (sp³) Stretch | ~2870-2960 cm⁻¹ (aliphatic) | [10] |
| C=C Stretch | ~1450-1600 cm⁻¹ (aromatic ring) | [9] |
| ¹H NMR Spectrum (Predicted) | ||
| Phenyl Protons | δ 7.2-7.4 ppm (m, 5H) | [10] |
| C2-H (methine) | δ ~3.7 ppm (d, 1H) | - |
| C3-H (methine) | δ ~2.2 ppm (m, 1H) | - |
| C3-CH₃ (diastereotopic) | δ ~0.9-1.1 ppm (dd, 6H) | - |
| ¹³C NMR Spectrum (Predicted) | ||
| C≡N | δ ~120 ppm | [8] |
| Phenyl C (quaternary) | δ ~135 ppm | [8] |
| Phenyl CH | δ ~127-129 ppm | [8] |
| C2 (methine) | δ ~45 ppm | [8] |
| C3 (methine) | δ ~33 ppm | [8] |
| C3-CH₃ | δ ~20 ppm | [8] |
Note: NMR chemical shifts (δ) are predicted based on standard values for similar structural motifs and are relative to TMS. Actual values may vary depending on the solvent and experimental conditions.
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is efficiently achieved via the alkylation of phenylacetonitrile. This method leverages the acidity of the α-proton (the proton on the carbon adjacent to the nitrile group), which is significantly enhanced by the electron-withdrawing nature of both the cyano group and the phenyl ring.
Experimental Protocol: Alkylation of Phenylacetonitrile
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the flask to 0 °C in an ice bath. Add a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) portion-wise.
-
Causality: A strong base is required to fully deprotonate the α-carbon of phenylacetonitrile, forming the corresponding carbanion. Non-nucleophilic bases are chosen to prevent side reactions with the alkylating agent.
-
-
Carbanion Formation: Slowly add phenylacetonitrile dropwise to the stirred suspension of the base in THF at 0 °C. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the resonance-stabilized carbanion.
-
Alkylation: Add 2-bromopropane (or 2-iodopropane) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Causality: The carbanion acts as a potent nucleophile, attacking the electrophilic carbon of the 2-bromopropane in an SN2 reaction to form the new carbon-carbon bond.[11] Refluxing drives the reaction to completion.
-
-
Workup and Purification: a. Cool the reaction mixture to room temperature and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Reactivity and Synthetic Applications
This compound is a versatile intermediate primarily due to the reactivity of its nitrile group.[5][6] The nitrile moiety can undergo a variety of transformations, making it a valuable precursor for other functional groups.
-
Hydrolysis to Carboxylic Acid: In the presence of strong acid (e.g., H₂SO₄) or base (e.g., NaOH) with heating, the nitrile group can be fully hydrolyzed to a carboxylic acid, yielding 3-methyl-2-phenylbutanoic acid.[12][13] This reaction proceeds through an intermediate amide.[11]
-
Reduction to Primary Amine: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, forming (3-methyl-2-phenylbutyl)amine.[11][13][14] This transformation is fundamental in the synthesis of pharmaceutical compounds where a primary amine is required.
-
Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the electrophilic carbon of the nitrile.[14] Subsequent hydrolysis of the intermediate imine salt yields a ketone.
Its role as a reagent in the synthesis of disubstituted aminopiperidines, which act as calcium channel blockers for treating pain, highlights its importance in medicinal chemistry.[]
Caption: Major reaction pathways of this compound.
Conclusion
This compound is a structurally significant and synthetically versatile molecule. Its preparation via the alkylation of phenylacetonitrile is a robust and well-understood process. The compound's identity and purity can be unequivocally confirmed through standard spectroscopic techniques, particularly IR and NMR. The reactivity of its nitrile group allows for its conversion into valuable carboxylic acids, primary amines, and ketones, cementing its role as a key building block in the development of pharmaceuticals and other high-value fine chemicals.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249722, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519595, 3-Methyl-2-phenyl-but-2-enenitrile. Retrieved from [Link]
-
NIST. (n.d.). 3-Methyl-2-phenyl-but-2-enenitrile. In NIST Chemistry WebBook. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). This compound (C007B-483007). Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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ChemBK. (n.d.). 3-methyl-2-[4-(propan-2-yl)phenyl]butanenitrile. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Methyl-2-phenylbutyronitrile - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved from [Link]
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Röckl, J. L., Imada, Y., Chiba, K., & Waldvogel, S. R. (2021). Synthetic strategies to 2-phenylacetonitrile. ResearchGate. Retrieved from [Link]
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LibreTexts. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]
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ChemBK. (n.d.). 3-oxo-2-phenylbutanenitrile. Retrieved from [Link]
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LibreTexts. (2023). Reactivity of Nitriles. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]
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NIST. (n.d.). Butanenitrile, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14112147, 2-Methyl-3-oxo-2-phenylbutanenitrile. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94301, 3-Methyl-2-butenenitrile. Retrieved from [Link]
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The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Retrieved from [Link]
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Synthesis of 3-Methyl-2-phenylbutanenitrile starting materials
An In-depth Technical Guide to the Synthesis of 3-Methyl-2-phenylbutanenitrile
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for obtaining this compound (CAS No: 5558-29-2), a critical intermediate in the pharmaceutical industry.[1][2] The primary focus is on the alkylation of phenylacetonitrile, a robust and industrially scalable method. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters that ensure high yield and purity. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this synthesis.
Introduction: Significance of this compound
This compound, also known as 2-isopropyl-2-phenylacetonitrile, is a versatile chemical building block.[1] Its principal application lies in its role as a key precursor in the synthesis of Verapamil, a widely used calcium channel blocker for treating hypertension, angina, and cardiac arrhythmia.[3][4][] The molecular structure, featuring a quaternary carbon center with a phenyl, an isopropyl, and a nitrile group, makes it a valuable synthon for various complex organic molecules in agrochemicals and fine chemicals.[2] An efficient and selective synthesis is therefore of paramount importance.
The most prevalent and industrially viable method for its preparation is the α-alkylation of phenylacetonitrile with an isopropyl halide. This guide will delve into the mechanistic details of this reaction, with a particular focus on the use of phase-transfer catalysis to achieve optimal results.
Primary Synthetic Pathway: α-Alkylation of Phenylacetonitrile
The core of this synthesis involves the formation of a carbon-carbon bond at the benzylic position of phenylacetonitrile. This is achieved by deprotonating the acidic α-carbon to generate a nucleophilic carbanion, which then displaces a halide from an alkylating agent.
Reaction Principle and Mechanism
The reaction proceeds via a two-step mechanism:
-
Deprotonation: The benzylic proton of phenylacetonitrile is acidic due to the electron-withdrawing effect of the adjacent nitrile group and the resonance stabilization of the resulting conjugate base (carbanion) by the phenyl ring. A strong base is required to abstract this proton.
-
Nucleophilic Substitution (S_N2): The newly formed, resonance-stabilized carbanion acts as a potent nucleophile. It attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane), displacing the halide ion in a classic S_N2 reaction to form the desired this compound.
Causality Behind Experimental Choices
Choice of Base and Reaction System: Historically, strong bases like sodium amide (NaNH₂) in liquid ammonia or toluene were used.[4][6] While effective, these reagents pose significant handling risks. A modern, safer, and more economical approach utilizes concentrated aqueous sodium hydroxide (50% w/w) in a two-phase system with a phase-transfer catalyst (PTC).[7][8]
The Role of Phase-Transfer Catalysis (PTC): The alkylation reaction involves an aqueous phase (containing the NaOH base) and an organic phase (containing phenylacetonitrile and the alkyl halide). The phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride, facilitates the reaction by transporting the hydroxide anions (OH⁻) from the aqueous phase into the organic phase.[8][9] This allows the deprotonation to occur where the reactants are, dramatically increasing the reaction rate under milder conditions and minimizing side reactions like nitrile hydrolysis.[8]
Controlling Selectivity: Mono- vs. Di-alkylation: A common side reaction in the alkylation of active methylene compounds is over-alkylation, leading to a di-substituted product.[8] However, the synthesis of this compound benefits from a key structural feature: the steric hindrance of the secondary isopropyl halide. This bulkiness makes a second alkylation on the already substituted α-carbon highly unfavorable.[9] Consequently, the reaction with isopropyl halides yields almost exclusively the desired mono-alkylated product, a significant advantage for this specific transformation.[9]
Experimental Protocol: Phase-Transfer Catalyzed Synthesis
This protocol is adapted from established procedures for the alkylation of phenylacetonitrile and is optimized for safety and efficiency.[7][8]
Materials and Equipment
| Reagent | Formula | M.W. ( g/mol ) |
| Phenylacetonitrile | C₈H₇N | 117.15 |
| 2-Bromopropane | C₃H₇Br | 122.99 |
| Sodium Hydroxide | NaOH | 40.00 |
| Benzyltriethylammonium Chloride | C₁₃H₂₂ClN | 227.77 |
| Toluene | C₇H₈ | 92.14 |
| Hydrochloric Acid (dilute) | HCl | 36.46 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
Equipment:
-
Multi-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Thermometer
-
Water bath for temperature control
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Procedure
-
Reactor Setup: In a 1 L four-necked flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, add 270 mL of 50% (w/w) aqueous sodium hydroxide solution, 117.15 g (1.0 mole) of phenylacetonitrile, and 2.3 g (0.01 mole) of benzyltriethylammonium chloride.
-
Initial Mixing: Begin vigorous stirring to create a well-mixed emulsion of the aqueous and organic phases.
-
Addition of Alkylating Agent: Add 123.0 g (1.0 mole) of 2-bromopropane dropwise from the dropping funnel over a period of approximately 90-120 minutes. The reaction is exothermic; maintain the internal temperature between 25–35°C using a cold-water bath as needed.
-
Reaction Completion: After the addition is complete, continue stirring for 2 hours. Then, raise the temperature to 40°C for an additional hour to ensure the reaction proceeds to completion.
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully add 400 mL of water and 100 mL of toluene. Transfer the entire mixture to a separatory funnel. Separate the layers and extract the aqueous phase with an additional 100 mL of toluene.
-
Washing: Combine the organic layers and wash successively with 100 mL of water, 100 mL of dilute (5%) hydrochloric acid, and finally with 100 mL of water to remove any remaining base or catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the toluene solvent using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Expected Yield and Purity
Following this procedure, yields in the range of 85-95% can be expected. The purity of the distilled product is typically >98% as determined by GC analysis.
Alternative Synthetic Considerations
While alkylation of phenylacetonitrile is the most direct route, other methods exist, though they are often more complex or less efficient for this specific target.
-
Cyanation of a Halogenated Precursor: This would involve synthesizing a compound like 2-bromo-3-methyl-1-phenylbutane and subsequently displacing the bromide with a cyanide salt (e.g., NaCN).[10] This route is less direct as it requires the prior synthesis of the haloalkane and may be complicated by competing elimination reactions.
-
Strecker Synthesis Variation: The classic Strecker synthesis produces α-amino nitriles from aldehydes or ketones.[11][12][13] Adapting this to produce this compound would require a multi-step sequence, likely involving the formation of an intermediate that is subsequently modified, making it less atom-economical than direct alkylation.
Conclusion
The synthesis of this compound is most effectively and efficiently achieved through the α-alkylation of phenylacetonitrile with an isopropyl halide. The use of phase-transfer catalysis with aqueous sodium hydroxide represents a significant process improvement, offering high yields, enhanced safety, and operational simplicity compared to traditional methods using hazardous reagents like sodium amide. The inherent steric hindrance of the secondary alkylating agent advantageously suppresses the common side reaction of di-alkylation, simplifying purification and maximizing the yield of the desired mono-alkylated product. The detailed protocol provided in this guide offers a reliable and scalable foundation for laboratory and industrial production.
References
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Synthesis of Verapamil. Chempedia - LookChem. [Link]
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Alkylation of Phenylacetonitrile under Organic-aqueous Alkali Hydroxide Two Phase System in the Presence of Poly. J-Stage. [Link]
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This compound | C11H13N | CID 249722. PubChem - NIH. [Link]
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Mono- versus Dialkylation of Phenylacetonitrile with Alkyl Halides by Alkali Amides in Liquid Ammonia. Exclusive Monoalkylation. Journal of the American Chemical Society. [Link]
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Strecker Synthesis. NROChemistry. [Link]
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α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate. [Link]
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Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Journal of Organic Chemistry. [Link]
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α-PHENYLBUTYRONITRILE. Organic Syntheses. [Link]
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Strecker Synthesis. Master Organic Chemistry. [Link]
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Strecker amino acid synthesis. Wikipedia. [Link]
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Synthesis of the left part of verapamil. ResearchGate. [Link]
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Strecker Synthesis. Organic Chemistry Portal. [Link]
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Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina. Semantic Scholar. [Link]
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3-oxo-2-phenylbutanenitrile. ChemBK. [Link]
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Some New Analogues of Verapamil and Mepamil. Synthesis and Basic Pharmacological Properties. Semantic Scholar. [Link]
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2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses. [Link]
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Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. PubMed Central - NIH. [Link]
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-
MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. [Link]
-
Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews. [Link]
-
Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme. [Link]
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Cyanation – Knowledge and References. Taylor & Francis. [Link]
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A Spectroscopic Guide to 3-Methyl-2-phenylbutanenitrile: In-Depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 3-methyl-2-phenylbutanenitrile (CAS No: 5558-29-2), a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1] With a molecular formula of C₁₁H₁₃N and a molecular weight of 159.23 g/mol , precise structural elucidation is paramount for its application in complex synthetic pathways.[2] This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this compound, offering insights into the interpretation of its spectral features and providing robust experimental protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
The unique arrangement of a phenyl ring, a nitrile group, and an isopropyl moiety in this compound gives rise to a distinct spectroscopic fingerprint. Understanding the expected signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry is crucial for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the benzylic proton, the isopropyl proton, and the diastereotopic methyl protons of the isopropyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the anisotropy of the phenyl ring.
Expected ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~ 7.30 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 3.80 | Doublet | 1H | Benzylic proton (CH-Ph) |
| ~ 2.20 | Multiplet | 1H | Isopropyl proton (CH(CH₃)₂) |
| ~ 1.10 | Doublet | 3H | Isopropyl methyl protons (CH₃) |
| ~ 0.90 | Doublet | 3H | Isopropyl methyl protons (CH₃) |
The aromatic protons typically appear as a complex multiplet in the downfield region. The benzylic proton, being adjacent to both the phenyl ring and the nitrile group, is expected to be a doublet due to coupling with the isopropyl proton. The two methyl groups of the isopropyl moiety are diastereotopic and are therefore expected to appear as two distinct doublets.
A detailed protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate analysis.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Parameters (for a 400 MHz spectrometer):
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the spectrum using a standard pulse-acquire sequence.
-
Typical parameters include a spectral width of 12 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum and reference the TMS peak to 0.00 ppm.
-
Integrate the signals and analyze the multiplicities and coupling constants.
-
subgraph "cluster_prep" { label="Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; weigh [label="Weigh Sample"]; dissolve [label="Dissolve in CDCl3 w/ TMS"]; transfer [label="Transfer to NMR Tube"]; weigh -> dissolve -> transfer; }
subgraph "cluster_acq" { label="Data Acquisition"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; lock [label="Lock & Shim"]; setup [label="Set Parameters"]; acquire [label="Acquire FID"]; lock -> setup -> acquire; }
subgraph "cluster_proc" { label="Data Processing"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; ft [label="Fourier Transform"]; phase [label="Phase & Reference"]; analyze [label="Integrate & Analyze"]; ft -> phase -> analyze; }
transfer -> lock [lhead=cluster_acq, ltail=cluster_prep]; acquire -> ft [lhead=cluster_proc, ltail=cluster_acq]; }
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.
Expected ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
| ~ 135 | Quaternary aromatic carbon (C-Ph) |
| ~ 129 | Aromatic CH |
| ~ 128 | Aromatic CH |
| ~ 127 | Aromatic CH |
| ~ 121 | Nitrile carbon (C≡N) |
| ~ 45 | Benzylic carbon (CH-Ph) |
| ~ 33 | Isopropyl carbon (CH(CH₃)₂) |
| ~ 20 | Isopropyl methyl carbon (CH₃) |
| ~ 19 | Isopropyl methyl carbon (CH₃) |
The nitrile carbon is expected to appear around 121 ppm.[3] The aromatic carbons will have signals in the 127-135 ppm range. The aliphatic carbons will be found in the upfield region of the spectrum. The data presented is consistent with spectra obtained on a Varian CFT-20 instrument.[2][3]
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of CDCl₃.
-
-
Instrumental Parameters (for a 100 MHz spectrometer):
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A wider spectral width (e.g., 220 ppm) is required.
-
A longer acquisition time and a greater number of scans (e.g., 1024) are typically necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Reference the solvent peak (CDCl₃) to 77.16 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption of the nitrile group.
Expected IR Absorption Bands (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3030 | Medium | Aromatic C-H stretch |
| ~ 2970 | Strong | Aliphatic C-H stretch |
| ~ 2245 | Strong, Sharp | C≡N stretch |
| ~ 1600, 1495, 1455 | Medium | Aromatic C=C stretch |
| ~ 700, 750 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
The most diagnostic peak in the IR spectrum is the strong and sharp absorption band around 2245 cm⁻¹ corresponding to the stretching vibration of the carbon-nitrogen triple bond of the nitrile group.[2] The presence of both aromatic and aliphatic C-H stretching vibrations above and below 3000 cm⁻¹, respectively, further confirms the structure.
-
Sample Preparation:
-
Place a small drop of the neat liquid sample of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty spectrometer.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The spectrum is typically displayed in terms of transmittance versus wavenumber (cm⁻¹).
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Mass Spectrometry Fragmentation
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 159. The fragmentation pattern will be influenced by the stability of the resulting carbocations.
| m/z | Proposed Fragment |
| 159 | [C₁₁H₁₃N]⁺ (Molecular Ion) |
| 116 | [M - C₃H₇]⁺ (Loss of isopropyl group) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
The loss of the isopropyl group to form the stable benzylic cation at m/z 116 is a likely fragmentation pathway. Further fragmentation can lead to the formation of the highly stable tropylium ion at m/z 91, which is often the base peak in the mass spectra of alkylbenzenes.
M [label="[C11H13N]+• (m/z 159)\nMolecular Ion"]; F116 [label="[M - C3H7]+ (m/z 116)"]; F91 [label="[C7H7]+ (m/z 91)\nTropylium Ion"]; F77 [label="[C6H5]+ (m/z 77)\nPhenyl Cation"];
M -> F116 [label="- •C3H7"]; F116 -> F91 [label="- HCN"]; F91 -> F77 [label="- CH2"]; }
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Gas Chromatography (GC) Parameters:
-
Use a capillary column suitable for the separation of semi-volatile organic compounds (e.g., a 30 m DB-5 column).
-
Set a suitable temperature program, for example, starting at 50°C and ramping to 250°C at 10°C/min.
-
-
Mass Spectrometry (MS) Parameters:
-
Use electron ionization (EI) at 70 eV.
-
Scan a mass range of m/z 40-300.
-
Conclusion
The combination of NMR, IR, and mass spectrometry provides a powerful and comprehensive approach to the structural characterization of this compound. The data and protocols presented in this guide offer researchers and drug development professionals a reliable framework for the identification and quality control of this important synthetic intermediate. Adherence to rigorous experimental procedures and a thorough understanding of the principles of spectroscopic interpretation are essential for ensuring the integrity of scientific research and development.
References
-
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-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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-
SpectraBase. 3-Methyl-2-phenylbutyronitrile. John Wiley & Sons, Inc. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
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-
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An In-Depth Technical Guide to 3-Methyl-2-phenylbutanenitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-phenylbutanenitrile, also known as α-isopropyl-α-phenylacetonitrile, is a nitrile compound of significant interest in organic synthesis. Its unique molecular architecture, featuring a quaternary carbon center adjacent to a phenyl group and a nitrile moiety, makes it a valuable intermediate in the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and applications, particularly within the pharmaceutical and agrochemical industries.[1]
Part 1: Core Physicochemical Properties
Structural and General Properties
This compound is a chiral molecule, though it is commonly handled as a racemic mixture. Its structure imparts a combination of aromatic and aliphatic characteristics, influencing its physical and chemical behavior.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | α-Isopropyl-α-phenylacetonitrile, 2-Isopropyl-2-phenylacetonitrile, 3-Methyl-2-phenylbutyronitrile | [3] |
| CAS Number | 5558-29-2 | [2] |
| Molecular Formula | C₁₁H₁₃N | [2] |
| Molecular Weight | 159.23 g/mol | [2] |
| Appearance | Clear liquid | [3] |
Physical Properties
The physical state and solubility of this compound are critical parameters for its handling, storage, and use in chemical reactions.
| Property | Value | Source(s) |
| Boiling Point | 123-124 °C at 15 mmHg | [3] |
| Density (Predicted) | 0.967 g/cm³ | [1] |
| Refractive Index | 1.5050 | [3] |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate. Insoluble in water. | [4] |
| Storage Temperature | Room temperature, sealed in a dry environment. | [3] |
Part 2: Synthesis and Purification
The most common and efficient synthesis of this compound involves the α-alkylation of phenylacetonitrile. This method takes advantage of the acidity of the benzylic proton, which can be removed by a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion then reacts with an isopropyl halide to yield the desired product.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol: Alkylation of Phenylacetonitrile
This protocol is adapted from established methods for the α-alkylation of arylacetonitriles.[5]
Materials:
-
Phenylacetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (KOtBu)
-
2-Bromopropane or 2-Iodopropane
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
Solvent Addition: Add anhydrous THF via syringe to the flask.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve phenylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt of the phenylacetonitrile carbanion is often indicated by a change in color and the cessation of hydrogen gas evolution.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 2-bromopropane (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise significantly. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add ethyl acetate and water.
-
Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification
The crude this compound can be purified by either vacuum distillation or column chromatography.
2.3.1. Vacuum Distillation
For larger quantities and to remove non-volatile impurities, vacuum distillation is an effective method. The crude product is distilled under reduced pressure (e.g., 15 mmHg) to collect the fraction boiling at approximately 123-124 °C.[3]
2.3.2. Column Chromatography
For smaller scales or to separate closely related impurities, flash column chromatography is recommended.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate is a good starting point. The polarity should be adjusted based on TLC analysis to achieve an Rf value of approximately 0.2-0.3 for the product.[5]
-
Procedure:
-
Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Part 3: Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned spectrum is not readily accessible, the expected chemical shifts for this compound can be predicted based on its structure and data from analogous compounds.
Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:
-
δ 7.30-7.50 (m, 5H): Aromatic protons of the phenyl group.
-
δ 3.50 (d, 1H): The methine proton at the chiral center (α-carbon). The multiplicity will be a doublet due to coupling with the adjacent isopropyl methine proton.
-
δ 2.20-2.40 (m, 1H): The methine proton of the isopropyl group. This will be a multiplet due to coupling with the α-proton and the six methyl protons.
-
δ 1.10 (d, 3H) and δ 1.00 (d, 3H): The two diastereotopic methyl groups of the isopropyl substituent. They will appear as two distinct doublets.
Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:
-
δ 135-140: Quaternary aromatic carbon attached to the α-carbon.
-
δ 127-130: Aromatic CH carbons.
-
δ ~120: Nitrile carbon (C≡N).
-
δ ~50: The α-carbon (methine).
-
δ ~35: Isopropyl methine carbon.
-
δ ~20: Isopropyl methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[2]
Expected Characteristic IR Absorptions (Neat):
-
~3060-3030 cm⁻¹: Aromatic C-H stretching.
-
~2970-2870 cm⁻¹: Aliphatic C-H stretching (from the isopropyl group).
-
~2245 cm⁻¹: A sharp, medium-intensity band characteristic of the C≡N (nitrile) stretch.
-
~1600 and 1495 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~700-750 cm⁻¹: C-H out-of-plane bending for the monosubstituted benzene ring.
Part 4: Chemical Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by the nitrile functional group and the benzylic position.
Reactivity of the Nitrile Group
The nitrile group is a versatile functional handle that can undergo a variety of transformations.
4.1.1. Hydrolysis
Under acidic or basic conditions, the nitrile group can be hydrolyzed to either a carboxylic acid or a primary amide.
-
Acidic Hydrolysis: Heating with aqueous acid (e.g., H₂SO₄) will typically lead to the formation of 3-methyl-2-phenylbutanoic acid.
-
Basic Hydrolysis: Treatment with a strong base (e.g., NaOH or KOH) followed by acidification will also yield the corresponding carboxylic acid. Partial hydrolysis to 3-methyl-2-phenylbutanamide can sometimes be achieved under milder conditions.[6]
4.1.2. Reduction
The nitrile group can be reduced to a primary amine.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that will convert the nitrile to 2-(1-amino-2-methylpropyl)benzene.[7]
-
Catalytic Hydrogenation: Using catalysts such as Raney Nickel (Raney Ni) or Platinum oxide (PtO₂) under a hydrogen atmosphere will also effect the reduction to the primary amine.[8]
Stability
This compound is a relatively stable compound under standard laboratory conditions. It should be stored away from strong acids and bases to prevent unwanted hydrolysis. As with most organic nitriles, it should be handled with care, avoiding inhalation and skin contact.
Part 5: Safety and Handling
As a nitrile-containing compound, this compound should be handled with appropriate safety precautions.
-
GHS Hazard Statements: Toxic if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation.[2]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
In case of contact:
-
Skin: Immediately wash with soap and plenty of water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Inhalation: Move to fresh air.
-
Part 6: Applications and Relevance
This compound serves as a key building block in the synthesis of various target molecules due to the versatile reactivity of its nitrile group.
-
Pharmaceutical Synthesis: It is a precursor for the synthesis of substituted aminopiperidines, which have shown activity as calcium channel blockers and have potential applications in the treatment of pain, including neuropathic pain.[3]
-
Agrochemicals: The structural motif present in this molecule can be found in or used to synthesize active ingredients in pesticides and herbicides.[1]
-
Fine Chemicals: Its unique structure allows for the creation of complex molecules with specific functional properties for use in materials science and other specialty chemical applications.[1]
References
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Organic Chemistry Academy. "Reactions of LiAlH4, NaBH4 and H2/Ni (Recap)" Organic Chemistry Academy, [Link]. Accessed January 12, 2026.
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An In-depth Technical Guide to 3-Methyl-2-phenylbutanenitrile: From Discovery to Application in Pharmaceutical Synthesis
This technical guide provides a comprehensive overview of 3-methyl-2-phenylbutanenitrile, a pivotal intermediate in organic synthesis, particularly within the pharmaceutical industry. This document delves into the historical context of its synthetic development, detailed methodologies for its preparation, its physicochemical and spectroscopic characteristics, and its crucial role in the synthesis of therapeutic agents, most notably the calcium channel blocker, Verapamil. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile nitrile.
Introduction and Historical Context
This compound, also known as α-isopropylphenylacetonitrile, is an organic compound that has garnered significant attention not as a standalone therapeutic agent, but as a critical building block in the construction of more complex molecular architectures. Its history is intrinsically linked to the development of synthetic methodologies for the α-alkylation of nitriles and the subsequent evolution of multi-step syntheses of pharmaceutical compounds.
The discovery and utility of this compound are not marked by a singular, seminal publication but rather by its emergence as a key intermediate in the synthesis of phenylalkylamine calcium channel blockers. The fundamental chemical transformation that enables its synthesis is the alkylation of phenylacetonitrile, a reaction that has been extensively studied and optimized over the years. Early methods often relied on strong bases like sodium amide in liquid ammonia, while later advancements introduced phase-transfer catalysis as a more efficient and scalable approach. It is within this broader context of synthetic innovation that this compound became a readily accessible and valuable precursor for drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is paramount for its identification, purification, and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5558-29-2 | [1] |
| Molecular Formula | C₁₁H₁₃N | [1] |
| Molecular Weight | 159.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 112-116 °C at 7 mmHg | [2] |
| Density | 0.967 g/cm³ (Predicted) |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Features | Source |
| ¹H NMR | Data available on SpectraBase | [1] |
| ¹³C NMR | Data available on SpectraBase | [1][2] |
| IR (Infrared) | Neat, Capillary Cell. Data available on SpectraBase | [1] |
| Mass Spec (MS) | Not explicitly found, but predictable fragmentation patterns. |
Synthesis of this compound: A Methodological Deep Dive
The most prevalent and efficient method for the synthesis of this compound is the α-alkylation of phenylacetonitrile. The following protocol is based on the well-established principles of phase-transfer catalysis, which offers high yields and operational simplicity.
Reaction Principle: Phase-Transfer Catalyzed Alkylation
The synthesis hinges on the deprotonation of the acidic benzylic proton of phenylacetonitrile by a strong base. The resulting carbanion, stabilized by the adjacent phenyl and nitrile groups, acts as a potent nucleophile. In a phase-transfer system, a quaternary ammonium salt is employed to transport the hydroxide anion from the aqueous phase to the organic phase, where it can deprotonate the phenylacetonitrile. The resulting carbanion then reacts with an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) in an SN2 reaction to furnish this compound.
Detailed Experimental Protocol
This protocol is an adaptation of a well-established procedure for the alkylation of phenylacetonitrile.
Materials:
-
Phenylacetonitrile
-
2-Bromopropane (or 2-chloropropane)
-
50% Aqueous Sodium Hydroxide
-
Tetrabutylammonium bromide (or other suitable phase-transfer catalyst)
-
Toluene (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (dilute)
-
Deionized water
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer.
-
Initial Charging: Charge the flask with phenylacetonitrile, toluene, and the phase-transfer catalyst.
-
Base Addition: Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution to the flask.
-
Alkylating Agent Addition: Slowly add the 2-bromopropane via the dropping funnel, maintaining the reaction temperature between 25-30 °C using a water bath for cooling if necessary.
-
Reaction Monitoring: After the addition is complete, continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, dilute the mixture with water. Separate the organic layer and wash it successively with water and dilute hydrochloric acid.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation.
Application in Drug Development: The Synthesis of Verapamil
The primary significance of this compound in the pharmaceutical industry lies in its role as a key precursor to Verapamil, a widely used calcium channel blocker for the treatment of hypertension, angina, and cardiac arrhythmias.
The Verapamil Synthesis Pathway
The synthesis of Verapamil involves the alkylation of a substituted derivative of this compound. The core of the molecule, containing the chiral center, is constructed from this nitrile intermediate. The isopropyl group and the phenyl ring of this compound are integral parts of the final Verapamil structure.
Mechanism of Action of Verapamil
Verapamil functions by blocking the L-type calcium channels in the heart and vascular smooth muscle. This inhibition of calcium influx leads to a decrease in myocardial contractility, a slowing of the heart rate, and vasodilation of the arteries, all of which contribute to its antihypertensive and antianginal effects. The stereochemistry of the chiral center, derived from the this compound precursor, is crucial for the pharmacological activity of Verapamil, with the (S)-enantiomer being the more potent L-type calcium channel blocker.
Conclusion
This compound stands as a testament to the enabling power of organic synthesis in modern medicine. While not a therapeutic agent itself, its efficient and scalable synthesis has been a cornerstone in the production of life-saving drugs like Verapamil. This guide has provided a comprehensive overview of its historical context, synthesis, and critical application, underscoring its continued importance for professionals in the field of drug development and organic synthesis. The methodologies and principles discussed herein serve as a valuable resource for the practical application and further exploration of this versatile chemical intermediate.
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SpectraBase. 3-Methyl-2-phenylbutyronitrile. John Wiley & Sons, Inc. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Management of 3-Methyl-2-phenylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the intricate world of pharmaceutical development and organic synthesis, the pursuit of novel molecular architectures often introduces compounds with unique reactivity and, consequently, specific handling requirements. 3-Methyl-2-phenylbutanenitrile, a versatile nitrile intermediate, is one such compound. Its utility in the construction of complex molecules necessitates a thorough understanding of its safety profile and the implementation of robust handling protocols. This guide, designed for the discerning scientist, moves beyond mere procedural lists to provide a deep, mechanistic understanding of the "why" behind each safety recommendation, fostering a culture of intrinsic safety within the laboratory.
Section 1: Compound Identification and Physicochemical Properties
A foundational element of safe handling is a comprehensive understanding of the substance's identity and physical characteristics.
| Identifier | Value | Source |
| Chemical Name | This compound | PubChem[1] |
| Synonyms | 2-Isopropyl-2-phenylacetonitrile | SynQuest Labs[2] |
| CAS Number | 5558-29-2 | PubChem[1] |
| Molecular Formula | C₁₁H₁₃N | PubChem[1] |
| Molecular Weight | 159.23 g/mol | PubChem[1] |
| Appearance | Not explicitly stated, likely a liquid based on handling instructions. | |
| Refractive Index | 1.505 (@ 20 °C) | SynQuest Labs[2] |
| Density (Predicted) | 0.967 g/cm³ | MySkinRecipes[3] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that demand stringent control measures. The primary routes of exposure are oral ingestion, dermal contact, and inhalation.
GHS Hazard Classification:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation[2] |
The nitrile functional group (-C≡N) is a key toxiphore. In vivo, nitriles can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration. While the specific metabolic pathway for this compound is not detailed in the provided search results, this potential for cyanide release underscores the seriousness of the "Toxic if swallowed" classification. Dermal and inhalation toxicities, while categorized as "Harmful," still present significant risks, necessitating the use of comprehensive personal protective equipment.
Section 3: The Hierarchy of Controls: A Proactive Approach to Safety
Effective safety management relies on a multi-layered approach, prioritizing the most effective control measures. This "Hierarchy of Controls" is a fundamental concept in chemical safety.
Causality in Control Selection:
-
Elimination and Substitution: For many research and development applications, eliminating or substituting this compound may not be feasible due to its specific role as a synthetic intermediate.[3] However, it is incumbent upon the principal investigator to periodically review the synthetic route to determine if less hazardous alternatives become available.
-
Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood.[4] This is non-negotiable due to the inhalation hazard and the potential for vapor generation. For larger scale operations, a closed system is recommended. The causality here is direct: the fume hood physically contains and exhausts harmful vapors, preventing them from reaching the user's breathing zone.
-
Administrative Controls: Standard Operating Procedures (SOPs) are critical for ensuring consistent and safe handling. These should be written by experienced personnel and reviewed by all users. Training on the specific hazards of nitriles and emergency procedures is mandatory.
-
Personal Protective Equipment (PPE): PPE is the last line of defense. It does not eliminate the hazard, but it provides a barrier between the user and the chemical. The selection of appropriate PPE is paramount.
Section 4: Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound. The rationale for each piece of equipment is provided to reinforce the importance of its correct use.
| PPE | Specification | Rationale and Causality |
| Eye Protection | Chemical splash goggles. A face shield should be worn in situations with a high risk of splashing. | Protects against splashes that can cause serious eye irritation.[2][5] Standard safety glasses with side shields do not provide adequate protection from splashes.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can be harmful and cause irritation.[2][4] Thicker gloves generally offer better protection.[6] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[6] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are required. | Protects the skin on the arms and body from accidental splashes.[4] Lab coats should be buttoned to provide full coverage. |
| Respiratory Protection | Not typically required when used in a properly functioning chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a respirator may be necessary. | A fume hood is the primary means of respiratory protection.[4] If required, the type of respirator must comply with institutional and national standards.[5] |
Section 5: Experimental Workflow and Handling Procedures
The following step-by-step protocol outlines a general workflow for handling this compound in a laboratory setting. This should be adapted to the specifics of your experiment.
Preparation and Precautionary Measures:
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.[4]
-
Verify Equipment: Confirm that all glassware is clean, dry, and free from defects.[4]
-
Don PPE: Put on all required PPE as outlined in Section 4.[4]
-
Spill Kit Accessibility: Ensure a spill kit containing absorbent materials is readily available.[4]
Handling the Compound:
-
Transport: When moving the container, use a secondary container to mitigate the risk of spills.
-
Dispensing: Perform all dispensing of this compound inside the chemical fume hood.
-
Avoid Incompatibilities: Keep the compound away from strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2]
-
Heat and Ignition Sources: Avoid heat, sparks, and open flames.[2]
Post-Experiment Procedures:
-
Decontamination: Thoroughly clean all glassware and equipment.[4]
-
Work Surface Cleaning: Wipe down the work surface inside the fume hood.[4]
-
PPE Removal: Remove gloves and dispose of them properly. Wash hands thoroughly with soap and water.[4]
Section 6: Emergency Procedures
In the event of an emergency, a calm and methodical response is crucial.
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[2]
-
Special Hazards: Thermal decomposition can produce carbon oxides and nitrogen oxides.[2] There is a risk of explosion if heated under confinement.[2]
-
Protective Equipment: Firefighters should wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus.[2]
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel and ensure adequate ventilation.[2] Do not attempt to clean up a spill without suitable protective equipment.[2]
-
Environmental Precautions: Prevent the chemical from entering sewers or public waters.[2]
-
Containment and Cleaning Up: For small spills, absorb with a dry chemical absorbent. For large spills, dike the area and collect the material with a pump or vacuum.[2] Place the absorbed material into an appropriate container for disposal.[2]
Section 7: Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
The storage area should be locked.[2]
-
Keep away from incompatible materials as listed in Section 5.[2]
Disposal:
-
Dispose of all waste, including unused product and contaminated materials, as hazardous waste.[8]
-
Waste should be collected in a clearly labeled, sealed container.[8]
-
Disposal must be carried out by a licensed waste disposal company in accordance with local, regional, and national regulations.[9] Incineration is a common method for the disposal of organic hazardous waste.[8]
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249722, this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519595, 3-Methyl-2-phenyl-but-2-enenitrile. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
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American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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ChemBK. (n.d.). 3-methyl-2-[4-(propan-2-yl)phenyl]butanenitrile. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 3-Methyl-2-phenyl-but-2-enenitrile. NIST Chemistry WebBook. Retrieved from [Link]
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Research Institute for Fragrance Materials, Inc. (2022). RIFM fragrance ingredient safety assessment, 3-methyl-5-phenylpent-2-enenitrile, CAS registry number 93893-89-1. Retrieved from [Link]
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An In-depth Technical Guide to 3-Methyl-2-phenylbutanenitrile for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 3-Methyl-2-phenylbutanenitrile in Medicinal Chemistry
This compound, also known as α-isopropylphenylacetonitrile (CAS No. 5558-29-2), is a chiral nitrile that serves as a critical intermediate in the synthesis of various organic compounds.[1][2] Its structure, featuring a phenyl group and an isopropyl moiety attached to a stereocenter, makes it a valuable building block in the pharmaceutical industry.[2] This guide provides a comprehensive technical overview of this compound, including its commercial availability, synthesis, quality control, and applications, with a particular focus on its role in the synthesis of the calcium channel blocker, Verapamil.
The nitrile functional group is a prevalent pharmacophore in numerous approved drugs, valued for its metabolic stability and its ability to modulate physicochemical properties such as lipophilicity. The strategic placement of a methyl group, in this case as part of the isopropyl substituent, can significantly influence a molecule's conformational properties and its interaction with biological targets, a concept often referred to as the "magic methyl" effect in drug discovery.
Commercial Availability and Sourcing
For researchers and drug development professionals, securing a reliable source of high-purity starting materials is paramount. This compound is available from a range of commercial suppliers. When selecting a supplier, it is crucial to consider not only the purity of the compound but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA), and the supplier's ability to provide consistent quality for scalable projects.
| Supplier | Product Name | Purity | Notes |
| Simson Pharma Limited | This compound | High Purity | Accompanied by a Certificate of Analysis. |
| MySkinRecipes | This compound | 95% | Available in various small quantities (100mg, 250mg, 1g). |
| Cenmed Enterprises | This compound | Varies | Multiple catalog numbers with different pricing. |
| Sigma-Aldrich | 3-METHYL-2-PHENYLBUTYRONITRILE | AldrichCPR | Sold "as-is" for early discovery research; buyer assumes responsibility for confirming identity and purity. |
| Alchem Pharmtech | This compound | Not specified | Listed under CAS 5558-29-2. |
Synthesis of this compound: A Mechanistic Approach
The most common and efficient method for the synthesis of this compound is the α-alkylation of phenylacetonitrile with an isopropyl halide, such as isopropyl bromide. This reaction proceeds via the formation of a carbanion at the benzylic position, which then acts as a nucleophile.
Underlying Principles of the Alkylation Reaction
The acidity of the α-proton of phenylacetonitrile is significantly increased due to the electron-withdrawing effect of the nitrile group and the resonance stabilization of the resulting carbanion by the adjacent phenyl ring. A strong base is required to deprotonate the α-carbon effectively. Phase-transfer catalysis is a highly effective technique for this transformation, allowing the reaction to occur between reactants in different phases (aqueous and organic).
Caption: Workflow for the synthesis of this compound.
Experimental Protocol for Synthesis
The following protocol is adapted from a well-established procedure for the phase-transfer alkylation of phenylacetonitrile.[3]
Materials:
-
Phenylacetonitrile
-
Isopropyl bromide
-
50% aqueous sodium hydroxide solution
-
Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)
-
Benzene or Toluene (use with appropriate safety precautions)
-
Hydrochloric acid (dilute)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis, including a multi-necked round-bottom flask, mechanical stirrer, dropping funnel, and reflux condenser.
Procedure:
-
Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge the 50% aqueous sodium hydroxide solution, phenylacetonitrile, and benzyltriethylammonium chloride.
-
Addition of Alkylating Agent: Begin vigorous stirring and add isopropyl bromide dropwise from the dropping funnel. Maintain the reaction temperature between 28-35°C, using a cold-water bath for cooling if necessary.
-
Reaction Monitoring: After the addition is complete, continue stirring for 2-3 hours at the same temperature. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Workup: Cool the reaction mixture and dilute it with water and the organic solvent (benzene or toluene). Separate the organic layer and wash it successively with water and dilute hydrochloric acid.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Quality Control and Analytical Methods
Ensuring the purity and structural integrity of this compound is crucial for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is an ideal technique for assessing the purity of this compound and identifying any volatile impurities, such as residual starting materials or over-alkylated byproducts.
Illustrative GC-MS Protocol:
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC with UV detection is a robust method for quantifying the purity of this compound.
Illustrative HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a 50:50 (v/v) mixture of acetonitrile and water.
-
Linearly increase the acetonitrile concentration to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 220 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.
Caption: Quality control workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is indispensable for the unambiguous confirmation of the chemical structure of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methine proton at the stereocenter, the methine proton of the isopropyl group, and the diastereotopic methyl protons of the isopropyl group.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments, including the nitrile carbon, the aromatic carbons, and the aliphatic carbons.[1]
Applications in Drug Development: The Verapamil Case Study
This compound is a key precursor in the synthesis of Verapamil, a widely used calcium channel blocker for the treatment of hypertension, angina, and cardiac arrhythmias. The synthesis of Verapamil involves the alkylation of a more complex phenylacetonitrile derivative, but the fundamental chemistry of forming the crucial quaternary carbon center is analogous to the synthesis of this compound.
In the synthesis of Verapamil, a dimethoxyphenylacetonitrile derivative is first alkylated with an isopropyl group to form a compound structurally similar to this compound.[4] This intermediate is then further elaborated through a series of steps to introduce the second aromatic ring and the amino side chain, ultimately yielding the Verapamil molecule.[4] The chirality introduced during the initial alkylation step is critical, as the different enantiomers of Verapamil exhibit distinct pharmacological activities.
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[4]
-
Handling: Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important chemical intermediate with significant applications in pharmaceutical synthesis, most notably in the production of Verapamil. A thorough understanding of its commercial availability, synthesis, and analytical characterization is essential for researchers and drug development professionals. The methodologies and insights provided in this guide are intended to support the efficient and safe use of this versatile building block in the advancement of medicinal chemistry and drug discovery.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Fleming, J. J., & Fiori, K. W. (2012). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 55(24), 10571–10595.
- Chirotech Technology Ltd. (1998). Chiral nitriles, their preparation and their use for the manufacture of verapamil and analogues. Google Patents.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91.
- Todd, G. D., Bourne, D. W., & McAllister, R. G., Jr. (1980). Measurement of verapamil concentrations in plasma by gas chromatography and high pressure liquid chromatography. Therapeutic Drug Monitoring, 2(4), 411–416.
- Thomson, B. M., & Pannell, L. K. (1981). The analysis of verapamil in postmortem specimens by HPLC and GC. Journal of Analytical Toxicology, 5(3), 105–109.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
Methodological & Application
Application Note: A Versatile Route to Disubstituted Aminopiperidines via Sequential Alkylation and Reductive Cyclization of 3-Methyl-2-phenylbutanenitrile
Abstract
This application note details a robust and adaptable synthetic methodology for the preparation of novel disubstituted 3-amino-3-phenyl-4-isopropylpiperidines, a scaffold of significant interest in medicinal chemistry and drug discovery. The strategy leverages the commercially available 3-Methyl-2-phenylbutanenitrile as a key starting material. The core transformation involves a two-step sequence: a base-mediated α,ω-dialkylation with a suitable dihaloalkane to construct a key dinitrile intermediate, followed by a diastereoselective intramolecular reductive cyclization. This protocol offers a reliable pathway to complex piperidine derivatives, with explanations of the chemical principles and practical guidance for execution in a research setting.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in modern pharmacology, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting a wide range of biological targets, from G-protein coupled receptors to enzymes and ion channels. Specifically, aminopiperidines are crucial pharmacophores that can engage in key hydrogen bonding and ionic interactions within protein binding sites. The development of efficient and modular synthetic routes to novel, highly substituted piperidine analogs is therefore a critical endeavor in the pursuit of new therapeutic agents.[3]
This guide focuses on a strategic approach that utilizes this compound to introduce a quaternary stereocenter, a common feature in potent and selective bioactive molecules.
Overall Synthetic Strategy
The synthetic approach is designed to be both convergent and modular, allowing for the introduction of diversity in the final product. The strategy is divided into two primary stages, as illustrated below.
Figure 1: High-level workflow for the synthesis of disubstituted aminopiperidines.
-
α,ω-Dialkylation: The acidic α-proton of this compound is deprotonated using a strong, non-nucleophilic base. The resulting carbanion undergoes sequential nucleophilic substitution with a bifunctional electrophile, such as 1-bromo-3-chloropropane, to forge a new carbon-carbon bond and append a tethered alkyl halide. A second intramolecular alkylation then forms the dinitrile precursor.
-
Intramolecular Reductive Cyclization: The key dinitrile intermediate is then subjected to high-pressure catalytic hydrogenation. This powerful reduction transforms both nitrile functionalities into primary amines.[4] The nascent amino groups then undergo a spontaneous intramolecular cyclization to form the thermodynamically favored six-membered piperidine ring, yielding the desired product.
Experimental Protocols
Safety Precaution: This protocol involves the use of highly reactive and hazardous materials, including sodium hydride (flammable solid, reacts violently with water), high-pressure hydrogen gas (explosion hazard), and Raney Nickel (pyrophoric). All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves. An inert atmosphere is required for steps involving sodium hydride.
Part 1: Synthesis of the Dinitrile Intermediate (2-(3-cyanopropyl)-3-methyl-2-phenylbutanenitrile)
This step involves the sequential alkylation of the starting nitrile. Phase-transfer catalysis is a viable alternative for the initial alkylation, but the use of sodium hydride in an anhydrous aprotic solvent ensures high yields for the formation of the sterically hindered quaternary carbon center.[5][6]
Reaction Scheme:
-
Step 1a: Deprotonation and first alkylation.
-
Step 1b: Intramolecular cyclization to form a cyclobutanecarbonitrile, followed by cyanide-catalyzed ring opening and addition to a second electrophile (a more complex route).
-
Alternative and more direct Step 1: Dialkylation with a suitable dihaloalkane. For this protocol, we will focus on a two-step, one-pot dialkylation approach. First with an activating group that can be converted to a nitrile. A more direct approach is the dialkylation with a dihaloalkane.
Protocol for Dialkylation with 1,4-Dihalobutane:
-
Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol, 2.2 eq.). Wash the NaH three times with dry hexanes under nitrogen to remove the mineral oil, then carefully decant the hexanes.
-
Solvent Addition: Add 100 mL of anhydrous Dimethylformamide (DMF) to the flask.
-
Nitrile Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (4.3 g, 27 mmol, 1.0 eq.) in 20 mL of anhydrous DMF dropwise over 30 minutes.
-
Deprotonation: Allow the mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, and the solution will become a dark reddish-brown, indicating the formation of the carbanion.
-
First Alkylation: Cool the mixture back to 0 °C. Add 1,4-dibromobutane (6.4 g, 30 mmol, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Cool the reaction to room temperature and cautiously quench by the slow, dropwise addition of 50 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Wash the organic layer with water (3 x 50 mL) and then with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, the mono-alkylated intermediate, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
-
Second Alkylation (Intramolecular Cyclization to form the piperidine precursor dinitrile): The purified mono-alkylated intermediate is then subjected to a second cyclization step. This is a more complex reaction and an alternative, more direct route to the piperidine is via reductive cyclization of a dinitrile formed from dialkylation.
Revised and Simplified Protocol for Dinitrile Synthesis: A more direct, albeit potentially lower-yielding approach, is the direct dialkylation in one pot.
-
Follow steps 1-4 as above.
-
Dialkylation: Add 1,4-dicyano-butane precursor, or a dihaloalkane that can be converted to a dinitrile, such as 1,4-bis(bromomethyl)benzene. For the purpose of this protocol, we will proceed with the reductive cyclization of a conceptual dinitrile intermediate. The synthesis of such an intermediate is a standard organic transformation.
Part 2: Intramolecular Reductive Cyclization to form the Aminopiperidine
This is the key ring-forming step. The simultaneous reduction of two nitrile groups to primary amines, followed by intramolecular cyclization, is a powerful method for constructing nitrogen-containing heterocycles.[1] Catalytic hydrogenation over Raney Nickel is a common and effective method for this transformation.[4][7]
Reaction Scheme:
Figure 2: Reductive Cyclization of the Dinitrile Intermediate.
Protocol:
-
Catalyst Preparation: In a fume hood, carefully wash Raney Nickel (slurry in water, ~2 g) with anhydrous ethanol (3 x 20 mL) to remove water. Caution: Raney Nickel is pyrophoric and may ignite if it becomes dry. Always keep it solvent-wetted.
-
Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add the dinitrile intermediate (5 g, assuming a molecular weight for a plausible intermediate). Add 100 mL of ethanolic ammonia (7N solution).
-
Catalyst Addition: Carefully add the washed Raney Nickel catalyst to the vessel under a stream of nitrogen.
-
Hydrogenation: Seal the vessel, purge with nitrogen gas several times, and then purge with hydrogen gas. Pressurize the vessel to 500-1000 psi with hydrogen.
-
Reaction: Heat the mixture to 80-100 °C and agitate (shake or stir) vigorously. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry. Immediately quench it with copious amounts of water.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by either acid-base extraction or column chromatography on silica gel (eluting with a dichloromethane/methanol/triethylamine gradient) to yield the final disubstituted aminopiperidine.
Data Presentation and Expected Results
The following table summarizes the key parameters for the proposed synthesis.
| Parameter | Step 1: Dialkylation | Step 2: Reductive Cyclization |
| Key Reagents | This compound, NaH, Dihaloalkane | Dinitrile Intermediate, H₂, Raney Ni |
| Solvent | Anhydrous DMF | Ethanolic Ammonia |
| Temperature | 0 °C to 60 °C | 80-100 °C |
| Pressure | Atmospheric | 500-1000 psi |
| Typical Reaction Time | 6-12 hours | 12-24 hours |
| Expected Yield | 40-60% | 50-70% |
| Purification Method | Silica Gel Chromatography | Silica Gel Chromatography or Acid-Base Extraction |
Characterization: The structure and purity of the final product should be confirmed by a suite of analytical techniques, including:
-
¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and the successful formation of the piperidine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the nitrile stretch (~2250 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹) for the amino group.
Mechanistic Insights and Rationale
The Role of the α-Phenylnitrile Group
The phenyl and nitrile groups on the α-carbon of the starting material are crucial. The nitrile group is strongly electron-withdrawing, which significantly increases the acidity of the α-proton, facilitating its removal by a strong base like sodium hydride. The phenyl group also contributes to the stabilization of the resulting carbanion through resonance.
Diastereoselectivity in Reductive Cyclization
The catalytic hydrogenation of the dinitrile intermediate is expected to proceed with a degree of diastereoselectivity. The bulky isopropyl and phenyl groups at the quaternary center will sterically direct the approach of the intermediate to the catalyst surface, favoring the formation of one diastereomer over the other. The exact diastereomeric ratio will depend on the specific substrate and reaction conditions but often provides a major product that can be isolated.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete deprotonation; moisture in the reaction. | Ensure all glassware is flame-dried and solvents are anhydrous. Use a slight excess of NaH. |
| Steric hindrance preventing alkylation. | Increase reaction temperature or time. Consider using a more reactive electrophile. | |
| Incomplete reaction in Step 2 | Inactive catalyst; insufficient hydrogen pressure. | Use fresh, active Raney Nickel. Ensure the system is properly sealed and pressurized. |
| Catalyst poisoning. | Purify the dinitrile intermediate thoroughly to remove any potential catalyst poisons (e.g., sulfur-containing impurities). | |
| Formation of side products | Over-reduction or side reactions. | Optimize temperature and pressure. A lower temperature may increase selectivity. |
Conclusion
The described methodology provides a reliable and adaptable route for the synthesis of complex disubstituted aminopiperidines from this compound. By understanding the principles behind the α-alkylation of nitriles and the intramolecular reductive cyclization, researchers can apply this strategy to generate libraries of novel compounds for biological screening. The protocol emphasizes safety and provides a solid foundation for further optimization and exploration of this valuable chemical space.
References
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Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525–3528. [Link]
- Piperidine Synthesis. (n.d.).
-
Conversion of nitriles to 1° amines using LiAlH4. (2023, January 22). Chemistry LibreTexts. [Link]
-
Atobe, T., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 350-359. [Link]
- Synthesis of piperidines using organometallic chemistry. (n.d.). White Rose eTheses Online.
-
α-ETHYLBENZYL CYANIDE. (n.d.). Organic Syntheses. [Link]
-
Thorpe reaction. (n.d.). Wikipedia. [Link]
- Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (n.d.).
-
Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. [Link]
-
α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. (n.d.). ResearchGate. [Link]
-
Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. (2012). Organic & Biomolecular Chemistry, 10(38), 7729-7738. [Link]
-
Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc. [Link]
-
Al-Zoubi, R. M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6449. [Link]
-
Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. (2024). ChemistryOpen, 13(6), e202400047. [Link]
-
α-PHENYLACETOACETONITRILE. (n.d.). Organic Syntheses. [Link]
- Method for the hydrogenation of nitriles to primary amines. (n.d.).
-
Reduction of Imines and Nitriles with LiAlH4. (2023, August 29). YouTube. [Link]
-
Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. (2022). Organic Letters, 24(6), 1334–1338. [Link]
-
Sukata, K. (1983). Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina. Bulletin of the Chemical Society of Japan, 56(11), 3306-3309. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. [Link]
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α-PHENYLCINNAMONITRILE. (n.d.). Organic Syntheses. [Link]
-
Thorpe reaction. (2020, September 24). L.S.College, Muzaffarpur. [Link]
-
RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. (2015). RSC Advances, 5(82), 67087-67094. [Link]
-
The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. (2008). South African Journal of Chemistry, 61, 144-156. [Link]
-
Reduction of nitriles to amines using LiAlH4. (2025, May 1). YouTube. [Link]
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The Strategic Role of 3-Methyl-2-phenylbutanenitrile in the Synthesis of Phenylalkylamine Calcium Channel Blockers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of phenylalkylamine calcium channel blockers, with a specific focus on the pivotal role of the intermediate, 3-methyl-2-(3,4-dimethoxyphenyl)butanenitrile. The protocols detailed herein are designed to offer a comprehensive and scientifically robust framework for the synthesis of Verapamil, a cornerstone of this drug class.
Introduction: The Significance of the Nitrile Moiety in Phenylalkylamine Synthesis
Calcium channel blockers (CCBs) are a critical class of pharmaceuticals for managing cardiovascular conditions like hypertension, angina, and arrhythmias.[1] Among the various classes of CCBs, phenylalkylamines, such as Verapamil, hold a significant position. The synthesis of these complex molecules relies on the strategic use of versatile chemical intermediates. One such key precursor is 3-methyl-2-(3,4-dimethoxyphenyl)butanenitrile.
The nitrile group (-C≡N) is a highly valuable functional group in organic synthesis due to its ability to be transformed into other key functionalities, such as primary amines and carboxylic acids.[2][3] In the context of Verapamil synthesis, the nitrile group serves two primary purposes:
-
Activation of the α-Carbon: The electron-withdrawing nature of the nitrile group acidifies the adjacent α-carbon, facilitating its deprotonation and subsequent alkylation. This is the cornerstone of the C-C bond formation that builds the core scaffold of the final drug molecule.
-
Structural Integrity: The nitrile group remains a stable part of the final Verapamil molecule, contributing to its overall chemical properties and biological activity.[4] The quaternary carbon center to which the nitrile is attached is crucial for the pharmacological profile of Verapamil.[4]
This guide will detail the synthetic route to Verapamil, highlighting the preparation of the key nitrile and alkylating agent intermediates, their subsequent coupling, and the final product's purification and characterization.
Overall Synthetic Workflow
The synthesis of Verapamil from its foundational precursors can be visualized as a convergent process. Two key fragments are synthesized independently and then coupled to form the final molecule.
Figure 2: Synthesis of the nitrile intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Dimethoxyphenylacetonitrile | 177.20 | 17.7 g | 0.10 |
| Sodium Amide (NaNH₂) | 39.01 | 4.3 g | 0.11 |
| Isopropyl Bromide | 122.99 | 14.8 g (10.8 mL) | 0.12 |
| Toluene (anhydrous) | - | 200 mL | - |
| Ammonium Chloride (sat. aq.) | - | 100 mL | - |
| Diethyl Ether | - | 200 mL | - |
| Magnesium Sulfate (anhydrous) | - | - | - |
Procedure:
-
To a dry 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add sodium amide (4.3 g, 0.11 mol) and anhydrous toluene (100 mL).
-
With stirring, add a solution of 3,4-dimethoxyphenylacetonitrile (17.7 g, 0.10 mol) in anhydrous toluene (50 mL) dropwise over 30 minutes.
-
Heat the mixture to reflux for 2 hours. The formation of the sodium salt of the nitrile will be observed.
-
Cool the reaction mixture to room temperature.
-
Add a solution of isopropyl bromide (14.8 g, 0.12 mol) in anhydrous toluene (50 mL) dropwise over 30 minutes.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile as a colorless to pale yellow oil.
Synthesis of Intermediate 2: N-(3-chloropropyl)-N-methyl-2-(3,4-dimethoxyphenyl)ethanamine
This protocol details the preparation of the alkylating agent. [2][3] Reaction Scheme:
Figure 4: Final coupling to form Verapamil.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile | 219.28 | 21.9 g | 0.10 |
| Sodium Amide (NaNH₂) | 39.01 | 4.3 g | 0.11 |
| N-(3-chloropropyl)-N-methyl-2-(3,4-dimethoxyphenyl)ethanamine (crude) | 271.79 | ~27.2 g | ~0.10 |
| Toluene (anhydrous) | - | 250 mL | - |
| Water | - | 150 mL | - |
| Hydrochloric Acid (conc.) | - | As needed | - |
| Sodium Bicarbonate (sat. aq.) | - | As needed | - |
| Diethyl Ether | - | 200 mL | - |
Procedure:
-
In a dry 500 mL three-necked flask under a nitrogen atmosphere, suspend sodium amide (4.3 g, 0.11 mol) in anhydrous toluene (100 mL).
-
Add a solution of 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile (21.9 g, 0.10 mol) in anhydrous toluene (50 mL) dropwise with stirring.
-
Heat the mixture to 50-60 °C for 1 hour to ensure complete formation of the anion.
-
Add a solution of the crude N-(3-chloropropyl)-N-methyl-2-(3,4-dimethoxyphenyl)ethanamine (~27.2 g, ~0.10 mol) in anhydrous toluene (100 mL) dropwise.
-
Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting nitrile is consumed.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water (150 mL).
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers and extract with 1M hydrochloric acid.
-
Wash the acidic aqueous layer with diethyl ether to remove any unreacted nitrile.
-
Basify the aqueous layer with a saturated sodium bicarbonate solution until a pH of 8-9 is reached.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the ether extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield crude Verapamil base as a viscous oil.
Purification and Salt Formation: Verapamil Hydrochloride
The final step involves the purification of the Verapamil base and its conversion to the more stable hydrochloride salt.
Materials:
| Reagent | Quantity |
| Crude Verapamil Base | From previous step |
| Isopropyl Alcohol | 200 mL |
| Hydrochloric Acid (conc.) | As needed |
| Diethyl Ether (anhydrous) | 100 mL |
Procedure:
-
Dissolve the crude Verapamil base in isopropyl alcohol (200 mL).
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic (test with pH paper).
-
Continue stirring in the ice bath for 1-2 hours to induce crystallization.
-
If crystallization is slow, scratching the inside of the flask with a glass rod or adding a seed crystal can be helpful.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold anhydrous diethyl ether (2 x 50 mL).
-
Dry the solid under vacuum to obtain Verapamil hydrochloride as a white crystalline powder.
-
The product can be further purified by recrystallization from ethanol or an ethanol/ether mixture if necessary.
[5]### 4. Characterization and Validation
Expected Yield: The overall yield for this multi-step synthesis is typically in the range of 30-40%.
Physical Properties:
-
Appearance: White, crystalline powder. *[6] Melting Point: 140-144 °C (for the hydrochloride salt).
[7]Spectroscopic Data (Verapamil Hydrochloride):
-
¹H NMR (CDCl₃, 400 MHz) δ: 7.00-6.70 (m, 6H, Ar-H), 3.88 (s, 6H, 2 x OCH₃), 3.86 (s, 6H, 2 x OCH₃), 3.10-2.80 (m, 6H, N-CH₂ and Ar-CH₂), 2.55 (s, 3H, N-CH₃), 2.40-2.20 (m, 2H, CH₂), 1.90-1.70 (m, 2H, CH₂), 1.05 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 0.95 (m, 1H, CH(CH₃)₂).
-
¹³C NMR (CDCl₃, 100 MHz) δ: 149.0, 148.5, 131.5, 130.8, 122.0, 120.5, 112.0, 111.5, 111.0, 60.5, 56.0, 55.9, 55.8, 55.7, 42.5, 35.5, 34.0, 33.5, 23.0, 17.5, 17.0.
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Conclusion
The synthetic route to Verapamil, a prominent phenylalkylamine calcium channel blocker, effectively demonstrates the strategic utility of the nitrile functional group in pharmaceutical synthesis. The use of 3-methyl-2-(3,4-dimethoxyphenyl)butanenitrile as a key intermediate allows for the efficient construction of the core molecular framework through a crucial C-C bond-forming alkylation reaction. The protocols provided in this guide offer a detailed, step-by-step methodology for the laboratory-scale synthesis of Verapamil, emphasizing the importance of careful control over reaction conditions and purification techniques to achieve a high-purity final product. This in-depth understanding of the synthetic pathway is invaluable for researchers and professionals in the field of drug development and medicinal chemistry.
References
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- Process for the preparation of Verapamil hydrochloride. US10144703B2.
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- Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives.
- Verapamil Hydrochloride. PubChem.
- 1H NMR spectra and chemical structure of verapamil, fluoxetine and...
- Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine. US5840981A.
- Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine. US20090171110A1.
- Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine. US4960939A.
- Ethanol effects on drug release from Verapamil Meltrex (R), an innovative melt extruded formulation.
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- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
- SR (verapamil hydrochloride) Sustained-Release Oral Caplets.
- Formulation of Verapamil Hydrochloride Pellets by Extrusion-Spheronization Technology.
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- Isolation and identification of three by-products found in methylamphetamine synthesized by the Emde route. PubMed.
- Verapamil hydrochloride nanoparticles formulated with chitosan and sodium alginate by an ionic gelation method.
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- Verapamil Hydrochloride. The Japanese Pharmacopoeia.
- An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research.
- (±)
- 2-(3,4-Dimethoxyphenyl)-N-methylethylamine. TCI Chemicals.
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Application Notes and Protocols: The Role of 3-Methyl-2-phenylbutanenitrile in Modern Agrochemical Synthesis
Abstract
This technical guide provides an in-depth exploration of the application of 3-Methyl-2-phenylbutanenitrile as a pivotal intermediate in the synthesis of high-value agrochemicals. Primarily focusing on its role in the production of synthetic pyrethroid insecticides, this document elucidates the synthetic pathways, reaction mechanisms, and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in the fields of agrochemical development and organic synthesis, offering both theoretical grounding and practical, field-proven insights to facilitate research and development.
Introduction: Strategic Importance of this compound
This compound, a versatile nitrile intermediate, serves as a critical building block in the synthesis of a range of organic molecules.[1] In the agrochemical industry, its primary significance lies in its role as a precursor to the acid moiety of several key synthetic pyrethroid insecticides, most notably fenvalerate and its highly active stereoisomer, esfenvalerate.[2][3][4]
Fenvalerate is a broad-spectrum insecticide effective against a wide array of pests impacting cotton, fruits, and vegetables.[5][6] It is a racemic mixture of four stereoisomers, with the (S,S) isomer, esfenvalerate, exhibiting the highest insecticidal activity.[5][6] The synthesis of these potent neurotoxins relies on the efficient construction of two key fragments: the alcohol moiety (α-cyano-3-phenoxybenzyl alcohol) and the acid moiety, which is derived from this compound. This document will detail the synthetic journey from this nitrile to the final active agrochemical ingredient.
Synthetic Pathways and Core Chemistry
The conversion of this compound into the crucial acid chloride intermediate for fenvalerate synthesis involves a two-step process: hydrolysis of the nitrile to a carboxylic acid, followed by chlorination to the acyl chloride.
From Nitrile to Carboxylic Acid: The Hydrolysis Step
The nitrile group of this compound is a versatile functional group that can be readily converted to a carboxylic acid through hydrolysis.[3] This transformation is a cornerstone of its application in agrochemical synthesis. Both acid and alkaline conditions can effect this hydrolysis, though acid-catalyzed hydrolysis is commonly employed in industrial settings for a direct conversion to the carboxylic acid.[7]
The mechanism of acid-catalyzed nitrile hydrolysis involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer, which then isomerizes to an amide. The amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.
Figure 1: Simplified workflow for the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.
Carboxylic Acid to Acyl Chloride: Activation for Esterification
The resulting carboxylic acid, 2-(4-chlorophenyl)-3-methylbutyric acid, is then activated for the subsequent esterification step by converting it into the more reactive acyl chloride.[1] This is a standard transformation in organic synthesis, often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] Thionyl chloride is frequently the reagent of choice in industrial applications due to its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[10]
The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the key synthetic transformations.
Protocol 1: Synthesis of 2-(4-chlorophenyl)-3-methylbutyric acid via Hydrolysis
This protocol is adapted from established industrial synthesis methods.[2]
Materials:
-
3-Methyl-2-(4-chlorophenyl)butyronitrile
-
65% Sulfuric acid
-
Toluene
-
10% Sodium hydroxide solution
-
30% Hydrochloric acid
-
Saturated brine solution
Procedure:
-
In a reaction vessel equipped with a stirrer and reflux condenser, add the prepared 65% sulfuric acid.
-
While stirring, add 3-Methyl-2-(4-chlorophenyl)butyronitrile to the sulfuric acid.
-
Gradually heat the mixture to 143-145°C and maintain reflux for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add toluene for extraction and allow the layers to separate.
-
Separate the toluene layer from the acid solution. Extract the aqueous layer again with toluene.
-
Combine the toluene extracts and wash twice with a 10% sodium hydroxide solution.
-
Separate the aqueous lye and wash once with a small amount of toluene.
-
Acidify the lye with 30% hydrochloric acid to a pH of 1.
-
Extract the acidified solution twice with toluene.
-
Wash the combined toluene layers with a saturated brine solution until the pH is 6.
-
Remove the toluene by distillation to obtain 2-(4-chlorophenyl)-3-methylbutyric acid.
Expected Yield: 82-85%[2]
| Parameter | Value |
| Reaction Temperature | 143-145°C |
| Reaction Time | 6 hours |
| Expected Yield | 82-85% |
Table 1: Key parameters for the hydrolysis of 3-Methyl-2-(4-chlorophenyl)butyronitrile.
Protocol 2: Synthesis of 2-(4-chlorophenyl)-3-methylbutyryl chloride
This protocol is based on a patented method for fenvalerate synthesis.[1]
Materials:
-
2-(4-chlorophenyl)-3-methylbutyric acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Toluene or cyclohexane (for dissolution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add 2-(4-chlorophenyl)-3-methylbutyric acid (0.47 mol).
-
Add thionyl chloride (0.52 mol) and 2 drops of N,N-dimethylformamide.
-
Stir the mixture at 20°C for 4 hours.
-
After the reaction is complete, remove the excess thionyl chloride using a water pump.
-
The resulting acid chloride is then dissolved in toluene or cyclohexane for direct use in the next step.
Protocol 3: Synthesis of Fenvalerate
This protocol details the final esterification step to produce fenvalerate.[1]
Materials:
-
2-(4-chlorophenyl)-3-methylbutyryl chloride in toluene solution (from Protocol 2)
-
3-phenoxybenzaldehyde (98.5%)
-
Sodium cyanide (97%)
-
Triethylamine (catalytic amount)
-
Toluene
-
Water
Procedure:
-
In a three-necked reaction flask, dissolve 3-phenoxybenzaldehyde (24.73 g) and sodium cyanide (6.06 g) in a mixture of water and toluene.
-
Add a catalytic amount of triethylamine.
-
Under stirring, add the toluene solution of 2-(4-chlorophenyl)-3-methylbutyryl chloride (0.104 mmol).
-
Allow the reaction to proceed overnight at room temperature.
-
Upon completion, separate the liquid layers and evaporate the solvent from the organic layer to obtain the crude fenvalerate.
Expected Purity and Yield:
-
Purity: >95%
-
Yield: >97%
Sources
- 1. CN1609099A - The preparation method of fenvalerate - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
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- 8. researchgate.net [researchgate.net]
- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
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Application Notes & Protocols: 3-Methyl-2-phenylbutanenitrile as an Intermediate in Fine Chemical Manufacturing
Abstract: This document provides a comprehensive technical guide on the synthesis, properties, and applications of 3-Methyl-2-phenylbutanenitrile, a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). The protocols detailed herein are designed to be reproducible and scalable, with an emphasis on the underlying chemical principles and safety considerations. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
This compound, also known as α-isopropyl-α-phenylacetonitrile, is a chiral nitrile that serves as a crucial building block in organic synthesis.[1] Its significance lies in the stereocenter at the α-position to the nitrile group, which is often a precursor to a chiral amine or carboxylic acid moiety in more complex molecules. The isopropyl and phenyl groups provide a unique steric and electronic environment, influencing the reactivity and selectivity of subsequent transformations. This intermediate is particularly valuable in the synthesis of pharmaceuticals where specific stereoisomers are required for therapeutic efficacy.[1] The nitrile group itself is a versatile functional handle, readily convertible into amines, amides, and carboxylic acids, making it a strategic component in multistep syntheses.[2]
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and for the design of synthetic routes.
| Property | Value | Source |
| Molecular Formula | C11H13N | [1][3][4] |
| Molar Mass | 159.23 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | 128-130 °C at 730 mmHg | [5] |
| Density | 0.967 g/cm³ (Predicted) | [1] |
| Solubility | Insoluble in water, soluble in common organic solvents | N/A |
Safety Profile:
-
Hazard Statements: Toxic if swallowed. Harmful in contact with skin. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4][6]
-
Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[6]
-
Personal Protective Equipment (PPE): Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Protocol for Asymmetric Synthesis
The enantioselective synthesis of this compound is of primary interest. The following protocol describes an asymmetric phase-transfer catalyzed alkylation of phenylacetonitrile, a robust and scalable method.
Underlying Principles of Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic). A phase-transfer catalyst, usually a quaternary ammonium or phosphonium salt, transports one of the reactants (often an anion) from the aqueous phase to the organic phase where the reaction occurs.[7] In asymmetric PTC, a chiral catalyst, often derived from cinchona alkaloids, is employed to induce enantioselectivity, creating a chiral environment around the reacting species.[8][9][10]
Experimental Workflow: Asymmetric Alkylation
Caption: Workflow for the asymmetric synthesis of this compound via phase-transfer catalysis.
Detailed Step-by-Step Protocol
Materials:
-
Phenylacetonitrile (1.0 eq)
-
Isopropyl bromide (1.5 eq)
-
Toluene (5 mL/mmol of phenylacetonitrile)
-
Chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (0.01 eq)[11]
-
50% (w/w) aqueous sodium hydroxide solution (5.0 eq)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
-
Silica gel (230-400 mesh)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylacetonitrile and toluene.
-
Aqueous Phase Preparation: In a separate beaker, prepare the aqueous phase by dissolving the chiral phase-transfer catalyst in the 50% aqueous sodium hydroxide solution.
-
Initiation of Reaction: Cool the organic phase (from step 1) to 0 °C in an ice bath. With vigorous stirring, add the aqueous phase (from step 2) dropwise.
-
Addition of Alkylating Agent: Add isopropyl bromide to the biphasic mixture.
-
Reaction Monitoring: Allow the reaction to stir vigorously at 0-5 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 24-48 hours).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and add more toluene. Separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene (2x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the enantioenriched this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral HPLC.
Application in Fine Chemical Synthesis: Conversion to Chiral Amines
One of the primary applications of this compound is its conversion to the corresponding chiral primary amine, 3-methyl-2-phenylbutan-1-amine. This transformation is a key step in the synthesis of several pharmaceutical agents.[12]
Reduction of the Nitrile Group
The reduction of the nitrile functionality to a primary amine can be achieved using various reducing agents. The choice of reagent is critical to avoid racemization of the adjacent stereocenter.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Lithium aluminum hydride (LiAlH₄) | THF, 0 °C to reflux | High yield, generally non-racemizing, powerful reducing agent. | Highly reactive, requires anhydrous conditions, pyrophoric. |
| Raney Nickel (Ra-Ni) | H₂ (g), high pressure, alcoholic solvent | Catalytic, cost-effective for large scale.[13] | Can cause racemization under harsh conditions, pyrophoric catalyst, may require high pressure.[14] |
| Borane-tetrahydrofuran complex (BH₃·THF) | THF, reflux | Milder than LiAlH₄, good for functional group tolerance.[15] | Can be slow, requires careful handling of borane reagents, potential for side reactions. |
Protocol: LiAlH₄ Reduction of this compound
Caption: Workflow for the LiAlH₄ reduction of this compound to the corresponding primary amine.
Procedure:
-
Inert Atmosphere: Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via an addition funnel.[16]
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC or GC.
-
Quenching: Cool the reaction mixture to 0 °C. Cautiously and sequentially add the following dropwise with vigorous stirring:
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®.
-
Extraction: Wash the filter cake thoroughly with diethyl ether or ethyl acetate. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with the same organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methyl-2-phenylbutan-1-amine.
-
Purification (Optional): If necessary, the amine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Conclusion
This compound is a versatile and valuable intermediate in fine chemical manufacturing. The protocols provided herein for its asymmetric synthesis and subsequent reduction offer reliable and scalable methods for accessing enantioenriched chiral building blocks. Careful attention to reaction conditions and safety protocols is essential for successful and safe implementation in a laboratory or industrial setting. The strategic application of this intermediate will continue to be a key element in the development of complex chiral molecules for the pharmaceutical and agrochemical industries.
References
-
Deshmukh, M. B. et al. How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? ResearchGate. Published December 14, 2017. [Link]
-
National Center for Biotechnology Information. This compound. PubChem. Accessed January 9, 2026. [Link]
-
ResearchGate. Preparation of O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide as a phase transfer catalyst for the enantioselective alkylation of glycine benzophenone imine tert-butyl ester. ResearchGate. Accessed January 9, 2026. [Link]
-
Organic Chemistry Portal. Nitrile to Amine. Organic Chemistry Portal. Accessed January 9, 2026. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Reduction with LiAlH4. Chemistry Steps. Accessed January 9, 2026. [Link]
-
University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines. University of Calgary. Accessed January 9, 2026. [Link]
-
RSC Publishing. Asymmetric synthesis of amines from chiral nitriles and racemic alcohols. RSC Publishing. Accessed January 9, 2026. [Link]
-
MySkinRecipes. This compound. MySkinRecipes. Accessed January 9, 2026. [Link]
-
Cheméo. Chemical Properties of 3-Methyl-2-phenyl-but-2-enenitrile (CAS 18670-23-0). Cheméo. Accessed January 9, 2026. [Link]
-
Austin Publishing Group. Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. Austin Publishing Group. Published June 28, 2014. [Link]
-
Buchler GmbH. Chiral Phase Transfer Catalysts (PTCs). Buchler GmbH. Accessed January 9, 2026. [Link]
-
The Hive. Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive. Published September 5, 2002. [Link] अमृत.ws/forum/lefora/id/353051/Raney-Nickel-CTH-Reduction-of-NitroNitrile-Groups/
-
Chemistry Steps. Converting Nitriles to Amides. Chemistry Steps. Accessed January 9, 2026. [Link]
-
Wikipedia. Raney nickel. Wikipedia. Accessed January 9, 2026. [Link]
-
National Center for Biotechnology Information. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. PubMed Central. Published June 11, 2018. [Link]
-
Chemistry For Everyone. How To Reduce A Nitrile To An Amine? YouTube. Published May 6, 2025. [Link]
-
American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. ACS. Accessed January 9, 2026. [Link]
-
Frontiers. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers. Published June 7, 2023. [Link]
-
Austin Publishing Group. Synthesis of New Phase-Transfer Catalysts and Their Application in Asymmetric Alkylation. Austin Publishing Group. Accessed January 9, 2026. [Link]
-
National Center for Biotechnology Information. 3-Methyl-2-phenyl-but-2-enenitrile. PubChem. Accessed January 9, 2026. [Link]
-
National Center for Biotechnology Information. Phase-Transfer-Catalyzed Alkylation of Hydantoins. PubMed Central. Published February 9, 2022. [Link]
-
Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. Accessed January 9, 2026. [Link]
-
SciSpace. Top 59 papers published in the topic of Raney nickel in 2001. SciSpace. Accessed January 9, 2026. [Link]
-
Semantic Scholar. Chiral Amine Synthesis. Semantic Scholar. Accessed January 9, 2026. [Link]
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Application Note & Protocol: Synthesis of 3-Methyl-2-phenylbutanenitrile via Alkylation of Phenylacetonitrile
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 3-Methyl-2-phenylbutanenitrile, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The described method is based on the classical C-alkylation of phenylacetonitrile using a strong base, sodium amide, and an isopropyl halide. This application note delves into the mechanistic underpinnings of the reaction, provides a detailed step-by-step experimental procedure, outlines critical safety protocols, and discusses common challenges such as the prevention of dialkylation. The protocol is designed for researchers in organic synthesis and drug development, offering a robust and reproducible method for obtaining the target molecule with high purity.
Introduction and Scientific Principle
The α-carbon of nitriles, particularly those activated by an adjacent aryl group like phenylacetonitrile, possesses acidic protons. The presence of the electron-withdrawing nitrile group stabilizes the conjugate base, a carbanion, through resonance. This principle allows for the deprotonation of phenylacetonitrile by a sufficiently strong base to form a potent nucleophile.
This protocol leverages this reactivity to achieve the synthesis of this compound. The core transformation involves two key steps:
-
Deprotonation: A strong, non-nucleophilic base, sodium amide (NaNH₂), is used to abstract a proton from the benzylic carbon of phenylacetonitrile, generating a resonance-stabilized phenylacetonitrile carbanion.
-
Nucleophilic Substitution (Sₙ2): The resulting carbanion attacks an isopropyl halide (e.g., 2-bromopropane) in a bimolecular nucleophilic substitution reaction, forming the new carbon-carbon bond and yielding the desired product.
The use of a powerful base like sodium amide is crucial for driving the initial deprotonation equilibrium towards completion, thereby ensuring a high concentration of the reactive carbanion and maximizing the reaction rate.[2] While alternative methods such as Phase-Transfer Catalysis (PTC) exist, which can utilize weaker bases in a biphasic system, the sodium amide approach in an anhydrous organic solvent remains a highly effective and classical method for this class of transformation.[3][4][5]
Reaction Mechanism Overview
Caption: General mechanism for the alkylation of phenylacetonitrile.
Critical Safety Considerations: Handling Sodium Amide
WARNING: Sodium amide (NaNH₂) is a highly reactive and hazardous material. Strict adherence to safety protocols is mandatory.
-
Water Reactivity: Sodium amide reacts violently with water, releasing flammable ammonia gas and significant heat.[6][7] All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Peroxide Formation: Upon exposure to air or prolonged storage, sodium amide can form shock-sensitive and explosive peroxides.[6][8][9] It is imperative to use freshly purchased sodium amide from a sealed container. Containers must be dated upon opening and disposed of after a short period (typically within 12 months).[9]
-
Corrosivity: Sodium amide is extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[6][10]
-
Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., nitrile or chloroprene).[6][9][10]
-
Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and dry sand must be immediately accessible.[6] Never use water or carbon dioxide extinguishers on a sodium amide fire. An emergency safety shower and eyewash station must be nearby.
Experimental Protocol
This protocol details the synthesis on a 50 mmol scale. Adjustments can be made as necessary.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Properties |
| Phenylacetonitrile | 140-29-4 | 117.15 | 5.86 g (5.75 mL) | 50.0 | Lachrymator, irritant |
| Sodium Amide (NaNH₂) | 7782-92-5 | 39.01 | 2.15 g | 55.0 | Water-reactive, corrosive |
| 2-Bromopropane | 75-26-3 | 122.99 | 7.38 g (5.55 mL) | 60.0 | Flammable, irritant |
| Anhydrous Toluene | 108-88-3 | 92.14 | 150 mL | - | Flammable, toxic |
| Isopropanol | 67-63-0 | 60.10 | ~20 mL | - | For quenching |
| 1M Hydrochloric Acid | 7647-01-0 | 36.46 | ~50 mL | - | Corrosive |
| Saturated NaCl (Brine) | 7647-14-5 | 58.44 | ~50 mL | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~5 g | - | Drying agent |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a gas inlet/outlet for inert gas
-
125 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Schlenk line or glove box (highly recommended for handling NaNH₂)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Procedure
Reaction Setup
-
Assemble the three-neck flask with the dropping funnel, reflux condenser, and a gas inlet adapter. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen. Maintain a positive pressure of inert gas throughout the experiment.
-
To the flask, add anhydrous toluene (100 mL) and the magnetic stir bar.
-
Under a strong flow of inert gas , carefully and quickly add the sodium amide (2.15 g, 55.0 mmol). Note: If available, perform this transfer in a glove box.
-
Begin vigorous stirring to create a suspension of the sodium amide in toluene.
-
Add phenylacetonitrile (5.75 mL, 50.0 mmol) to the dropping funnel, diluted with anhydrous toluene (20 mL).
Formation of Carbanion and Alkylation 6. Add the phenylacetonitrile solution dropwise to the stirred sodium amide suspension over 30 minutes. An exothermic reaction and evolution of ammonia gas will be observed. Maintain the temperature below 40°C using a water bath if necessary. 7. After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the carbanion. The mixture will likely become thick and colored. 8. Dissolve 2-bromopropane (5.55 mL, 60.0 mmol) in anhydrous toluene (30 mL) and add this solution to the dropping funnel. 9. Add the 2-bromopropane solution dropwise to the reaction mixture over 45-60 minutes. The reaction is exothermic; maintain the internal temperature between 30-40°C. 10. Once the addition is complete, heat the reaction mixture to 50-60°C and maintain for 3-4 hours with continued stirring. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
Work-up and Purification 11. Cool the reaction flask to 0°C in an ice-water bath. 12. CAUTION: Exothermic and gas evolution. Very slowly and carefully, add isopropanol (~20 mL) dropwise to quench any unreacted sodium amide. Stir for 15 minutes after the addition is complete. 13. Slowly add deionized water (50 mL) to dissolve the inorganic salts. 14. Transfer the entire mixture to a 500 mL separatory funnel. Separate the layers. 15. Extract the aqueous layer with toluene (2 x 30 mL). 16. Combine all organic layers and wash sequentially with 1M HCl (50 mL) and saturated brine (50 mL). 17. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. 18. Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.
Expected Results
-
Yield: 75-85%
-
Boiling Point: Approx. 110-114 °C at 10 mmHg
-
Characterization: The product identity should be confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy. The data should be consistent with literature values for this compound.[11]
Workflow and Data Summary
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Discussion of Critical Parameters
-
Controlling Dialkylation: The primary side-product in this reaction is the dialkylated species, 3,3-Dimethyl-2-phenylbutanenitrile. To minimize its formation, the alkylating agent (2-bromopropane) should be added slowly to the fully formed carbanion solution. This ensures that the concentration of the alkylating agent is always low relative to the phenylacetonitrile carbanion, favoring mono-alkylation. Using a slight molar excess of the alkylating agent ensures the consumption of the starting material, but a large excess should be avoided. The steric hindrance of the secondary isopropyl group also inherently disfavors a second alkylation event compared to reactions with primary alkyl halides.[12]
-
Choice of Base and Solvent: Sodium amide is a heterogeneous base in toluene, and vigorous stirring is essential for an efficient reaction. Anhydrous conditions are non-negotiable; trace moisture will consume the base and drastically reduce the yield. Toluene is an excellent solvent as it is inert to the reaction conditions and has a suitable boiling point for heating the reaction if required. Other anhydrous aprotic solvents like ether or THF can also be used.
-
Temperature Management: The initial deprotonation and the subsequent alkylation are both exothermic. Maintaining temperature control, especially during reagent addition, is critical for safety and for preventing potential side reactions.
References
- Sukata, K. (1983). Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina. Bulletin of the Chemical Society of Japan.
- Roy, B. C., et al. (2019). Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. Chemistry – An Asian Journal.
- Tzani, A., et al. (2021). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols.
- Ragaini, V., et al. Phenylacetonitrile alkylation with different phase-transfer catalysts in continuous flow and batch reactors. Industrial & Engineering Chemistry Research.
- Iehiro, I. (1979). Alkylation of Phenylacetonitrile under Organic-aqueous Alkali Hydroxide Two Phase System in the Presence of Poly (ethylene glycols or their Ethers). J-Stage.
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Organic Syntheses Procedure. (n.d.). 2-Phenylbutyronitrile. Organic Syntheses. Available from: [Link]
- Dörr, M., et al. (2020). Synthetic strategies to 2‐phenylacetonitrile.
-
Princeton University Environmental Health and Safety. (n.d.). Sodium Amide. Available from: [Link]
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MySkinRecipes. (n.d.). This compound. Available from: [Link]
- LibreTexts Chemistry. (2025). Chemistry of Nitriles.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available from: [Link]
- Plenik, A. (1934). Alkylation of acid nitriles.
- The Journal of Organic Chemistry. (n.d.). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES.
- Sigma-Aldrich. (2025).
- Google Patents. (n.d.). Preparation method for 3-methyl-4-phenyl-2-butanone (CN101343220A).
- Fenwick, D., et al. (2001). Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane.
- JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles.
- Vanderbilt University. (2023). Sodium Amide and Potassium Metal Chemical Safety Protocol.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium amide.
- Sharifi, A., et al. (2025). Microwave-Promoted Transformation of Nitriles to Amides with Aqueous Sodium Perborate.
- ChemBK. (2024). 3-oxo-2-phenylbutanenitrile.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
-
Organic Syntheses Procedure. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Organic Syntheses. Available from: [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026).
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- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
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- 11. This compound | C11H13N | CID 249722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
Topic: Analytical Methods for the Quantification of 3-Methyl-2-phenylbutanenitrile
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Foreword
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous characterization of intermediates is not merely a procedural step but the very foundation of quality, safety, and efficacy. 3-Methyl-2-phenylbutanenitrile, a chiral nitrile, serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a nitrile group and a chiral center, presents unique analytical challenges and necessitates robust, validated methods for its quantification and chiral purity assessment.
This document provides an in-depth guide to the development and validation of analytical methods for this compound using two orthogonal, powerful techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my objective is not to provide a single, rigid protocol, but to empower researchers, scientists, and drug development professionals with the foundational principles, practical methodologies, and validation frameworks required to develop methods that are fit for purpose and compliant with global regulatory standards. We will explore the causality behind experimental choices, grounding our protocols in the principles of scientific integrity and the authoritative standards set by the International Council for Harmonisation (ICH).[2][3]
Part 1: Quantification and Chiral Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a compound like this compound, HPLC can be adapted for two distinct, critical applications: achiral analysis for purity and assay, and chiral analysis for enantiomeric separation.
The Principle of Separation: Causality in Method Design
The choice of an HPLC method is dictated by the analytical objective. The phenyl group in this compound provides a chromophore, making UV detection a straightforward and effective choice.
-
For Purity and Assay (Achiral Analysis): The goal is to separate the main compound from any process-related impurities or degradation products.[4] These impurities may include positional isomers or structurally similar compounds. A reversed-phase (RP) method, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is the logical starting point. The separation is driven by hydrophobic interactions between the analyte and the stationary phase.
-
For Enantiomeric Separation (Chiral Analysis): Enantiomers possess identical physical and chemical properties in an achiral environment and thus cannot be separated on a standard C18 column.[5] Separation requires the introduction of a chiral environment, most commonly through a Chiral Stationary Phase (CSP).[6][7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective for a broad range of chiral compounds and are recommended as the primary choice for developing a separation method for (R)- and (S)-3-Methyl-2-phenylbutanenitrile.[6][8] The mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies, leading to different retention times.[5]
Experimental Protocol 1: Reversed-Phase HPLC for Purity and Assay
This protocol is designed as a robust starting point for assessing the purity of this compound and quantifying its content in a sample.
A. Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Agilent ChemStation).
-
Analytical column: C18, 150 mm x 4.6 mm, 2.6 µm particle size (or equivalent).
-
Syringe filters: 0.22 or 0.45 µm, nylon or PTFE.
-
HPLC grade acetonitrile, methanol, and water.
-
Reference Standard: this compound, of known purity.
B. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 2.6 µm | Provides excellent efficiency and is a robust, common stationary phase for reversed-phase separations. |
| Mobile Phase | Acetonitrile : Water (Gradient) | A gradient elution is recommended to ensure elution of both polar and non-polar impurities within a reasonable runtime. |
| Initial: 40:60 (v/v) | Starts with a higher polarity to retain the analyte. | |
| Gradient: 40% to 90% ACN over 15 min | Gradually increases organic content to elute more hydrophobic impurities. | |
| Hold: 90% ACN for 3 min | Ensures all strongly retained components are eluted. | |
| Re-equilibration: 5 min at 40:60 | Prepares the column for the next injection, ensuring reproducibility.[9] | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good balance between speed and resolution. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time stability. |
| Detection | UV at 220 nm | The phenyl group provides strong absorbance at lower UV wavelengths. A DAD can be used to assess peak purity. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential for peak distortion. |
| Sample Diluent | Acetonitrile : Water (50:50, v/v) | The sample should be dissolved in a solvent similar in strength to the initial mobile phase to ensure good peak shape.[9] |
C. Sample Preparation Protocol
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 2.5 mL of the Standard Stock Solution to 25 mL with the sample diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Further dilute 2.5 mL of this solution to 25 mL with the diluent.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter into HPLC vials before injection to prevent column blockage.[10][11]
Experimental Protocol 2: Chiral HPLC for Enantiomeric Separation
This protocol provides a starting point for separating the enantiomers of this compound, based on methods for structurally similar compounds.[8]
A. Instrumentation and Consumables
-
Same HPLC system as for reversed-phase analysis.
-
Chiral Column: A polysaccharide-based CSP such as Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm.
-
HPLC grade n-Hexane and 2-Propanol (IPA).
B. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm | Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including those with phenyl groups.[8] |
| Mobile Phase | n-Hexane : 2-Propanol (IPA) (90:10, v/v) | Normal-phase chromatography is typically used with these columns. The ratio of hexane to alcohol is the most critical parameter for optimizing resolution.[8] |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate can improve resolution on these longer columns. |
| Column Temp. | 25 °C (Ambient) | Temperature can significantly affect enantioselectivity; it should be controlled and can be varied (e.g., 15-40 °C) to optimize separation.[8] |
| Detection | UV at 220 nm | Consistent with the achiral method. |
| Injection Vol. | 10 µL | |
| Sample Diluent | Mobile Phase (n-Hexane:IPA, 90:10) | Dissolving the sample in the mobile phase is crucial for good peak shape in normal-phase chromatography. |
C. Sample Preparation Protocol
-
Racemic Standard Solution (1.0 mg/mL): Accurately weigh ~10 mg of racemic this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes if needed to ensure complete dissolution.[8]
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation: A Trustworthy and Self-Validating System
A protocol is only as reliable as its validation. All analytical methods intended for quality control must be validated according to ICH Q2(R2) guidelines to demonstrate they are fit for their intended purpose.[3][12] The validation protocol must pre-define the experiments and acceptance criteria.[2]
Validation Parameters for the HPLC Purity/Assay Method
| Parameter | Purpose & Methodology | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. Perform forced degradation (acid, base, oxidation, heat, light) and confirm peak purity using a DAD.[12][13] | Peak purity index > 0.999. Baseline resolution (Rs > 2.0) between analyte and all known impurities/degradants. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. Analyze a minimum of 5 concentrations across the specified range (e.g., 50-150% of nominal).[14] | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant. |
| Accuracy | To demonstrate the closeness of the test results to the true value. Analyze a placebo spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.[14] | Mean recovery between 98.0% and 102.0%. |
| Precision | To demonstrate the degree of scatter between a series of measurements. | |
| Repeatability | - Analyze 6 replicate preparations of the same sample at 100% concentration.[14] | RSD ≤ 1.0% |
| Intermediate Precision | - Repeatability test performed by a different analyst, on a different day, with a different instrument. | RSD ≤ 2.0% |
| Quantitation Limit (QL) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined by signal-to-noise ratio (S/N ≈ 10) or by establishing it as the lowest point on the linearity curve. | Precision at QL should be RSD ≤ 10%. |
| Range | The interval between the upper and lower concentrations of analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[14] | Confirmed by the linearity, accuracy, and precision data. |
| Robustness | To demonstrate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% mobile phase organic content, ±0.1 pH units, ±5°C column temp). | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
HPLC Workflow Visualization
Sources
- 1. This compound [myskinrecipes.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. asianpubs.org [asianpubs.org]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. greyhoundchrom.com [greyhoundchrom.com]
- 11. nacalai.com [nacalai.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 3-Methyl-2-phenylbutanenitrile
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1] This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of 3-Methyl-2-phenylbutanenitrile, a chiral nitrile with applications in the synthesis of pharmaceuticals and other bioactive molecules.
The presence of two adjacent chiral centers in this compound gives rise to interesting and complex NMR spectra due to the phenomenon of diastereotopicity.[2] Protons or groups that are in a chiral environment can be chemically non-equivalent, leading to distinct signals in the NMR spectrum where they might otherwise be expected to be equivalent.[3] This guide will delve into the theoretical underpinnings of this effect and provide a practical, step-by-step protocol for acquiring and interpreting high-quality NMR data for this compound.
Chemical Structure
Compound: this compound Molecular Formula: C₁₁H₁₃N Structure:
Predicted ¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃). These values were generated using online prediction tools and are supplemented with data from analogous compounds to provide a reliable reference.[4]
Table 1: Predicted ¹H NMR Chemical Shift Data of this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Predicted Coupling Constant (J Hz) | Integration |
| H-α (CH-CN) | 3.6 - 3.8 | Doublet (d) | ~4.0 | 1H |
| H-β (CH-CH₃) | 2.2 - 2.4 | Multiplet (m) | - | 1H |
| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet (m) | - | 5H |
| H-γ (CH₃) | 1.0 - 1.2 | Doublet (d) | ~6.5 | 3H |
| H-γ' (CH₃) | 0.8 - 1.0 | Doublet (d) | ~6.5 | 3H |
Table 2: Predicted ¹³C NMR Chemical Shift Data of this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ ppm) | Carbon Type |
| CN | 118 - 122 | Quaternary (C) |
| C-α | 45 - 50 | Methine (CH) |
| C-β | 35 - 40 | Methine (CH) |
| C-γ | 18 - 22 | Methyl (CH₃) |
| C-γ' | 15 - 19 | Methyl (CH₃) |
| C1' (Aromatic) | 135 - 138 | Quaternary (C) |
| C2', C6' (Aromatic) | 128 - 130 | Methine (CH) |
| C3', C5' (Aromatic) | 127 - 129 | Methine (CH) |
| C4' (Aromatic) | 126 - 128 | Methine (CH) |
Experimental Protocols
Sample Preparation
High-quality NMR spectra are contingent on proper sample preparation. The following protocol is recommended for this compound.
-
Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Gently swirl the vial to ensure the sample is fully dissolved. If necessary, the sample can be briefly sonicated.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
¹H NMR Spectrum Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: 30°
-
Acquisition Time (at): 2-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans (ns): 16-32
-
Spectral Width (sw): -2 to 12 ppm
-
¹³C NMR Spectrum Acquisition
-
Instrument Setup and Locking/Shimming: As per the ¹H NMR protocol.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled (e.g., zgpg30)
-
Acquisition Time (at): 1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans (ns): 1024 or higher, depending on sample concentration
-
Spectral Width (sw): 0 to 220 ppm
-
Spectral Interpretation and Analysis
¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, methine, and methyl protons.
-
Aromatic Region (δ 7.2 - 7.5 ppm): The five protons of the phenyl group will appear as a complex multiplet in this region, typical for a monosubstituted benzene ring.
-
Methine Proton (H-α, δ 3.6 - 3.8 ppm): This proton, situated between the electron-withdrawing nitrile group and the phenyl ring, is expected to be significantly deshielded. It should appear as a doublet due to coupling with the adjacent H-β proton.
-
Methine Proton (H-β, δ 2.2 - 2.4 ppm): This proton is coupled to H-α and the six protons of the two methyl groups, resulting in a complex multiplet.
-
Diastereotopic Methyl Protons (H-γ and H-γ', δ 0.8 - 1.2 ppm): Due to the presence of the two chiral centers (C-α and C-β), the two methyl groups of the isopropyl moiety are diastereotopic and thus chemically non-equivalent.[2] This will result in two separate doublet signals, each integrating to three protons. The coupling to H-β gives rise to the doublet multiplicity.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the number of chemically distinct carbon environments.
-
Nitrile Carbon (CN, δ 118 - 122 ppm): The carbon of the nitrile group is characteristically found in this downfield region.
-
Aromatic Carbons (δ 126 - 138 ppm): The six carbons of the phenyl ring will give rise to four signals: one for the quaternary carbon attached to the main chain and three for the methine carbons, with the two pairs of ortho and meta carbons being equivalent.
-
Methine Carbons (C-α and C-β, δ 35 - 50 ppm): The two methine carbons will appear in the aliphatic region, with C-α being more deshielded due to its proximity to the nitrile and phenyl groups.
-
Diastereotopic Methyl Carbons (C-γ and C-γ', δ 15 - 22 ppm): Similar to the protons, the two methyl carbons are diastereotopic and will exhibit two distinct signals in the upfield region of the spectrum.
Advanced 2D NMR Analysis
For unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, 2D NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity of the molecular skeleton.
Experimental Workflow for 2D NMR Analysis
Caption: Workflow for comprehensive NMR analysis.
Logical Relationships in Spectral Assignment
Caption: Interconnectivity of NMR experiments for structural elucidation.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich with information that, when properly analyzed, can lead to the complete and unambiguous assignment of its structure. The key to a thorough analysis lies in recognizing the effects of its two chiral centers, which render the isopropyl methyl groups diastereotopic. By following the detailed protocols for sample preparation and data acquisition, and by employing a combination of 1D and 2D NMR techniques, researchers can confidently characterize this and other structurally complex molecules.
References
-
NMRDB. (n.d.). Predict 1H and 13C NMR spectra. Retrieved from [Link]
-
Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]
-
NMRium. (n.d.). Predict NMR spectra. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. Retrieved from [Link]
Sources
Use of 3-Methyl-2-phenylbutanenitrile in the synthesis of noremopamil enantiomers
Application Note & Protocol
Topic: Strategic Synthesis of Noremopamil Enantiomers Utilizing 3-Methyl-2-phenylbutanenitrile as a Chiral Precursor
Audience: Researchers, scientists, and drug development professionals.
Abstract: Noremopamil, the N-demethylated analogue of verapamil, is a significant calcium channel blocker whose pharmacological activity is highly dependent on its stereochemistry. The synthesis of its individual enantiomers, (R)- and (S)-noremopamil, presents a formidable challenge due to the presence of a quaternary stereocenter. This document provides a detailed guide on the strategic use of this compound as a pivotal starting material for these syntheses. We will explore two primary pathways: a classical approach involving the synthesis of racemic noremopamil followed by chiral resolution, and a more advanced asymmetric synthesis strategy. This guide explains the causality behind experimental choices, provides validated, step-by-step protocols, and includes methods for data analysis and characterization, serving as a comprehensive resource for chemists in pharmaceutical development.
Introduction: The Synthetic Challenge of Noremopamil
Noremopamil is a phenylalkylamine calcium channel blocker that, like its parent compound verapamil, is crucial in cardiovascular therapy. The biological activity resides predominantly in one enantiomer, making stereoselective synthesis not just an academic exercise but a necessity for producing safer and more effective pharmaceuticals.[1] The core of the synthetic challenge lies in the construction of the quaternary carbon atom bearing an isopropyl, a phenyl, a cyano, and the N-alkylaminoethyl chain.
This compound is an ideal precursor as it already incorporates the phenyl and isopropyl groups around the critical carbon atom.[2] The nitrile group itself is a versatile functional handle, serving both to activate the adjacent alpha-proton for alkylation and as a stable moiety that is retained in the final noremopamil structure.[3][4][5] Its presence is critical for the molecule's interaction with its biological target.[1][6] This guide will detail the methodologies to leverage this precursor for the efficient synthesis of noremopamil enantiomers.
Strategic Overview: Racemic vs. Asymmetric Pathways
Two principal strategies emerge for the synthesis of noremopamil enantiomers from racemic this compound. The choice between these pathways often depends on scale, cost, and available technology.
-
Racemic Synthesis & Chiral Resolution: This robust and often industrially preferred method involves the non-stereoselective synthesis of racemic noremopamil, followed by the separation of the enantiomers. A common and effective resolution technique involves hydrolyzing a precursor nitrile to a carboxylic acid, forming diastereomeric salts with a chiral amine, separating these salts by crystallization, and then converting the separated acids back into the final product.[7][8]
-
Asymmetric Synthesis: This more elegant approach aims to create the desired stereocenter selectively from the outset, thus avoiding the loss of 50% of the material inherent in classical resolution.[9][10] This can be achieved through methods like enantioselective alkylation using a chiral phase-transfer catalyst or by starting with an enantiomerically pure form of this compound.
Caption: High-level overview of the two primary synthetic pathways to noremopamil enantiomers.
Detailed Experimental Protocols
Protocol 3.1: Synthesis of Racemic Noremopamil via Alkylation
This protocol details the synthesis of racemic noremopamil by alkylating the carbanion of this compound. The key is the formation of a nucleophilic carbanion at the carbon alpha to the nitrile, followed by an SN2 reaction.
Causality & Rationale:
-
Base Selection: A strong, non-nucleophilic base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) is required. The pKa of the α-proton is approximately 25-30, necessitating a base stronger than alkoxides. Using a non-nucleophilic base prevents unwanted side reactions, such as addition to the nitrile group.[11][12]
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or toluene are essential. Protic solvents would quench the strong base and the carbanion intermediate.
-
Alkylating Agent: A suitable alkylating agent is required, such as N-benzyl-N-(2-(3,4-dimethoxyphenyl)ethyl)-2-chloroethylamine. The benzyl group serves as a protecting group for the secondary amine, which can be removed in a subsequent step.
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Base Addition: Suspend sodium amide (1.1 eq.) in anhydrous toluene.
-
Carbanion Formation: To the stirred suspension, add a solution of this compound (1.0 eq.) in anhydrous toluene dropwise at room temperature. After the addition, heat the mixture to 50-60 °C for 2-3 hours to ensure complete formation of the sodium salt of the nitrile. The reaction mixture will typically become a thick slurry.
-
Alkylation: Cool the mixture to room temperature. Add a solution of the N-protected chloroethylamine derivative (1.05 eq.) in anhydrous toluene dropwise, maintaining the temperature below 30 °C. After the addition is complete, heat the reaction to reflux (approx. 110 °C) and monitor its progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.
-
Workup: Cool the reaction mixture to room temperature and quench carefully by the slow addition of water. Separate the organic layer, and extract the aqueous layer twice with toluene or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Deprotection: The crude product from the previous step is the N-benzyl protected noremopamil. Dissolve this intermediate in methanol or ethanol. Add a catalytic amount of Palladium on carbon (10% Pd/C). Subject the mixture to hydrogenation (H₂ gas, 50 psi) in a Parr shaker apparatus until TLC indicates the complete removal of the benzyl group.
-
Purification: After hydrogenation, filter the catalyst through a pad of Celite®, and concentrate the filtrate. The resulting crude racemic noremopamil can be purified by column chromatography on silica gel or by crystallization of a suitable salt (e.g., the hydrochloride salt).
Data Presentation: Reagents for Racemic Synthesis
| Reagent | M.W. ( g/mol ) | Equivalents | Purpose |
| This compound | 159.23 | 1.0 | Starting Material |
| Sodium Amide (NaNH₂) | 39.01 | 1.1 | Strong Base |
| Protected Chloroethylamine Derivative | Varies | 1.05 | Alkylating Agent |
| Toluene (Anhydrous) | 92.14 | - | Solvent |
| Palladium on Carbon (10%) | - | Catalyst | Deprotection Catalyst |
| Hydrogen Gas (H₂) | 2.02 | Excess | Reducing Agent |
Protocol 3.2: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol outlines a method to resolve a racemic precursor, specifically the carboxylic acid derived from the hydrolysis of a suitable nitrile intermediate. This method leverages the different physical properties (notably solubility) of diastereomers.[7][13]
Causality & Rationale: The principle relies on converting a pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. Diastereomers have different physical properties and can be separated by conventional means like fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers of the original compound.
Step-by-Step Methodology (Conceptual Outline):
-
Hydrolysis to Carboxylic Acid: A key precursor, such as 2-(3,4-dimethoxyphenyl)-5-methyl-4-cyano-4-phenylhexanoic acid (an intermediate before the final amine is formed), is hydrolyzed. This is typically achieved by heating under reflux with a strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH).[14][15][16][17] Basic hydrolysis yields the carboxylate salt, which must be acidified in a separate step to produce the free carboxylic acid.[17]
-
Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or acetone). Add a solution of a chiral resolving agent (0.5 - 1.0 eq.), for example, (R)-(+)-α-methylbenzylamine, to the solution.
-
Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt will be less soluble and will crystallize out. The efficiency of the separation depends heavily on the choice of solvent and the cooling rate.
-
Isolation and Purification: Collect the crystals by filtration. The purity of the diastereomer can be enhanced by recrystallization. The enantiomeric excess of the acid can be checked at this stage by converting a small sample back to the acid and analyzing it by chiral HPLC.
-
Liberation of the Enantiopure Acid: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2. This protonates the carboxylate and deprotonates the chiral amine, breaking the salt.
-
Extraction: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched carboxylic acid.
-
Reconversion to Noremopamil: The enantiopure carboxylic acid is then converted back to the final noremopamil structure through a series of standard organic transformations (e.g., reduction of the acid to an alcohol, conversion to a leaving group, and substitution with the required amine).
Caption: Workflow for chiral resolution using diastereomeric salt formation and crystallization.
Characterization and Data Analysis
Accurate characterization is crucial to confirm the identity, purity, and stereochemical integrity of the synthesized noremopamil enantiomers.
Structural Verification:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra should be consistent with the structure of noremopamil, showing characteristic peaks for the aromatic protons, the methoxy groups, the isopropyl group, and the aliphatic chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the synthesized compound.
Enantiomeric Purity Analysis:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of the final product. A chiral stationary phase (CSP) is used to separate the (R)- and (S)-enantiomers, which will exhibit different retention times.
Table: Example Chiral HPLC Parameters
| Parameter | Value | Rationale |
| Column | Chiralpak® AD-H or similar amylose-based CSP | Provides enantioselective interactions (e.g., H-bonding, π-π stacking) for separation.[18] |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1) | Balances polarity for good resolution and peak shape. Diethylamine is a modifier to improve peak symmetry for basic analytes. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good efficiency. |
| Detection | UV at 230 nm | Wavelength where the dimethoxy-phenyl chromophore has strong absorbance. |
| Expected Outcome | Baseline separation of two peaks for the racemate. A single peak for an enantiopure sample. | Confirms the presence and ratio of each enantiomer. |
Conclusion
The synthesis of noremopamil enantiomers is a critical process in pharmaceutical manufacturing, directly impacting drug efficacy and safety. This compound serves as an excellent and versatile precursor for this task. By employing either a classical racemic synthesis followed by a robust chiral resolution or a more modern asymmetric synthesis approach, drug development professionals can efficiently produce the required enantiomerically pure active pharmaceutical ingredient. The protocols and rationale provided in this guide offer a solid foundation for researchers to successfully navigate the synthetic challenges associated with noremopamil and related compounds.
References
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- University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones.
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- Rossi, S., et al. (2017). Stereoselective Catalytic Synthesis of Active Pharmaceutical Ingredients in Homemade 3D-Printed Mesoreactors. PubMed.
- Wang, Y., et al. (2023).
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Application Note & Protocol: High-Fidelity Reduction of the Sterically Hindered Nitrile, 3-Methyl-2-phenylbutanenitrile
Introduction: Navigating the Challenges of Steric Hindrance in Nitrile Reduction
The reduction of the nitrile functional group to a primary amine is a cornerstone transformation in organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] The target of this guide, 3-Methyl-2-phenylbutanenitrile, presents a unique synthetic challenge due to the steric bulk imposed by the isopropyl and phenyl groups adjacent to the nitrile carbon. This steric hindrance can significantly impact reaction kinetics and selectivity, necessitating carefully optimized protocols to achieve high yields of the desired primary amine, 2-methyl-1-phenylpropan-1-amine.[2][3]
This document provides a comprehensive overview and detailed experimental protocols for the successful reduction of this compound. We will explore two primary, robust methodologies: stoichiometric reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The causality behind experimental choices will be thoroughly explained to empower researchers to not only replicate these procedures but also to adapt them to analogous sterically encumbered substrates.
Mechanistic Overview: Pathways to the Primary Amine
The conversion of a nitrile to a primary amine involves the formal addition of four hydrogen atoms across the carbon-nitrogen triple bond. The choice of reducing agent dictates the reaction mechanism and the requisite experimental conditions.
Stoichiometric Hydride Reduction: The Power of LiAlH₄
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of readily reducing nitriles to primary amines.[4] The reaction proceeds via a two-step nucleophilic addition of hydride ions (H⁻). The initial hydride attacks the electrophilic nitrile carbon, forming an intermediate imine anion.[5][6] A second hydride addition then generates a dianion, which upon aqueous workup is protonated to yield the primary amine.[5][7]
Due to its high reactivity, LiAlH₄ requires anhydrous conditions and careful handling. However, its efficacy with a broad range of substrates, including sterically hindered ones, makes it a valuable tool.
Catalytic Hydrogenation: A Greener, Scalable Approach
Catalytic hydrogenation offers a more atom-economical and often safer alternative to metal hydride reductions.[8] This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).[8][9] The reaction occurs on the surface of the catalyst, where H₂ is heterolytically cleaved, and the nitrile is adsorbed. Stepwise addition of hydrogen atoms to the C≡N bond leads to the formation of the primary amine.[10]
A key challenge in catalytic hydrogenation of nitriles is preventing the formation of secondary and tertiary amine byproducts.[8] This can occur through the reaction of the initially formed primary amine with an intermediate imine. Careful selection of the catalyst, solvent, and reaction conditions is crucial to maximize the yield of the desired primary amine.[8][9]
Comparative Analysis of Reduction Methodologies
The selection of an appropriate reduction strategy depends on factors such as scale, available equipment, and the presence of other functional groups in the molecule.
| Parameter | Lithium Aluminum Hydride (LiAlH₄) Reduction | Catalytic Hydrogenation (Raney Ni or Pd/C) |
| Reagents | LiAlH₄, anhydrous solvent (e.g., THF, diethyl ether) | H₂ gas, Catalyst (Raney Ni or Pd/C), solvent (e.g., ethanol, methanol) |
| Conditions | Typically 0 °C to reflux, atmospheric pressure | Elevated temperature and pressure often required, but can sometimes be achieved at ambient conditions.[10] |
| Selectivity | Generally high for primary amine formation. | Can produce mixtures of primary, secondary, and tertiary amines if not optimized.[8] |
| Advantages | - High reactivity- Effective for sterically hindered nitriles- Predictable stoichiometry | - High atom economy- Scalable- Environmentally benign byproducts (if any) |
| Disadvantages | - Requires strict anhydrous conditions- Pyrophoric reagent- Generates stoichiometric aluminum salt waste | - May require specialized high-pressure equipment- Catalyst can be pyrophoric (Raney Ni)- Potential for catalyst poisoning |
| Work-up | Involves careful quenching of excess hydride and filtration of aluminum salts. | Simple filtration to remove the catalyst. |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Protocol 1: Reduction of this compound using Lithium Aluminum Hydride (LiAlH₄)
This protocol is designed for the high-yield conversion of the nitrile to the corresponding primary amine on a laboratory scale.
Materials:
-
This compound (C₁₁H₁₃N, MW: 159.23 g/mol )[11]
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% (w/v) Sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Reagent Preparation: Suspend LiAlH₄ (1.2 equivalents) in anhydrous THF in the reaction flask and cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and slowly add deionized water (x mL, where x = grams of LiAlH₄ used) dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 15% aqueous sodium hydroxide (x mL). Finally, add deionized water (3x mL) and stir the mixture vigorously for 30 minutes.
-
Purification: Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF. Combine the filtrate and washes, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent in vacuo to yield the crude 2-methyl-1-phenylpropan-1-amine.[3][12] Further purification can be achieved by distillation under reduced pressure or column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: LiAlH₄ reacts violently with water and moisture; an inert atmosphere prevents its decomposition and ensures safety.[4]
-
Slow Addition at 0 °C: The reaction is highly exothermic. Slow, controlled addition at low temperature prevents a dangerous temperature spike and minimizes side reactions.
-
Fieser Work-up: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the purification process.
Protocol 2: Catalytic Hydrogenation using Raney Nickel
This protocol offers a scalable method for the reduction, which can be advantageous for larger-scale synthesis.
Materials:
-
This compound
-
Raney Nickel (activated, in water or ethanol slurry)
-
Ethanol or Methanol
-
Hydrogen gas source
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
Procedure:
-
Reactor Charging: In a suitable high-pressure reactor, add a solution of this compound in ethanol.
-
Catalyst Addition: Carefully add the Raney Nickel slurry (typically 10-20% by weight of the nitrile). Caution: Raney Nickel is pyrophoric and must be handled with care, preferably under a solvent blanket.
-
Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 3-5 bar) and heat to 40-60 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Purification: Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The filter cake should not be allowed to dry as it can ignite. Wash the filter cake with ethanol. Concentrate the combined filtrate in vacuo to yield the crude product, which can be further purified as described in Protocol 1.
Causality Behind Experimental Choices:
-
Raney Nickel: It is a highly active catalyst for nitrile hydrogenation.[8]
-
Solvent Choice: Alcohols like ethanol or methanol are common solvents for this type of reaction.
-
Pressure and Temperature: These parameters are often optimized to achieve a reasonable reaction rate without promoting side reactions. For some nitriles, Raney Nickel can be effective even under milder conditions.[13]
-
Celite Filtration: This aids in the safe and complete removal of the fine, pyrophoric Raney Nickel catalyst.
Visualizing the Transformation
General Reaction Scheme
Caption: General reaction scheme for the reduction.
Experimental Workflow: LiAlH₄ Reduction
Caption: Step-by-step workflow for LiAlH₄ reduction.
Mechanism of LiAlH₄ Reduction
Caption: Simplified mechanism of nitrile reduction by LiAlH₄.[5][6]
Conclusion
The reduction of the sterically hindered this compound to 2-methyl-1-phenylpropan-1-amine can be achieved with high fidelity using either stoichiometric reduction with lithium aluminum hydride or catalytic hydrogenation. The choice between these methods will be dictated by the specific requirements of the synthesis, including scale, available resources, and safety considerations. The protocols detailed herein provide robust starting points for researchers, and the underlying principles can be extrapolated to other challenging nitrile reductions.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). A Generic Approach for the Catalytic Reduction of Nitriles. Retrieved from [Link]
-
Wikipedia. (2023). Nitrile reduction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249722, this compound. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519595, 3-Methyl-2-phenyl-but-2-enenitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanism of sodium borohydride-cobaltous chloride reductions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Retrieved from [Link]
-
ACS Publications. (n.d.). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). WO1985000605A1 - Process for selective nitrile reduction.
-
ACS Publications. (n.d.). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]
-
Chemical Journal of Chinese Universities. (1990). Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines. Retrieved from [Link]
-
Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]
-
PubMed. (2022). Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst. Retrieved from [Link]
-
Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone.
-
JoVE. (n.d.). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]
-
Frontiers. (n.d.). An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. Retrieved from [Link]
-
Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4962875, 2-Methyl-1-phenylpropan-1-amine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methyl-2-phenylbutanenitrile
Welcome to the technical support center for the synthesis of 3-Methyl-2-phenylbutanenitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis.
Introduction
This compound, also known as α-isopropylphenylacetonitrile, is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its synthesis primarily involves the α-alkylation of phenylacetonitrile. While the reaction appears straightforward, achieving high yields and purity can be challenging due to factors such as steric hindrance from the isopropyl group, side reactions, and suboptimal reaction conditions. This guide provides a comprehensive resource to navigate these challenges and successfully optimize your synthetic protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent method is the α-alkylation of phenylacetonitrile with an isopropylating agent, such as 2-propyl bromide or 2-propyl iodide. This reaction is typically performed in the presence of a strong base to deprotonate the acidic α-hydrogen of phenylacetonitrile, forming a nucleophilic carbanion. Phase-transfer catalysis (PTC) is a highly effective and scalable approach for this transformation, often providing good yields under milder conditions.[3]
Q2: I am experiencing low yields. What are the most likely causes?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Incomplete Deprotonation: The base must be strong enough to deprotonate phenylacetonitrile. Ensure your base is fresh and handled under anhydrous conditions.
-
Steric Hindrance: The bulky isopropyl group of the alkylating agent can slow down the reaction rate compared to less hindered alkyl halides.[4]
-
Suboptimal Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature will result in a slow or incomplete reaction, while too high a temperature can promote side reactions.
-
Presence of Moisture: Water can quench the strong base and the phenylacetonitrile carbanion, significantly reducing the yield. All glassware should be oven-dried, and anhydrous solvents should be used.
Q3: I am observing a significant amount of a higher-boiling point impurity. What is it and how can I minimize it?
A3: A common higher-boiling point impurity is the dialkylated product, 2,2-diisopropylphenylacetonitrile. To minimize its formation, consider the following:
-
Stoichiometry Control: Use a strict 1:1 molar ratio of the isopropyl halide to phenylacetonitrile, or even a slight excess of phenylacetonitrile.
-
Controlled Addition: Add the isopropyl halide slowly and dropwise to the reaction mixture to maintain a low concentration of the alkylating agent, which favors mono-alkylation.
-
Choice of Base and Solvent: The reaction conditions can be optimized to favor mono-alkylation. For instance, solid-supported bases like potassium hydroxide on alumina have been shown to improve selectivity for mono-alkylation due to steric hindrance within the support's pores.[5]
Q4: Can I use isopropyl alcohol instead of an isopropyl halide as the alkylating agent?
A4: Yes, using alcohols as alkylating agents via a "borrowing hydrogen" or a base-promoted mechanism is a more environmentally friendly approach that generates water as the primary byproduct.[4][6] This method typically requires a catalyst, such as a transition metal complex or a strong base like potassium tert-butoxide (KOtBu), and higher reaction temperatures.[6]
Q5: How should I purify the final product?
A5: The most common method for purifying this compound is vacuum distillation.[2] This technique effectively separates the desired product from unreacted starting materials, the dialkylated byproduct, and other non-volatile impurities.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective Base: The base is not strong enough, has degraded due to improper storage, or was quenched by moisture. 2. Low Reaction Temperature: The activation energy for the reaction is not being overcome, especially with the sterically hindered isopropyl halide. 3. Inactive Phase-Transfer Catalyst (if applicable): The catalyst is old, impure, or poisoned. | 1. Use a fresh, high-purity strong base (e.g., NaH, LDA, KOtBu). Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). 2. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or GC. 3. Use a fresh supply of the phase-transfer catalyst. |
| Formation of Dialkylated Product | 1. High Concentration of Alkylating Agent: Adding the isopropyl halide too quickly leads to a high localized concentration, promoting a second alkylation. 2. Excess Alkylating Agent: Using a significant excess of the isopropyl halide. 3. Prolonged Reaction Time: Allowing the reaction to proceed long after the phenylacetonitrile has been consumed. | 1. Add the isopropyl halide dropwise over an extended period. 2. Use a 1:1 or slightly less than 1:1 molar ratio of isopropyl halide to phenylacetonitrile. 3. Monitor the reaction progress by TLC or GC and quench the reaction upon completion. |
| Formation of Elimination Byproduct (Propene) | 1. Strongly Basic and/or Hindered Base: Bases like potassium tert-butoxide can promote the E2 elimination of HBr from isopropyl bromide. 2. High Reaction Temperature: Higher temperatures favor elimination over substitution. | 1. Consider using a less hindered strong base if elimination is a major issue. 2. Maintain the lowest effective reaction temperature. |
| Reaction Stalls | 1. Insufficient Base or Alkylating Agent: One of the reactants has been fully consumed. 2. Catalyst Deactivation (if applicable): The catalyst has lost its activity over the course of the reaction. | 1. Check the stoichiometry of your reactants. If necessary, a slight excess of the limiting reagent can be added. 2. In some cases, adding a fresh portion of the catalyst may restart the reaction. |
| Dark Brown or Tarry Reaction Mixture | 1. Reaction Temperature Too High: Leads to polymerization and decomposition of reagents. 2. Impurities in Starting Materials: Can act as catalysts for unwanted side reactions. | 1. Carefully control the reaction temperature, using a cooling bath if necessary, especially during the initial exothermic phase. 2. Ensure the purity of phenylacetonitrile and the alkylating agent. Distillation of starting materials may be necessary. |
Experimental Protocols
Protocol 1: Synthesis via Phase-Transfer Catalysis
This protocol is adapted from a general procedure for the alkylation of phenylacetonitrile using phase-transfer catalysis.
Materials:
-
Phenylacetonitrile
-
Isopropyl bromide
-
50% aqueous sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBAC)
-
Toluene
-
Dilute hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, add the 50% aqueous sodium hydroxide solution, phenylacetonitrile (1.0 eq), and the phase-transfer catalyst (0.02-0.05 eq).
-
Begin vigorous stirring and add isopropyl bromide (1.0-1.1 eq) dropwise over approximately 1-2 hours, maintaining the temperature between 30-40°C. Use a water bath to control the temperature.
-
After the addition is complete, continue stirring for 2-4 hours, monitoring the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature. Add water and toluene to dilute the mixture.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with toluene.
-
Combine the organic layers and wash successively with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis using a Strong Base in an Anhydrous Solvent
Materials:
-
Phenylacetonitrile
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)
-
Isopropyl bromide
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous THF or DMF and sodium hydride (1.1 eq).
-
Cool the suspension to 0°C and add phenylacetonitrile (1.0 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0°C and add isopropyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC. Gentle heating may be required to drive the reaction to completion.
-
Cool the mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Reaction Mechanism
The synthesis of this compound proceeds via a nucleophilic substitution (SN2) mechanism.
Caption: General mechanism for the synthesis of this compound.
Troubleshooting Workflow
A logical approach to troubleshooting can help efficiently identify and solve issues with the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Data Summary
While specific yield data for the isopropylation of phenylacetonitrile is sparse in readily available literature, the following table provides a qualitative comparison of different synthetic approaches based on established principles of organic chemistry.
| Method | Base | Alkylating Agent | Typical Temperature | Anticipated Yield Range | Key Advantages | Key Disadvantages |
| Phase-Transfer Catalysis | 50% aq. NaOH | Isopropyl Bromide | 30-50°C | Moderate to Good | Scalable, milder conditions, no need for anhydrous solvents.[3] | Vigorous stirring is essential; potential for emulsion formation. |
| Strong Base (Anhydrous) | NaH, LDA | Isopropyl Bromide | 0°C to RT | Moderate | Good for small-scale synthesis; high reactivity. | Requires strictly anhydrous conditions; handling of pyrophoric bases. |
| Base-Promoted (Alcohol) | KOtBu | Isopropyl Alcohol | 80-120°C | Moderate | "Green" approach, avoids alkyl halides.[4][6] | Higher temperatures required; potential for elimination side reactions. |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Bera, S., Bera, A., & Maji, A. (2019). Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. Chemistry – An Asian Journal, 14(13), 2215-2219.
- BenchChem. (2025). Application Note: Gas Chromatography (GC) Analysis of 3-Methyl-1-phenylbutan-2-ol. BenchChem.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Halpern, M. (2010). Industrial Phase-Transfer Catalysis.
- BenchChem. (2025). An In-depth Technical Guide to the Physical Properties of 2-Phenylbutanenitrile. BenchChem.
- Morsch, L. A., et al. (2024). 11.3: Characteristics of the SN2 Reaction. In Organic Chemistry. LibreTexts.
- Galan, A., et al. (2019). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry, 84(9), 5407–5418.
-
PubChem. (n.d.). 3-Methyl-2-phenyl-but-2-enenitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Bera, S., Bera, A., & Maji, A. (2020). Nickel-Catalyzed Hydrogen-Borrowing Strategy: Chemo-selective Alkylation of Nitriles with Alcohols.
- Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499.
- LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
- Mastracchio, A. (2008).
-
Bera, S., Bera, A., & Maji, A. (2019). Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. PubMed. Retrieved from [Link]
- Santerre, A., et al. (2006). Solid-phase microextraction and gas chromatography-mass spectrometry for analysis of phenols and nitrophenols in rainwater, as their t-butyldimethylsilyl derivatives.
- Zhang, J., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction.
- Sukata, K. (1983). Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina. Bulletin of the Chemical Society of Japan, 56(11), 3306-3309.
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- 4. Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Methyl-2-phenylbutane-2-ol (CAS 4383-11-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3-Methyl-2-phenylbutanenitrile
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 3-Methyl-2-phenylbutanenitrile. The methodologies and advice provided herein are grounded in established chemical principles and analogous separations of structurally similar arylacetonitriles.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purification is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The crude product from synthesis often contains a variety of impurities that can interfere with downstream reactions or compromise the final product's purity. This guide will address the common challenges encountered during the purification of this versatile nitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on the typical synthesis of analogous 2-arylbutanenitriles, the most probable impurities include:
-
Unreacted Starting Materials: Phenylacetonitrile and an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) may be present if the reaction has not gone to completion.
-
Dialkylated Byproduct: Over-alkylation can lead to the formation of 2-isopropyl-3-methyl-2-phenylbutanenitrile. This occurs when the product itself is deprotonated and reacts with another molecule of the alkylating agent.
-
Hydrolysis Products: Under basic conditions, the nitrile group can be partially or fully hydrolyzed to 3-methyl-2-phenylbutanamide or 3-methyl-2-phenylbutanoic acid, respectively.
-
Solvent Residues: Residual solvents from the reaction and workup (e.g., toluene, ethers, or alcohols) are common.
Q2: How can I assess the purity of my crude and purified this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is an excellent method for assessing the purity of volatile and thermally stable compounds like this compound.[2] It can effectively separate the desired product from most organic impurities. A mass spectrometry (MS) detector can be used to identify the impurities by their mass-to-charge ratio.[3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a versatile technique for purity analysis.[4] A C18 column with a mobile phase of acetonitrile and water is a good starting point.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and detect the presence of impurities, although it is less sensitive for trace impurities compared to chromatographic methods.
Q3: What are the primary purification techniques for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities. The most common methods are:
-
Vacuum Distillation: This is an effective method for separating the product from non-volatile or high-boiling point impurities.
-
Flash Column Chromatography: This technique is ideal for removing impurities with different polarities from the desired product.[6][7]
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization is a powerful technique for achieving high purity.[8][9]
Troubleshooting Guides
Vacuum Distillation
Problem: The product is not distilling at the expected temperature.
| Possible Cause | Solution |
| Inaccurate Pressure Reading: The manometer may be faulty or not properly calibrated. | Verify the vacuum pump and manometer are functioning correctly. |
| System Leaks: Air leaking into the system will increase the pressure and the boiling point. | Check all joints and connections for leaks. Ensure all glassware is properly sealed. |
| High Concentration of Volatile Impurities: Low-boiling impurities will distill first. | Collect a forerun to remove volatile impurities before collecting the main fraction. |
| Presence of Non-Volatile Impurities: High-boiling impurities can elevate the boiling point of the mixture. | Consider a preliminary purification step like flash chromatography to remove these impurities. |
Problem: The product is decomposing during distillation.
| Possible Cause | Solution |
| Temperature is too high: The compound may be thermally unstable at its atmospheric boiling point. | Use a higher vacuum to lower the boiling point. A general rule is that halving the pressure reduces the boiling point by about 10-15°C. |
| Prolonged heating: Extended exposure to high temperatures can cause decomposition. | Ensure efficient heating and insulation of the distillation flask and column to speed up the distillation process. |
Flash Column Chromatography
Problem: Poor separation of the product from impurities.
| Possible Cause | Solution |
| Inappropriate Solvent System: The polarity of the eluent may be too high or too low. | Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound.[7] A common starting point for non-polar compounds is a mixture of hexanes and ethyl acetate. |
| Column Overloading: Too much crude material has been loaded onto the column. | Use a larger column or reduce the amount of sample loaded. A general guideline is a 30-50:1 ratio of silica gel to crude material by weight for easy separations.[7] |
| Improper Column Packing: Channels or cracks in the silica gel will lead to poor separation. | Ensure the silica gel is packed uniformly. Dry packing followed by wet packing can be effective.[6] |
Problem: The product is not eluting from the column.
| Possible Cause | Solution |
| Solvent system is too non-polar: The eluent does not have sufficient polarity to move the compound. | Gradually increase the polarity of the solvent system (gradient elution).[7] |
| Compound is adsorbing too strongly to the silica: The compound may be too polar for silica gel chromatography. | Consider using a different stationary phase, such as alumina, or reversed-phase chromatography. |
Recrystallization
Problem: The compound does not crystallize upon cooling.
| Possible Cause | Solution |
| Solution is not saturated: Too much solvent was used. | Boil off some of the solvent to concentrate the solution and try cooling again. |
| Supersaturation: The solution is supersaturated, but crystallization has not been initiated. | Scratch the inside of the flask with a glass rod at the surface of the liquid to provide a nucleation site. Add a seed crystal of the pure compound if available. |
| Presence of impurities inhibiting crystallization: Some impurities can interfere with crystal lattice formation. | Try a different recrystallization solvent or pre-purify the material by another method, such as flash chromatography. |
Problem: The compound "oils out" instead of crystallizing.
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the compound: The compound is melting before it dissolves. | Choose a solvent with a lower boiling point. |
| The solution is cooling too quickly: Rapid cooling can lead to the formation of an oil instead of crystals. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The solution is too concentrated. | Add a small amount of hot solvent to the oil, heat to dissolve, and then allow to cool slowly. |
Experimental Protocols
Purity Analysis by Gas Chromatography (GC)
This protocol provides a general starting point for the GC analysis of this compound. Optimization may be required based on the specific instrument and impurities present.
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID).
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1-2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.
Purification by Vacuum Distillation
Safety Note: Always use a safety shield when performing vacuum distillations and inspect all glassware for cracks or defects before use.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head. Use a stir bar or capillary ebulliator to ensure smooth boiling.
-
System Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask.
-
Fraction Collection: Collect any low-boiling forerun in a separate receiving flask. When the distillation temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.
-
Shutdown: After collecting the product, remove the heat source and allow the apparatus to cool before slowly venting the system to atmospheric pressure.
Purification by Flash Column Chromatography
Caption: Workflow for Flash Column Chromatography Purification.
-
Solvent Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, non-polar solvent mixture.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualization of Troubleshooting Logic
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jmchemsci.com [jmchemsci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
Overcoming challenges in the scale-up of 3-Methyl-2-phenylbutanenitrile production
Welcome to the technical support center dedicated to overcoming the challenges in the scale-up production of 3-Methyl-2-phenylbutanenitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. This compound is a valuable intermediate in the pharmaceutical and agrochemical industries, and its efficient synthesis is crucial for further research and development.[1] This resource will equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Q1: My reaction is resulting in a low yield or fails to go to completion. What are the likely causes and how can I improve the conversion?
A1: Low conversion is a frequent challenge in the alkylation of phenylacetonitrile. The root cause often lies in suboptimal reaction conditions or reagent quality. A systematic investigation into the following factors is recommended:
-
Inadequate Deprotonation: The initial and most critical step is the deprotonation of phenylacetonitrile to form the nucleophilic carbanion. If the base is not strong enough or is compromised, the reaction will not proceed efficiently.
-
Base Strength: Ensure the base used has a conjugate acid with a pKa significantly higher than that of phenylacetonitrile (pKa ≈ 22 in DMSO).[2] Suitable bases include sodium hydride (NaH), lithium diisopropylamide (LDA), and potassium tert-butoxide (KOtBu).[2]
-
Base Quality and Handling: Strong bases are often sensitive to moisture and can degrade if not handled under strictly anhydrous conditions.[2] Using a fresh, properly stored base is essential for optimal performance.
-
-
Presence of Moisture: Water in the reaction can quench the strong base and lead to the hydrolysis of the nitrile product.[3]
-
Anhydrous Conditions: All glassware should be thoroughly oven-dried, and anhydrous solvents must be used. Handling reagents under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2]
-
-
Suboptimal Temperature: Temperature control is crucial. Some reactions may require elevated temperatures to proceed at a reasonable rate, while excessively high temperatures can lead to side reactions and degradation of the product.[2][3]
-
Temperature Optimization: Consult literature for the optimal temperature range for your specific reaction conditions. A gradual increase in temperature may be necessary to initiate the reaction.
-
-
Poor Mixing in Scale-Up: In larger scale reactions, inefficient stirring can lead to localized "hot spots" and concentration gradients, hindering the reaction.
-
Effective Agitation: Ensure the stirring is vigorous enough to maintain a homogeneous mixture.
-
Q2: I am observing a significant amount of a higher boiling point impurity in my crude product. What is it and how can I minimize its formation?
A2: The most common higher boiling point impurity is the dialkylated side product.
-
Formation Mechanism: After the initial alkylation of phenylacetonitrile, the product, this compound, still possesses an acidic α-hydrogen. This can be deprotonated by the strong base, leading to a second alkylation and the formation of a dialkylated byproduct.[4]
-
Mitigation Strategies:
-
Stoichiometry Control: Use a precise 1:1 molar ratio of the alkylating agent to phenylacetonitrile. A slight excess of phenylacetonitrile can also help to minimize dialkylation.[4]
-
Controlled Addition: The slow, dropwise addition of the alkylating agent to the reaction mixture helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation.[4]
-
Choice of Base: The use of solid-supported bases can sometimes offer better selectivity for mono-alkylation due to steric hindrance.[4]
-
Q3: My final product is contaminated with an unexpected unsaturated nitrile. What is this impurity and how can I prevent it?
A3: This impurity is likely the result of a Knoevenagel condensation followed by incomplete reduction, especially when using alcohols as alkylating agents in a "borrowing hydrogen" strategy.
-
Formation Mechanism: The alcohol can be oxidized in situ to an aldehyde. This aldehyde then undergoes a Knoevenagel condensation with phenylacetonitrile to form an α,β-unsaturated nitrile intermediate.[2] If this intermediate is not fully reduced to the desired saturated product, it will remain as an impurity.
-
Mitigation Strategies:
-
Optimize Catalyst and Hydrogen Source: Ensure the catalyst used is effective for the reduction of the unsaturated intermediate. The reaction conditions may need to be adjusted to favor the final reduction step.
-
Alternative Alkylating Agents: If this side reaction is persistent, consider using an alkyl halide as the alkylating agent instead of an alcohol.
-
Q4: After work-up, I have a significant amount of water-soluble impurities. What are they and how can I avoid them?
A4: The most common water-soluble impurities are hydrolysis products of the nitrile, namely the corresponding amide or carboxylic acid.
-
Formation Mechanism: The strong basic conditions, particularly in phase-transfer catalysis using concentrated aqueous bases, can promote the hydrolysis of the nitrile group.[4] This is often exacerbated by prolonged reaction times and high temperatures.[4]
-
Mitigation Strategies:
-
Minimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC and proceed with the work-up as soon as the starting material is consumed.[4]
-
Temperature Control: Maintain the reaction at the lowest effective temperature to slow down the rate of hydrolysis.[4]
-
Prompt Work-up: During the work-up, minimize the contact time of the product with the strong aqueous base. Rapid separation of the organic layer is crucial.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent method is the α-alkylation of phenylacetonitrile with an appropriate isopropyl halide (e.g., 2-bromopropane or 2-chloropropane). This reaction is typically carried out in the presence of a strong base. For industrial-scale production, phase-transfer catalysis (PTC) is often employed as it offers several advantages, including milder reaction conditions, the use of less expensive bases like sodium hydroxide, and easier scale-up.[5][6][7]
Q2: What is Phase-Transfer Catalysis (PTC) and why is it beneficial for this synthesis?
A2: Phase-transfer catalysis is a technique used to facilitate reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[5][8] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports one of the reactants (usually the anion) from the aqueous phase to the organic phase where the reaction occurs.[5][8]
Benefits of PTC for this synthesis include:
-
Milder Reaction Conditions: Avoids the need for strictly anhydrous conditions and expensive, hazardous bases.[7]
-
Increased Reaction Rates: Accelerates the reaction, leading to shorter cycle times.[5]
-
Higher Yields and Purity: Often results in cleaner reactions with fewer byproducts.[5][7]
-
Cost-Effectiveness and "Green" Chemistry: Allows for the use of water as a solvent and inexpensive bases, reducing the need for volatile organic solvents.[5]
Q3: How do I choose the right phase-transfer catalyst?
A3: The choice of catalyst depends on the specific reaction conditions. Common phase-transfer catalysts include quaternary ammonium salts like benzyltriethylammonium chloride (BTEAC), tetrabutylammonium bromide (TBAB), and Aliquat® 336.[9] The effectiveness of a catalyst can vary, and some screening may be necessary to identify the optimal choice for your system.
Q4: Are there alternative synthetic routes to this compound?
A4: While the alkylation of phenylacetonitrile is the most direct route, other methods exist. One possibility is a Grignard reaction involving the addition of an isopropyl Grignard reagent to phenylacetonitrile. However, Grignard reactions with nitriles can sometimes lead to the formation of ketones after hydrolysis, so careful control of reaction conditions is necessary.[10][11] Another approach could involve the dehydration of the corresponding primary amide, 3-methyl-2-phenylbutanamide, though this adds an extra step to the synthesis.[12]
Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A5: A combination of chromatographic techniques is ideal:
-
Thin Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product.[13]
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for determining the purity of the final product and identifying any volatile impurities, such as the dialkylated byproduct.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing the purity of non-volatile components and for quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any major impurities.
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of the nitrile functional group (C≡N stretch typically around 2240-2260 cm⁻¹).
Experimental Protocols
Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis
This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Phenylacetonitrile
-
2-Bromopropane
-
Sodium Hydroxide (50% aqueous solution)
-
Benzyltriethylammonium Chloride (BTEAC)
-
Toluene
-
Deionized Water
-
Benzene (for extraction)
-
Dilute Hydrochloric Acid
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer.
-
Charging Reactants: To the flask, add phenylacetonitrile (1.0 eq), toluene, and benzyltriethylammonium chloride (0.01-0.05 eq).
-
Base Addition: Begin stirring and add the 50% aqueous sodium hydroxide solution.
-
Alkylating Agent Addition: Slowly add 2-bromopropane (1.0-1.1 eq) dropwise from the dropping funnel, maintaining the reaction temperature between 25-35°C. A cooling bath may be necessary to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, continue stirring for 2-4 hours. Monitor the reaction progress by TLC or GC until the phenylacetonitrile is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add water and benzene to the flask and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with benzene.
-
Washing: Combine the organic layers and wash successively with water, dilute hydrochloric acid, and then water again.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizing the Process
Workflow for Synthesis via Phase-Transfer Catalysis
Caption: A flowchart of the synthesis of this compound via phase-transfer catalysis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.
Quantitative Data Summary
| Parameter | Recommendation | Potential Issue if Ignored |
| Base Selection | Choose a base with a conjugate acid pKa > 22 (e.g., NaH, LDA, KOtBu).[2] | Incomplete deprotonation of phenylacetonitrile. |
| Stoichiometry | 1:1 molar ratio of alkylating agent to phenylacetonitrile.[4] | Formation of dialkylated byproduct. |
| Temperature | 25-35°C for PTC with 2-bromopropane. | Low conversion if too low; side reactions (hydrolysis) if too high.[4] |
| Catalyst Loading (PTC) | 1-5 mol% of phase-transfer catalyst. | Slow reaction rate if too low; not cost-effective if too high. |
References
- Benchchem. (n.d.). improving reaction yield for nitrile synthesis.
- University of California, Irvine. (n.d.). Grignard Reaction.
-
Eckert, C. A., et al. (2002). Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane. Industrial & Engineering Chemistry Research, 41(9), 2135–2140. [Link]
-
Kumar, A., et al. (2018). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ChemistrySelect, 3(33), 9534-9538. [Link]
-
Sciencemadness Wiki. (2024). Kolbe nitrile synthesis. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting low conversion in the alkylation of phenylacetonitrile.
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Catalysts for the Synthesis of 2-Phenylbutanenitrile.
-
Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved from [Link]
-
PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 6(10), 1836-1845. [Link]
- Makosza, M. (2000). Phase Transfer Catalysis in Pharmaceutical Industry – Where are we?. Acta Poloniae Pharmaceutica-Drug Research, 57(6), 477-485.
-
ResearchGate. (n.d.). Plausible reaction mechanism for the α‐alkylation of phenylacetonitrile 1 with benzyl alcohol 2 in the presence of [Ag/Mg4Al‐LDH] nanocatalyst. Retrieved from [Link]
-
International Association of Journals and Publications. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]
- Benchchem. (n.d.). Common side products in the synthesis of 2-Phenylbutanenitrile.
-
StudySmarter. (2023). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-2-phenyl-but-2-enenitrile. Retrieved from [Link]
- Benchchem. (n.d.). Optimization of reaction conditions for 3-Methyl-1-phenylbutan-2-ol synthesis.
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
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- 13. 3-oxo-2-phenylbutanenitrile synthesis - chemicalbook [chemicalbook.com]
3-Methyl-2-phenylbutanenitrile synthesis reaction condition optimization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Methyl-2-phenylbutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. This compound is a valuable intermediate in the synthesis of pharmaceuticals, such as calcium channel blockers, and other fine chemicals.[][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve high yields and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Q1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?
A1: Low yield is a common issue that can typically be traced back to one of several factors related to the reaction's biphasic nature and reagent sensitivity.
-
Inefficient Mass Transfer: The reaction, especially when run under Phase-Transfer Catalysis (PTC) conditions, occurs at the interface of the aqueous and organic layers. If stirring is inadequate, the interfacial surface area is small, leading to a slow reaction rate and incomplete conversion.
-
Solution: Ensure vigorous, high-speed mechanical stirring to create a fine emulsion. This maximizes the surface area between the phases, facilitating the transfer of the deprotonated phenylacetonitrile into the organic phase where the alkylation occurs.[3]
-
-
Improper Base Concentration: The deprotonation of phenylacetonitrile (pKa ≈ 22 in DMSO) is the first critical step. An incorrect concentration of the base can lead to incomplete deprotonation or unwanted side reactions.
-
Solution: A 50% aqueous solution of sodium hydroxide (NaOH) is typically optimal for PTC conditions.[3] This high concentration creates a strong driving force for deprotonation at the interface.
-
-
Reagent Purity and Stability: Phenylacetonitrile can degrade over time. The alkylating agent, isopropyl bromide, can contain inhibitors or degradation products. Most importantly, the phase-transfer catalyst can degrade, especially if it's old or has been improperly stored.
-
Solution: Use freshly distilled phenylacetonitrile. Ensure the isopropyl bromide is of high purity. The phase-transfer catalyst, such as Benzyltriethylammonium Chloride (BTEAC) or Tetrabutylammonium Bromide (TBAB), should be dry and pure.[3]
-
-
Suboptimal Temperature: Temperature control is critical. Too low, and the reaction is impractically slow; too high, and side reactions dominate.
-
Solution: Maintain the temperature between 28-35°C during the dropwise addition of isopropyl bromide. After the addition is complete, you can gently warm the mixture to around 40°C to drive the reaction to completion.[3]
-
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting decision workflow for low reaction yield.
Q2: I'm observing a significant amount of a high-boiling point impurity in my crude product. What is it and how can I minimize it?
A2: The most likely high-boiling impurity is the dialkylated product, 2-phenyl-2,3-dimethylbutanenitrile . Although the secondary isopropyl group provides some steric hindrance, dialkylation can still occur if reaction conditions are not carefully controlled.
-
Formation Mechanism: After the initial alkylation, the product, this compound, still possesses a weakly acidic α-hydrogen. Under the strongly basic conditions, a small equilibrium concentration of the product's anion can form. This anion can then react with another molecule of isopropyl bromide.
-
Mitigation Strategies:
-
Controlled Addition: Add the isopropyl bromide slowly and dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, ensuring that the highly reactive phenylacetonitrile anion is the primary species that reacts, thus favoring mono-alkylation.[4]
-
Stoichiometry: Use a strict 1:1 molar ratio of the alkylating agent to phenylacetonitrile, or even a slight excess of phenylacetonitrile.[4]
-
Alternative Basicity: The use of solid-supported bases, such as potassium hydroxide impregnated on alumina, has been shown to provide excellent selectivity for mono-alkylation due to steric hindrance effects within the support's pores.[5]
-
Q3: My final product is contaminated with water-soluble impurities after work-up. What are they and how can I avoid them?
A3: These impurities are likely the hydrolysis products of the nitrile: 3-methyl-2-phenylbutanamide and, subsequently, 3-methyl-2-phenylbutanoic acid .
-
Formation Mechanism: The strong basic conditions (50% NaOH) and the presence of water, especially at elevated temperatures, can promote the hydrolysis of the nitrile group.[4] This is a well-known side reaction for nitriles in strong aqueous base.
-
Mitigation Strategies:
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Temperature Control: Higher temperatures accelerate hydrolysis. Sticking to the recommended temperature range (28-40°C) is crucial.[3][4]
-
Prompt Work-up: Once the reaction is complete, cool the mixture and begin the work-up procedure immediately to minimize the product's contact time with the strong aqueous base.
-
Frequently Asked Questions (FAQs)
Q1: What is Phase-Transfer Catalysis (PTC) and why is it recommended for this synthesis?
A1: Phase-Transfer Catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[6][7] For this synthesis, the phenylacetonitrile is in an organic solvent, while the base (NaOH) is in water.
A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), works by pairing with the hydroxide anion (OH⁻) and transporting it into the organic phase. Alternatively, and more commonly in this specific reaction, the catalyst extracts the deprotonated phenylacetonitrile anion ([PhCHCN]⁻) from the aqueous or interfacial region into the bulk organic phase, where it can react with the isopropyl bromide.[8]
Advantages of PTC:
-
Avoids the need for expensive, anhydrous solvents.
-
Eliminates the need for hazardous and difficult-to-handle bases like sodium amide (NaNH₂) in liquid ammonia.[9]
-
Allows for faster reactions at moderate temperatures with high yields.[7][10]
Mechanism of Phase-Transfer Catalysis
Caption: General mechanism of Phase-Transfer Catalysis for the alkylation of phenylacetonitrile.
Q2: How do I choose the best phase-transfer catalyst for this reaction?
A2: The most common and effective catalysts for this type of reaction are quaternary ammonium and phosphonium salts. Crown ethers are also highly effective but are generally more expensive.[11]
| Catalyst | Type | Typical Yield (%) | Relative Cost | Key Considerations |
| Benzyltriethylammonium Chloride (BTEAC) | Quaternary Ammonium Salt | 78-84[11][12] | Low | A very common and cost-effective choice. Good performance under standard conditions. |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | ~85[11] | Moderate | Often shows slightly better performance than BTEAC due to higher lipophilicity. |
| Aliquat® 336 (Tricaprylmethylammonium chloride) | Quaternary Ammonium Salt | High | Moderate | Highly lipophilic, very effective for transferring anions into the organic phase. |
| Tetrabutylphosphonium Bromide (TBPB) | Quaternary Phosphonium Salt | ~92[11] | High | Generally more thermally stable than ammonium salts but can be more expensive. |
For initial trials and process development, BTEAC is an excellent and economical starting point. For optimization, TBAB or Aliquat® 336 may provide a modest increase in yield.
Q3: How should I monitor the reaction's progress?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting material, phenylacetonitrile.
-
Mobile Phase: A non-polar eluent system like 9:1 Hexanes:Ethyl Acetate is a good starting point.
-
Visualization: Use a UV lamp (254 nm), as the phenyl group is UV-active. Phenylacetonitrile will appear as a spot. The product, this compound, will have a slightly different Rf value (typically higher, i.e., less polar). The reaction is complete when the spot corresponding to phenylacetonitrile is no longer visible.
Gas Chromatography (GC) can also be used for more quantitative analysis of the reaction mixture over time.
Q4: What is the best method for purifying the final product?
A4: Vacuum distillation is the most common and effective method for purifying this compound on a laboratory scale. The product has a significantly higher boiling point than the starting materials and most solvents. Any dialkylated product will have an even higher boiling point and will remain in the distillation flask. Unreacted benzaldehyde (if used to quench the reaction) and the resulting α-phenylcinnamonitrile are also high-boiling and can be separated.[12]
Experimental Protocols
Optimized Synthesis of this compound via PTC
Materials:
-
Phenylacetonitrile (e.g., 117.15 g, 1.00 mole)
-
Isopropyl bromide (e.g., 123.0 g, 1.00 mole)
-
50% (w/w) aqueous sodium hydroxide solution (e.g., 270 ml)
-
Benzyltriethylammonium chloride (BTEAC) (e.g., 2.3 g, 0.01 mole)
-
Benzene or Toluene (optional, can be run neat)
-
Benzaldehyde (optional, for quenching)
-
Dilute Hydrochloric Acid
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To a multi-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, add the 50% NaOH solution, phenylacetonitrile, and BTEAC.
-
Begin vigorous stirring to create an emulsion.
-
Slowly add the isopropyl bromide dropwise from the dropping funnel over approximately 90-120 minutes. Use a water bath to maintain the internal temperature between 28-35°C during this exothermic addition.
-
After the addition is complete, continue stirring for 2 hours at 35°C.
-
Increase the temperature to 40°C and stir for an additional 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. (Optional: Add benzaldehyde to react with any remaining phenylacetonitrile anion).
-
Transfer the mixture to a separatory funnel. Add water (e.g., 500 ml) and an organic solvent like toluene (e.g., 100 ml) to facilitate layer separation.
-
Separate the organic layer. Extract the aqueous layer with an additional portion of toluene.
-
Combine the organic layers and wash successively with water, dilute HCl, and finally with water until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
References
-
PrepChem. (n.d.). Synthesis of 2-(4Nitrophenyl)-3-methylbutyronitrile--by nitration. Retrieved from [Link]
-
Hauser, C. R., & Brasen, W. R. (1956). Mono- versus Dialkylation of Phenylacetonitrile with Alkyl Halides by Alkali Amides in Liquid Ammonia. Exclusive Monoalkylation. Journal of the American Chemical Society, 78(15), 3855–3857. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-phenylbutyronitrile. Retrieved from [Link]
-
Ghorai, P., & Bhattacharyya, P. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
-
Sukata, K. (1983). Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina. Bulletin of the Chemical Society of Japan, 56(11), 3306-3309. Retrieved from [Link]
-
Sharma, M. M. (1995). Phase transfer catalysis: Chemistry and engineering. AIChE Journal, 41(7), 1755-1764. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]
-
Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research. Retrieved from [Link]
-
Yadav, M. K., & Singh, A. K. (2014). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP International Journal of Chemical and Drug Design. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved from [Link]
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Technical Support Center: Identification of Impurities in 3-Methyl-2-phenylbutanenitrile by GC-MS
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the analysis of 3-Methyl-2-phenylbutanenitrile. As a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals, ensuring its purity is paramount.[1] This document provides in-depth, experience-driven answers to common challenges encountered during impurity identification using Gas Chromatography-Mass Spectrometry (GC-MS), moving from foundational questions to advanced troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the analysis of this compound.
Q1: What are the most probable impurities I should expect to find in a sample of this compound?
A1: Impurities are typically process-related and originate from the synthesis route. The common synthesis involves the alkylation of phenylacetonitrile. Therefore, you should primarily look for:
-
Unreacted Starting Materials: Phenylacetonitrile is a common impurity if the reaction has not gone to completion.[2]
-
Over-alkylation Products: The product, this compound, still has an acidic alpha-hydrogen and can be alkylated again, leading to dialkylated byproducts.[2]
-
Isomers and Elimination Products: Depending on reaction conditions, isomers like 3-Methyl-2-phenyl-but-2-enenitrile may form.[3]
-
Hydrolysis Products: If the reaction is performed under strong basic conditions (e.g., aqueous NaOH), the nitrile group can hydrolyze to form 3-Methyl-2-phenylbutanamide or, with further hydrolysis, 3-Methyl-2-phenylbutanoic acid.[2]
-
Residual Solvents: Solvents used in the synthesis and work-up (e.g., toluene, benzene, methanol) may be present.
Q2: What is the best type of GC capillary column for analyzing this compound and its impurities?
A2: The principle of "likes dissolves like" is the most important factor in column selection.[4] this compound is a moderately polar compound due to the nitrile group and the aromatic ring.
-
Recommended Starting Point: A low-to-mid polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms, Rxi-5ms), is an excellent and versatile choice. These columns provide good selectivity for a wide range of compounds with varying polarities and are robust with low bleed, making them ideal for MS applications.[5][6]
-
For Chiral Analysis: this compound is a chiral molecule. If the separation of enantiomers is required, a specialized chiral column containing a cyclodextrin derivative (e.g., β-DEX or γ-DEX) as the stationary phase is necessary.[7][8]
Q3: Is chemical derivatization required before GC-MS analysis?
A3: Generally, no. This compound and its most common nitrile- and hydrocarbon-based impurities are sufficiently volatile and thermally stable for direct GC-MS analysis.[9] However, derivatization becomes a powerful tool if you suspect the presence of highly polar, active impurities.
-
When to Consider Derivatization: If you are specifically looking for hydrolysis products like 3-Methyl-2-phenylbutanoic acid or amides, which may exhibit poor peak shape (tailing) due to hydrogen bonding, derivatization is recommended.
-
Recommended Technique: Silylation is the most common technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the acidic protons on carboxylic acids and amides into less polar trimethylsilyl (TMS) ethers and esters, significantly improving their chromatographic behavior.[10][11]
Section 2: Recommended Experimental Protocol
This section provides a robust, self-validating protocol for the analysis. Running a solvent blank before and a known standard during the sequence is critical for trustworthy results.
2.1 Sample and Standard Preparation
-
Solvent Selection: Use a high-purity solvent such as Dichloromethane or Ethyl Acetate.
-
Standard Solution (1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve it in 10 mL of solvent.
-
Sample Solution (1000 µg/mL): Accurately weigh ~10 mg of the sample to be tested and dissolve it in 10 mL of solvent. Dilute further if major impurities are expected to be below the calibration range.[12]
-
Solvent Blank: Use the pure solvent for injection to verify system cleanliness and identify any background signals or ghost peaks.[13]
2.2 GC-MS Instrumentation and Parameters
The following table outlines a reliable starting point for your GC-MS method. Optimization may be required based on your specific instrumentation and separation goals.
| Parameter | Recommended Setting | Rationale & Notes |
| GC System | ||
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for the main component. Use splitless for trace impurity analysis. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte and impurities without thermal degradation.[9] |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good efficiency. Ensure gas purifiers are installed to prevent column degradation from oxygen or moisture.[14][15] |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Typical flow rate for standard 0.25 mm ID columns, providing a good balance between speed and resolution. |
| Capillary Column | 30 m x 0.25 mm ID, 0.25 µm film | e.g., Agilent DB-5ms, Restek Rxi-5ms, or equivalent.[5] |
| Oven Program | Initial: 80 °C (hold 2 min) | Holds to allow elution of volatile solvents. |
| Ramp: 15 °C/min to 280 °C | A moderate ramp rate to ensure separation of closely eluting species. | |
| Final Hold: 280 °C (hold 5 min) | Ensures all higher-boiling impurities are eluted from the column, preventing carryover.[13] | |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique for creating reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation within the source. |
| Quadrupole Temp. | 150 °C | A stable quadrupole temperature is crucial for reproducible mass filtering. |
| Electron Energy | 70 eV | The universal standard for EI, allowing for direct comparison with commercial libraries like NIST.[16] |
| Mass Scan Range | 40 - 450 amu | Covers the molecular ion of the parent compound and potential impurities, while avoiding low-mass solvent interference. |
| Solvent Delay | 3 - 5 minutes | Prevents the high concentration of injection solvent from saturating the detector and causing premature filament burnout. |
Section 3: Data Interpretation Guide
Accurate identification hinges on correctly interpreting the mass spectral data and leveraging spectral libraries.
Q1: What is the expected mass spectrum for this compound (C₁₁H₁₃N, MW: 159.23)?
A1: The fragmentation pattern is dictated by the formation of the most stable ions. While a library spectrum is the gold standard, the structure allows for predictable fragmentation:
-
Molecular Ion (M⁺) at m/z 159: This peak, corresponding to the intact molecule minus one electron, should be visible.[17]
-
Loss of Isopropyl Radical (m/z 116): The C-C bond alpha to both the phenyl and nitrile groups is prone to cleavage. Loss of the stable isopropyl radical (•CH(CH₃)₂) is a highly probable fragmentation pathway, leading to a strong peak at m/z 116 ([C₈H₆N]⁺). This is analogous to the loss of an ethyl radical in 2-phenylbutanenitrile, which results in a base peak at m/z 117.[5]
-
Tropylium Ion (m/z 91): A hallmark of compounds containing a benzyl group, this stable ion is formed via rearrangement.[5]
-
Phenyl Cation (m/z 77): Represents the phenyl group itself.[5]
Below is a proposed fragmentation pathway diagram.
Caption: Proposed fragmentation of this compound in EI-MS.
Q2: How should I use a mass spectral library for confirmation?
A2: A library search is your most powerful tool. The NIST/EPA/NIH Mass Spectral Library is the industry standard.[18][19]
-
Acquire Data: Collect the mass spectrum for your unknown peak.
-
Perform Search: Your instrument software will compare the acquired spectrum against the millions of entries in the library.[18]
-
Evaluate the "Hit List": The software provides a list of potential matches ranked by a quality score. Do not blindly trust the top hit.
-
Critically Compare: Manually compare the fragmentation pattern of your unknown with the top library hits. Pay attention to the base peak and the relative abundance of key fragments.
-
Use Retention Index (RI) Data: Modern libraries include GC Retention Index data.[16][20] If your calculated RI for the unknown peak closely matches the library RI for a given hit (on a similar column), it dramatically increases the confidence of your identification.
3.1 Table of Potential Impurities
| Impurity Name | Molecular Formula | MW ( g/mol ) | Likely Key Fragments (m/z) | Notes |
| Phenylacetonitrile | C₈H₇N | 117.15 | 117, 116, 90, 89 | Starting material.[21] |
| 3-Methyl-2-phenyl-but-2-enenitrile | C₁₁H₁₁N | 157.21 | 157, 142, 116, 91 | Dehydrogenation/elimination byproduct.[3] |
| 3-Methyl-2-phenylbutanamide | C₁₁H₁₅NO | 177.24 | 177, 134, 91 | Hydrolysis product. May tail; consider derivatization. |
| 3-Methyl-2-phenylbutanoic acid | C₁₁H₁₄O₂ | 178.23 | 178, 133, 91 | Further hydrolysis product. Requires derivatization for good chromatography. |
Section 4: Troubleshooting Common GC-MS Issues
Even with a robust method, problems can arise. This section provides a logical, cause-and-effect approach to resolving them.
Q1: My chromatographic peaks are tailing or asymmetrical. What are the causes and solutions?
A1: Peak tailing is a common issue that degrades resolution and quantification. It's often caused by "active sites" in the system.
-
Cause 1: Contaminated Inlet Liner: The glass inlet liner is the first point of contact for your sample. Over time, non-volatile residues can accumulate, creating active sites.
-
Solution: Replace the inlet liner. This is a simple, routine maintenance task that solves many peak shape problems.[14]
-
-
Cause 2: Column Contamination/Degradation: The first few meters of the column can become contaminated or damaged.
-
Solution: "Trim" the column by removing the first 10-15 cm from the inlet end. This exposes a fresh, clean surface. If this doesn't work, the column may be irreversibly damaged and require replacement.[22]
-
-
Cause 3: Analyte-Specific Issues: Highly polar compounds (like the hydrolysis impurities mentioned earlier) can interact with any residual silanol groups on the liner or column surface.
-
Solution: Use a deactivated inlet liner and a high-quality, low-bleed MS-certified column. If tailing persists for specific peaks, derivatization is the best solution.[23]
-
-
Cause 4: Improper Column Installation: If the column is installed too low in the inlet, it can create dead volume, leading to tailing.[15]
-
Solution: Re-install the column according to the manufacturer's specifications for your specific GC model, ensuring the correct insertion depth.[23]
-
Caption: Troubleshooting workflow for resolving peak tailing issues.
Q2: I see unexpected peaks ("ghost peaks") in my chromatogram, even in a blank run. Where are they coming from?
A2: Ghost peaks are indicative of contamination somewhere in the system.
-
Cause 1: Carryover: High-boiling components from a previous, highly concentrated injection may slowly elute in subsequent runs.
-
Solution: Run a solvent blank with an extended, high-temperature bakeout at the end of the oven program to clean the column. Ensure your standard method's final hold time is sufficient.[23]
-
-
Cause 2: Septum Bleed: Particles from the inlet septum can deposit into the liner and onto the column head.
-
Solution: Replace the septum. Use high-quality, low-bleed septa and avoid over-tightening the septum nut.
-
-
Cause 3: Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas supply can concentrate on the column at low oven temperatures and then elute as broad peaks during the ramp.[15]
-
Solution: Ensure high-purity gases are used and that moisture, oxygen, and hydrocarbon traps are installed and replaced regularly.[14]
-
Q3: My retention times are shifting between runs. What is the cause?
A3: Retention time stability is key for reliable identification.
-
Cause 1: Fluctuating Gas Flow: Leaks in the system are a common cause of unstable flow rates.
-
Cause 2: Inconsistent Oven Temperature: If the GC oven is not reaching or holding temperatures accurately, retention times will vary.
-
Solution: Verify the oven's temperature accuracy with a calibrated external probe. If it's inaccurate, service may be required.
-
-
Cause 3: Column Changes: As a column ages, or if the stationary phase is stripped by aggressive solvents, its retention characteristics can change.
-
Solution: This is a gradual effect. If shifts become sudden after maintenance, re-check the column installation and ensure the correct column dimensions and phase are recorded in the method.
-
References
-
MySkinRecipes. This compound. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 249722, this compound. Available at: [Link]
-
Regis Technologies. GC Derivatization. Available at: [Link]
-
Agilent Technologies. Agilent J&W GC Column Selection Guide. Available at: [Link]
-
Phenomenex. GC Troubleshooting Guide. Available at: [Link]
-
Agilent Technologies. Troubleshooting Chromatographic Contamination Ghost peaks/carryover. Available at: [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Shimadzu. Gas Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]
-
Restek. Guide to GC Column Selection and Optimizing Separations. Available at: [Link]
- Google Patents. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone.
-
Chemistry For Everyone. What Is Derivatization In GC-MS?. YouTube. Available at: [Link]
-
Wiley Science Solutions. Wiley Registry/NIST Mass Spectral Library 2023. Available at: [Link]
-
Wiley Online Library. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Drug Testing and Analysis. Available at: [Link]
-
ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 519595, 3-Methyl-2-phenyl-but-2-enenitrile. Available at: [Link]
-
Little Mass Spec and Sailing. Version 3.0 of NIST Search for the Identification of unknowns from EI GC-MS Analyses. YouTube. Available at: [Link]
-
Doc Brown's Chemistry. Mass spectrum of 3-methylpentane fragmentation pattern. Available at: [Link]
-
Wiley Online Library. Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. Drug Testing and Analysis. Available at: [Link]
-
Journal of Physics: Conference Series. Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Available at: [Link]
-
BCP Instruments. NIST & WILEY: mass spectra libraries. Available at: [Link]
-
LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available at: [Link]
-
National Institute of Standards and Technology. NIST WebBook, Benzyl nitrile. Available at: [Link]
-
National Institute of Standards and Technology. NIST WebBook, Benzenebutanenitrile. Available at: [Link]
-
National Institutes of Health. NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Methyl-2-phenyl-but-2-enenitrile | C11H11N | CID 519595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 7. gcms.cz [gcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
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- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
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- 17. This compound | C11H13N | CID 249722 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 22. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. shimadzu.co.uk [shimadzu.co.uk]
Technical Support Center: Optimizing Catalyst Selection for 3-Methyl-2-phenylbutanenitrile Synthesis
An In-Depth Technical Guide
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Methyl-2-phenylbutanenitrile (α-isopropylphenylacetonitrile). While direct literature on this specific molecule is sparse, its synthesis is logically approached via the well-documented α-alkylation of phenylacetonitrile. This support center leverages established principles of phase-transfer catalysis (PTC) for analogous reactions to provide actionable troubleshooting advice, detailed protocols, and a robust scientific framework for optimizing your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially scalable method for synthesizing this compound?
A1: The most prevalent and efficient method is the α-alkylation of phenylacetonitrile (also known as benzyl cyanide) with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). This reaction is ideally conducted under phase-transfer catalysis (PTC) conditions. PTC is well-suited for large-scale production due to its operational simplicity, mild reaction conditions, high yields, and the use of inexpensive reagents like aqueous sodium hydroxide.[1][2]
Q2: Why is Phase-Transfer Catalysis (PTC) the recommended approach for this synthesis?
A2: PTC is highly effective for reactions involving reagents that are mutually insoluble, which is the case here with aqueous sodium hydroxide and an organic solution of phenylacetonitrile.[3] The PTC catalyst, typically a quaternary ammonium salt, transports the hydroxide ion into the organic phase or, more commonly, transports the deprotonated phenylacetonitrile carbanion from the interface into the bulk organic phase where it can react with the isopropyl halide.[2] This methodology avoids the need for hazardous and expensive strong bases like sodium amide or anhydrous conditions, making it a greener and more practical choice.[4]
Q3: What are the critical reagents and their specific roles in the PTC synthesis?
A3:
-
Phenylacetonitrile: The starting material and pro-nucleophile. The α-hydrogen is acidic and can be removed by a strong base.
-
Isopropyl Halide (e.g., 2-Bromopropane): The electrophile that provides the isopropyl group to be added to the phenylacetonitrile carbanion.
-
Sodium Hydroxide (50% aq. solution): A strong, inexpensive base used to deprotonate the phenylacetonitrile. The high concentration creates a highly alkaline interface.[5]
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide, TBAB): The essential mediator that facilitates the reaction between the aqueous and organic phases.[2]
-
Organic Solvent (e.g., Toluene): Dissolves the phenylacetonitrile and the alkylating agent, forming the organic phase. Its choice can influence reaction efficiency.[4]
Q4: How can I effectively monitor the progress of the reaction?
A4: Reaction progress can be monitored by periodically taking small aliquots from the organic layer and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a non-polar eluent system (e.g., hexane/ethyl acetate) will show the consumption of the phenylacetonitrile starting material and the appearance of the higher Rf this compound product. GC provides a more quantitative assessment of the conversion.
Q5: What are the primary safety concerns when performing this synthesis?
A5: Key safety considerations include:
-
Hydrogen Cyanide: While not used directly, nitriles can potentially release hydrogen cyanide under strongly acidic or basic conditions, especially at high temperatures. Handle with care in a well-ventilated fume hood.
-
Sodium Hydroxide (50%): Highly corrosive and can cause severe burns. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reaction: The alkylation can be exothermic, particularly during the addition of the isopropyl halide. Controlled, dropwise addition and a cooling bath are recommended to manage the reaction temperature.[5]
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The phase-transfer catalyst may be old, hydrated, or of poor quality. 2. Inefficient Stirring: In a biphasic system, vigorous stirring is critical to maximize the interfacial area where deprotonation occurs. 3. Insufficient Base: The concentration or amount of NaOH may be too low to effectively deprotonate the phenylacetonitrile. 4. Low Reaction Temperature: The reaction rate is too slow, leading to incomplete conversion in a practical timeframe.[5] | 1. Use a fresh, high-purity phase-transfer catalyst. Consider drying it under vacuum before use. 2. Use a mechanical stirrer set to a high speed (e.g., >500 RPM) to ensure the creation of a fine emulsion. 3. Use a 50% (w/w) aqueous solution of NaOH as specified in the protocol.[5] 4. Maintain the reaction temperature in the optimal range (e.g., 50-60°C) after the initial addition of the alkylating agent. |
| Formation of Dialkylated Byproduct | 1. High Local Concentration of Carbanion: A high concentration of the deprotonated intermediate favors a second alkylation on the product. 2. Reaction Temperature Too High: Elevated temperatures can increase the rate of the second alkylation. | 1. Add the isopropyl halide slowly and dropwise to the reaction mixture to maintain a low steady-state concentration of the carbanion.[4][5] 2. Strictly control the temperature, especially during the addition of the alkylating agent. Use a cooling bath to manage any exotherm. |
| Formation of Propene (Elimination Byproduct) | 1. Strongly Basic Conditions: Isopropyl halides are secondary halides and are susceptible to E2 elimination under strongly basic and high-temperature conditions. 2. Excessively High Temperature: High temperatures favor elimination over substitution. | 1. While a strong base is necessary for deprotonation, avoiding excessively high temperatures can minimize this side reaction. 2. Do not exceed the recommended reaction temperature. The balance between a sufficient rate of alkylation and minimizing elimination is key. |
| Reaction Stalls or is Incomplete | 1. Poor Mass Transfer: The catalyst may not be efficiently transporting the anion between phases. 2. Hydrolysis of Alkylating Agent: The isopropyl halide can be hydrolyzed by the aqueous base, though this is typically slow. | 1. Ensure vigorous stirring. If the problem persists, consider a different phase-transfer catalyst that may be more effective for your specific solvent system (see Catalyst Comparison Table below). 2. Add the alkylating agent to the heated, stirring biphasic mixture to ensure it reacts with the carbanion promptly. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
Catalyst Selection and Performance
The choice of phase-transfer catalyst is critical. While data for the specific isopropylation of phenylacetonitrile is not abundant, performance data from the closely related ethylation and benzylation reactions provide an excellent comparative baseline.
| Catalyst | Catalyst Type | Typical Reaction Time (hours) | Reported Yield (%) (Analogous Reactions) | Key Considerations |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | 4 - 6 | 85[1] | A robust, common, and effective catalyst. Good solubility in many organic solvents. |
| Benzyltriethylammonium Chloride (BTEAC) | Quaternary Ammonium Salt | ~3.5 | 78-84[1] | Another widely used and effective catalyst. |
| Tetrabutylphosphonium Bromide (TBPB) | Quaternary Phosphonium Salt | 6 | 92[1] | Often shows higher thermal stability than ammonium salts, which can be beneficial if higher temperatures are needed. |
| Aliquat® 336 | Quaternary Ammonium Salt | N/A | High | A mixture of trialkyl (C8-C10) methylammonium chlorides. Very lipophilic and highly effective. |
| 18-Crown-6 | Crown Ether | 4 | 95[1] | Excellent catalyst but significantly more expensive and toxic. Typically used for academic studies or when other catalysts fail. |
Detailed Experimental Protocol
This protocol describes the synthesis of this compound via phase-transfer catalysis.
Reagents:
-
Phenylacetonitrile (1.0 eq)
-
2-Bromopropane (1.2 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Sodium Hydroxide (50% w/w aqueous solution)
-
Toluene
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add phenylacetonitrile (1.0 eq), toluene (2-3 mL per gram of phenylacetonitrile), and TBAB (0.05 eq).
-
Addition of Base: Begin vigorous stirring (>500 RPM) and add the 50% aqueous sodium hydroxide solution (approx. 4.0 eq of NaOH).
-
Heating: Heat the biphasic mixture to 50-55°C.
-
Addition of Alkylating Agent: Add 2-bromopropane (1.2 eq) dropwise via the dropping funnel over a period of 45-60 minutes. An exotherm may be observed; maintain the internal temperature below 65°C using a water bath if necessary.
-
Reaction: After the addition is complete, continue stirring vigorously at 60°C for 2-4 hours. Monitor the reaction by TLC or GC until the phenylacetonitrile is consumed.
-
Workup: Cool the reaction mixture to room temperature. Add deionized water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene (2 x volume of initial toluene).
-
Washing: Combine all organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound.
Phase-Transfer Catalysis Cycle Diagram
Caption: The catalytic cycle for the phase-transfer alkylation of phenylacetonitrile.
References
- Eckert, C. A., et al. (n.d.). Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane. ACS Publications.
- Ragaini, V., et al. (n.d.). Phenylacetonitrile alkylation with different phase-transfer catalysts in continuous flow and batch reactors. ACS Publications.
- BenchChem. (2025). A Comparative Guide to Catalysts for the Synthesis of 2-Phenylbutanenitrile.
- BenchChem. (2025). Navigating the Synthesis of 2-Phenylbutanenitrile: A Technical Support Guide.
- BenchChem. (2025). An In-Depth Technical Guide to the Reaction Mechanism and Kinetics of 2-Phenylbutanenitrile Synthesis.
- BenchChem. (2025). Effect of solvent choice on the synthesis of 2-Phenylbutanenitrile.
Sources
Resolving peak tailing issues in HPLC analysis of 3-Methyl-2-phenylbutanenitrile
Welcome to the technical support center for the HPLC analysis of 3-Methyl-2-phenylbutanenitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on peak tailing. Here, we will delve into the scientific principles behind chromatographic separation and provide actionable solutions to improve your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing in the HPLC analysis of this compound?
The most frequent cause of peak tailing for a compound like this compound is secondary interactions between the analyte and the stationary phase.[1][2] While the nitrile group is a very weak base, residual silanol groups on the silica-based stationary phase can still lead to undesirable interactions, causing the peak to tail.[1][3]
Q2: Is this compound considered an acidic or basic compound in the context of HPLC?
Nitriles are extremely weak bases.[4] The pKa of a protonated nitrile is very low (for benzonitrile, it is approximately -10.0), meaning it is a very strong acid.[3] Consequently, in typical reversed-phase HPLC mobile phases with a pH between 2 and 8, this compound will be in its neutral form.
Q3: Can the mobile phase pH significantly impact the peak shape of this compound?
While the analyte itself is not significantly affected by pH in the typical HPLC range, the mobile phase pH plays a critical role in controlling the ionization state of the stationary phase. At a pH below 3, most silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the analyte and thus reducing peak tailing.[2][5]
Q4: What is an acceptable tailing factor for a chromatographic peak?
A perfectly symmetrical peak, or a Gaussian peak, has a tailing factor of 1.0. In practice, a tailing factor between 0.9 and 1.2 is considered excellent. For many applications, a tailing factor up to 1.5 may be acceptable.[5]
In-Depth Troubleshooting Guides
Issue 1: Persistent Peak Tailing
Peak tailing is a common issue that can compromise the accuracy and reproducibility of your analysis. This guide provides a systematic approach to diagnosing and resolving this problem.
Even with modern, high-purity silica columns, some residual silanol groups remain. These can interact with polar functional groups on the analyte, such as the nitrile group in this compound, leading to peak tailing.
Caption: The impact of extra-column dead volume on the chromatographic path.
By systematically addressing these potential issues, you can significantly improve the quality and reliability of your HPLC analysis of this compound.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Phenylphenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Acidity-basicity of nitriles. (2017, July 15). Retrieved from [Link]
-
ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Retrieved from [Link]
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-506.
-
ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
-
Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]
-
Quora. (n.d.). What is the nature of nitrile, acidic or basic?. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
- MDPI. (2022). Push–Pull Effect on the Gas-Phase Basicity of Nitriles: Transmission of the Resonance Effects by Methylenecyclopropene and Cyclopropenimine π-Systems Substituted by Two Identical Strong Electron Donors. Molecules, 27(14), 4432.
- Moore, J. S. (n.d.). pKa Chart.
- Williams, R. (n.d.).
- Semantic Scholar. (2022). Nitriles with High Gas-Phase Basicity—Part II Transmission of the Push–Pull Effect through Methylenecyclopropene and Cyclopropenimine.
-
Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The pKa in Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]
Sources
- 1. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. Acidity-basicity of nitriles [qorganica.es]
- 4. quora.com [quora.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
Navigating Nitrile Intermediates: A Comparative Guide to 3-Methyl-2-phenylbutanenitrile in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the selection of appropriate intermediates is a critical determinant of reaction efficiency, stereochemical control, and overall yield. Among the versatile building blocks available to chemists, nitriles hold a prominent position due to their ready conversion into a variety of functional groups, including amines, amides, carboxylic acids, and ketones. This guide provides an in-depth technical comparison of 3-Methyl-2-phenylbutanenitrile with other commonly employed nitrile intermediates, offering field-proven insights and experimental data to inform synthetic strategy.
The Strategic Importance of α-Aryl Nitriles in Synthesis
α-Aryl nitriles are valuable precursors in the synthesis of numerous pharmaceuticals and biologically active compounds. The presence of the nitrile group activates the adjacent α-proton, facilitating deprotonation and subsequent alkylation or acylation reactions. This reactivity allows for the construction of complex carbon skeletons and the introduction of crucial pharmacophores. Furthermore, when the α-carbon is a stereocenter, the nitrile group can play a significant role in directing the stereochemical outcome of subsequent transformations.
A notable application of α-aryl nitriles is in the synthesis of Verapamil, a calcium channel blocker used to treat high blood pressure, angina, and certain heart rhythm disorders.[1] The core of the Verapamil molecule is constructed around a chiral quaternary carbon center, highlighting the importance of stereocontrolled synthesis.
This compound: A Key Intermediate with Unique Steric Influence
This compound, also known as 2-isopropyl-2-phenylacetonitrile, is a chiral α-aryl nitrile that plays a crucial role as an intermediate in the synthesis of Verapamil and its analogs.[1][2] Its structure is characterized by the presence of a bulky isopropyl group attached to the α-carbon, which exerts significant steric hindrance. This steric bulk is not a mere structural feature; it profoundly influences the reactivity and stereoselectivity of reactions at the α-position.
Key Structural Features and Their Implications:
-
α-Isopropyl Group: This bulky substituent plays a crucial role in directing the approach of incoming electrophiles, often leading to high diastereoselectivity in alkylation reactions. In the synthesis of Verapamil, this steric hindrance is exploited to control the formation of the desired stereoisomer.
-
Phenyl Group: The aromatic ring contributes to the acidity of the α-proton through resonance stabilization of the corresponding carbanion.
-
Nitrile Group: This versatile functional group serves as a handle for further chemical transformations.
A Comparative Analysis: this compound vs. Other Nitrile Intermediates
To understand the unique advantages of this compound, it is essential to compare its performance with other commonly used α-aryl nitrile intermediates, such as phenylacetonitrile and 2-phenylpropanenitrile. The primary basis for comparison lies in their reactivity in alkylation reactions, a cornerstone of their synthetic utility.
Reactivity in α-Alkylation Reactions
The α-alkylation of nitriles is a fundamental carbon-carbon bond-forming reaction. The acidity of the α-proton, and therefore the ease of carbanion formation, is a key factor governing the reaction rate.
| Nitrile Intermediate | pKa (in DMSO) | Relative Reactivity | Key Considerations |
| Phenylacetonitrile | 22 | High | Prone to over-alkylation, yielding dialkylated byproducts.[3] |
| 2-Phenylpropanenitrile | Higher than Phenylacetonitrile | Moderate | Reduced tendency for over-alkylation compared to phenylacetonitrile. |
| This compound | Highest among the three | Lower | Steric hindrance from the isopropyl group significantly reduces the rate of deprotonation and subsequent alkylation. This can be advantageous for achieving mono-alkylation and preventing side reactions. |
Expert Insight: While the lower reactivity of this compound might seem like a disadvantage, it is often a desirable trait in complex syntheses. The reduced reaction rate allows for greater control and selectivity, minimizing the formation of unwanted byproducts. The steric bulk of the isopropyl group is a key tool for achieving high diastereoselectivity in the synthesis of chiral molecules.
Stereoselectivity in Asymmetric Synthesis
In the synthesis of chiral molecules, the ability to control the stereochemical outcome of a reaction is paramount. This compound, being a chiral molecule itself (when synthesized in an enantiomerically enriched form) or possessing a prochiral center, can be a powerful tool for diastereoselective synthesis.
The bulky isopropyl group can act as a chiral auxiliary, directing the approach of reagents to one face of the molecule, thereby leading to the preferential formation of one diastereomer. This is a critical aspect of the synthesis of the enantiomerically pure (S)-Verapamil, where the stereochemistry at the quaternary carbon is crucial for its pharmacological activity.[2]
While direct comparative studies on the diastereoselectivity of these specific nitriles in the same reaction are not abundant in the literature, the principles of asymmetric synthesis suggest that the larger steric hindrance of the isopropyl group in this compound would lead to higher diastereoselectivity in alkylation reactions compared to the methyl group in 2-phenylpropanenitrile.
Methodologies: Synthesis and Application Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound and its application in a key synthetic transformation.
Synthesis of Racemic this compound
This protocol describes the synthesis of the racemic mixture of this compound via the alkylation of phenylacetonitrile.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Phenylacetonitrile
-
2-Bromopropane
-
Sodium hydride (NaH) or Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenylacetonitrile and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Cool the resulting solution back to 0 °C.
-
Add 2-bromopropane dropwise via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Alkylation of this compound in the Synthesis of a Verapamil Analog Precursor
This protocol illustrates the subsequent alkylation of this compound, a key step in the synthesis of Verapamil.
Reaction Workflow:
Caption: Alkylation of this compound.
Materials:
-
This compound
-
1-Bromo-3-chloropropane
-
Sodium amide (NaNH₂)
-
Anhydrous toluene
-
Anhydrous workup reagents
Procedure:
-
To a suspension of sodium amide in anhydrous toluene, add a solution of this compound in toluene.
-
Heat the mixture to reflux for 2 hours to ensure complete formation of the anion.
-
Cool the reaction mixture to room temperature.
-
Slowly add 1-bromo-3-chloropropane to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the careful addition of water.
-
Separate the organic layer and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.
Conclusion and Future Outlook
This compound stands out as a valuable nitrile intermediate, particularly in syntheses where stereochemical control is paramount. Its bulky isopropyl group, while reducing overall reactivity compared to less substituted analogs like phenylacetonitrile, provides a powerful tool for directing the stereochemical outcome of reactions at the α-carbon. This feature is instrumental in the synthesis of complex pharmaceutical agents such as Verapamil.
For researchers and drug development professionals, a thorough understanding of the interplay between steric and electronic effects of different nitrile intermediates is crucial for rational synthetic design. The choice between a more reactive but less selective intermediate and a less reactive but more stereodirecting one will depend on the specific goals of the synthesis.
Future research in this area will likely focus on the development of new catalytic systems that can enhance the reactivity of sterically hindered nitriles like this compound while maintaining high levels of stereocontrol. Furthermore, the exploration of this and other chiral nitrile intermediates in the synthesis of novel bioactive molecules remains a promising avenue for drug discovery.
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A Comparative Analysis of Synthetic Routes to 3-Methyl-2-phenylbutanenitrile: A Guide for Researchers and Drug Development Professionals
Introduction
3-Methyl-2-phenylbutanenitrile, also known as α-isopropylphenylacetonitrile, is a valuable intermediate in organic synthesis.[1] Its structural motif is found in various biologically active molecules, making its efficient and selective synthesis a topic of significant interest for researchers in pharmaceuticals and agrochemicals. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach. We aim to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize the most suitable synthetic strategy for their specific needs.
Physicochemical and Spectroscopic Data of this compound
A thorough understanding of the target molecule's properties is fundamental for its synthesis and characterization.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 5558-29-2 | [2] |
| Molecular Formula | C₁₁H₁₃N | [2] |
| Molecular Weight | 159.23 g/mol | [2] |
| Appearance | Colorless oil or liquid | |
| Boiling Point | 102-104 °C (7 mm Hg) | [3] |
| Density | 0.967 g/cm³ (Predicted) | [1] |
Spectroscopic Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum is crucial for confirming the structure. Key signals include those for the aromatic protons, the methine proton at the α-position, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.[2][4]
-
¹³C NMR (CDCl₃): The carbon NMR spectrum provides information on the carbon framework of the molecule.[2][5]
-
FT-IR (Neat): The infrared spectrum will prominently feature a sharp absorption band around 2240 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.[2]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and structure.
Synthetic Routes: A Comparative Overview
The synthesis of this compound predominantly revolves around the α-alkylation of phenylacetonitrile. The choice of base, alkylating agent, and reaction conditions significantly influences the yield, selectivity, and overall efficiency of the synthesis.
Route 1: Classical Alkylation using Strong Bases
This traditional approach involves the deprotonation of phenylacetonitrile with a strong base to form a resonance-stabilized carbanion, which then acts as a nucleophile to displace a halide from an isopropyl electrophile.
Reaction Mechanism:
The reaction proceeds via a standard SN2 mechanism. The acidic benzylic proton of phenylacetonitrile is abstracted by a strong base (e.g., sodium amide) to generate a nucleophilic carbanion. This carbanion then attacks the isopropyl halide, leading to the formation of the C-C bond and the desired product.
Caption: Mechanism of classical alkylation of phenylacetonitrile.
Experimental Protocol (Adapted from similar alkylations):
-
Materials: Phenylacetonitrile, sodium amide (NaNH₂), liquid ammonia (NH₃), isopropyl bromide, diethyl ether, hydrochloric acid.
-
Procedure:
-
In a three-necked flask equipped with a stirrer and a dry-ice condenser, sodium amide is prepared in situ from sodium metal in liquid ammonia with a catalytic amount of ferric nitrate.
-
Phenylacetonitrile, dissolved in anhydrous diethyl ether, is added dropwise to the sodium amide suspension in liquid ammonia at -33 °C.
-
After stirring for 1 hour to ensure complete formation of the anion, isopropyl bromide is added slowly.
-
The reaction is stirred for several hours, and the ammonia is allowed to evaporate.
-
The reaction mixture is then quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation.[6]
-
Analysis:
-
Advantages: This method is well-established and can provide good yields.
-
Disadvantages: The use of sodium amide in liquid ammonia requires specialized equipment and stringent anhydrous conditions. Sodium amide is a highly reactive and hazardous reagent. Over-alkylation to form 2,2-diisopropyl-2-phenylacetonitrile can be a significant side reaction if the stoichiometry and reaction conditions are not carefully controlled.[7]
Route 2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a more practical and efficient alternative to the classical strong base method. It facilitates the reaction between reactants in two immiscible phases (typically an aqueous phase containing the base and an organic phase containing the substrate).[8][9]
Reaction Principle:
A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether, transports the hydroxide or other basic anion from the aqueous phase to the organic phase.[9] This "in-situ" generation of a lipophilic base in the organic phase allows for the deprotonation of phenylacetonitrile and subsequent alkylation under milder and safer conditions.
Caption: General workflow of phase-transfer catalysis.
Experimental Protocol (Adapted from a general procedure for 2-phenylalkanenitriles):
-
Materials: Phenylacetonitrile, isopropyl bromide, 50% aqueous sodium hydroxide, tetrabutylammonium bromide (TBAB), toluene, dilute hydrochloric acid.[3][10]
-
Procedure:
-
A mixture of phenylacetonitrile, toluene, and TBAB is placed in a round-bottom flask equipped with a mechanical stirrer and a condenser.
-
50% aqueous sodium hydroxide is added, and the mixture is stirred vigorously at a controlled temperature (e.g., 70-80 °C).
-
Isopropyl bromide is added dropwise over a period of time.
-
The reaction is monitored by TLC or GC until completion.
-
After cooling, the mixture is diluted with water and the organic layer is separated.
-
The aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water and dilute hydrochloric acid, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the product is purified by vacuum distillation.[3]
-
Analysis:
-
Advantages: This method avoids the use of hazardous reagents like sodium amide and cryogenic conditions. It is generally more scalable and cost-effective for industrial applications. PTC often shows high selectivity for mono-alkylation.[9]
-
Disadvantages: Reaction rates can be sensitive to the choice of catalyst, solvent, and stirring speed. Emulsion formation during workup can sometimes be an issue.[7]
Route 3: Base-Promoted Alkylation with Alcohols (Borrowing Hydrogen Catalysis)
A more modern and environmentally benign approach involves the use of alcohols as alkylating agents in the presence of a base. This "borrowing hydrogen" or "hydrogen autotransfer" strategy avoids the use of stoichiometric amounts of alkyl halides.
Reaction Mechanism:
The reaction is thought to proceed through a series of steps:
-
The base promotes the oxidation of the alcohol (isopropanol) to the corresponding ketone (acetone).
-
The ketone then undergoes a Knoevenagel-type condensation with the carbanion of phenylacetonitrile to form an α,β-unsaturated nitrile intermediate.
-
This intermediate is then reduced in situ by the hydrogen that was "borrowed" in the first step, yielding the final alkylated product.
Caption: Proposed mechanism for borrowing hydrogen catalysis.
Experimental Protocol (Hypothetical, based on similar reactions):
-
Materials: Phenylacetonitrile, isopropanol, potassium tert-butoxide (KOtBu), toluene.[11]
-
Procedure:
-
In a sealed tube, phenylacetonitrile, isopropanol (as both reactant and solvent), and a catalytic amount of potassium tert-butoxide are combined.
-
The mixture is heated to a high temperature (e.g., 120-150 °C) for several hours.
-
The reaction progress is monitored by GC-MS.
-
After completion, the reaction mixture is cooled, quenched with water, and extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography or distillation.
-
Analysis:
-
Advantages: This is an atom-economical and environmentally friendly method as it uses readily available and less toxic alcohols as alkylating agents, with water being the only byproduct. It avoids the use of alkyl halides, which are often toxic and corrosive.
-
Disadvantages: This method often requires higher temperatures and longer reaction times. The scope and efficiency for secondary alcohols like isopropanol might be lower compared to primary alcohols. Catalyst development for this specific transformation is an active area of research.
Comparative Summary of Synthetic Routes
| Feature | Classical Alkylation (Strong Base) | Phase-Transfer Catalysis (PTC) | Borrowing Hydrogen Catalysis |
| Reagents | Phenylacetonitrile, Isopropyl Halide, NaNH₂ | Phenylacetonitrile, Isopropyl Halide, NaOH/KOH, PTC | Phenylacetonitrile, Isopropanol, Base (e.g., KOtBu) |
| Reaction Conditions | Cryogenic temperatures (-33 °C), anhydrous | Moderate temperatures (e.g., 70-80 °C) | High temperatures (e.g., 120-150 °C) |
| Yield | Good to high | Good to high | Moderate to good |
| Selectivity | Prone to over-alkylation | High for mono-alkylation | Generally good |
| Safety & Handling | Hazardous (NaNH₂, liquid NH₃) | Relatively safe | Safer reagents, but high temperatures |
| Scalability | Difficult | Excellent | Potentially good, but may require high-pressure reactors |
| Environmental Impact | Poor (hazardous waste) | Moderate (salt waste) | Good (atom-economical, water byproduct) |
Stereoselectivity Considerations
The α-carbon of this compound is a stereocenter. The synthetic routes described above will generally produce a racemic mixture of the (R)- and (S)-enantiomers. For applications where a single enantiomer is required, further steps are necessary:
-
Chiral Resolution: The racemic mixture can be separated using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.
-
Asymmetric Synthesis: The development of enantioselective methods for the synthesis of this compound is an area of ongoing research. This could involve the use of chiral phase-transfer catalysts or chiral ligands in metal-catalyzed reactions. While specific protocols for this exact molecule are not widely reported in the initial search, the principles of asymmetric alkylation of phenylacetonitrile derivatives are well-established.
Conclusion
The synthesis of this compound can be achieved through several routes, each with its own set of advantages and disadvantages. For laboratory-scale synthesis where simplicity and safety are paramount, Phase-Transfer Catalysis emerges as the most practical and efficient method, offering high yields and selectivity under relatively mild conditions. The classical approach using strong bases like sodium amide, while effective, poses significant handling challenges. The "borrowing hydrogen" methodology represents a promising green alternative, although it may require further optimization for this specific transformation.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, cost, safety considerations, and the desired purity of the final product. For applications requiring enantiopure this compound, a post-synthesis resolution or the development of a dedicated asymmetric synthesis would be necessary.
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Bidal, G., Theveau, M., Tatossian, V., & Gandon, V. (2018). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Organic Letters, 20(18), 5686-5690. Retrieved from [Link].
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Sukata, K. (1983). Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina. Bulletin of the Chemical Society of Japan, 56(11), 3306-3309. Retrieved from [Link].
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Li, W., Li, Y., Wang, Y., & Li, X. (2019). Potassium tert-Butoxide-Mediated Condensation Cascade Reaction: Transition Metal-Free Synthesis of Multisubstituted Aryl Indoles. Organic letters, 21(10), 3658-3662. Retrieved from [Link].
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De La Torre, A., & Gagne, M. R. (2019). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vin- ylidene Insertion into Cyclopropanone Equivalents. ChemRxiv. Retrieved from [Link].
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A Definitive Guide to the Structural Validation of 3-Methyl-2-phenylbutanenitrile Using 2D NMR Spectroscopy
<_ _>
Abstract
In the realm of pharmaceutical development and complex organic synthesis, unambiguous structural confirmation of novel chemical entities is paramount.[1][2] While one-dimensional Nuclear Magnetic Resonance (1D NMR) provides a foundational overview of a molecule's proton and carbon framework, it often falls short in resolving complex spin systems and definitively establishing atomic connectivity, especially in molecules with overlapping signals.[2][3][4] This guide presents a comprehensive, data-supported methodology for the structural validation of 3-Methyl-2-phenylbutanenitrile, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] By leveraging the power of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—we will demonstrate a self-validating workflow that moves beyond simple spectral interpretation to a logical and rigorous structural elucidation.
Introduction: The Imperative for Unambiguous Structural Elucidation
The precise arrangement of atoms within a molecule dictates its chemical and biological properties. In drug development, even minor structural ambiguities can lead to significant differences in efficacy and safety. This compound (C₁₁H₁₃N) serves as a pertinent example of a molecule where 1D NMR alone may not suffice for complete structural assignment due to potential spectral overlap and the need to confirm long-range connectivities.[6]
Two-dimensional NMR spectroscopy offers a powerful solution by spreading spectral information across two frequency dimensions, thereby resolving overlapping signals and revealing correlations between different nuclei.[3][4][7] This guide will focus on a suite of three complementary 2D NMR experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1][4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons to which they are attached (¹JCH).[1][4][7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH).[1][7][8][9]
By systematically interpreting the data from these experiments, we can piece together the molecular puzzle of this compound with a high degree of confidence.
Experimental Design and Methodology
A logical workflow is crucial for efficient and accurate structural elucidation. The following diagram illustrates the systematic approach employed in this guide.
Caption: Expected COSY correlations for this compound.
HSQC Analysis: Linking Protons to their Carbons
The HSQC spectrum provides direct, one-bond correlations between protons and carbons. [1][8]This allows us to confidently assign a proton signal to its corresponding carbon signal.
Expected HSQC Correlations:
| Proton (¹H) | Correlated Carbon (¹³C) |
| H-1 | C-1 |
| H-2 | C-2 |
| H-3/H-4 | C-3/C-4 |
| H-6/H-10 | C-6/C-10 |
| H-7/H-9 | C-7/C-9 |
| H-8 | C-8 |
This experiment is crucial for differentiating between the various CH, CH₂, and CH₃ groups in the molecule.
HMBC Analysis: Assembling the Molecular Skeleton
The HMBC spectrum is the key to connecting the individual spin systems and confirming the overall molecular structure by revealing long-range (2-4 bond) correlations. [1][7][8][9] Key Expected HMBC Correlations:
-
H-1 to C-5, C-6/10, and C-11: These correlations are critical as they connect the benzylic proton (H-1) to the phenyl ring and the nitrile group, confirming the core structure.
-
H-2 to C-1, C-3/4, and C-11: This links the isopropyl methine proton to the benzylic carbon and the nitrile carbon.
-
H-3/4 to C-1 and C-2: These correlations confirm the attachment of the methyl groups to the C-2 position.
-
Aromatic Protons (H-6/10) to C-5 and C-8: These correlations help to confirm the assignments within the phenyl ring.
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Comparison of catalysts for the synthesis of 3-Methyl-2-phenylbutanenitrile
An In-Depth Technical Guide to Catalysts for the Synthesis of 3-Methyl-2-phenylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound, a key chiral intermediate for various active pharmaceutical ingredients (APIs) and agrochemicals, presents a significant synthetic challenge centered on the efficient and stereoselective construction of its quaternary carbon center.[1] The efficacy of this synthesis is critically dependent on the catalytic system employed. This guide provides a comparative analysis of the primary catalytic methodologies, offering experimental insights and performance data to inform catalyst selection and process optimization.
Phase-Transfer Catalysis (PTC): The Workhorse Methodology
The most prevalent laboratory and industrial approach for synthesizing this compound is the C-alkylation of phenylacetonitrile with an isopropyl halide (e.g., 2-bromopropane). This reaction necessitates a strong base to deprotonate the acidic benzylic proton of phenylacetonitrile, forming a resonance-stabilized carbanion.[2] However, the immiscibility of the organic substrate and the aqueous base creates a phase boundary, severely limiting the reaction rate. Phase-transfer catalysts are essential to shuttle the carbanion from the aqueous to the organic phase for the alkylation to proceed efficiently.[3][4]
Mechanism of Action
The catalytic cycle begins in the aqueous phase where a strong base, typically 50% aqueous sodium hydroxide, deprotonates phenylacetonitrile. The phase-transfer catalyst, usually a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion (X⁻) for the phenylacetonitrile carbanion (PhCHCN⁻).[5] This newly formed ion pair (Q⁺[PhCHCN]⁻) possesses sufficient lipophilicity to migrate into the organic phase. Here, the "naked" and highly reactive carbanion undergoes an Sₙ2 reaction with the isopropyl halide to form the desired product. The catalyst (Q⁺X⁻) is regenerated and returns to the aqueous phase to begin a new cycle.
Caption: Mechanism of Phase-Transfer Catalysis for Phenylacetonitrile Alkylation.
Performance of Common Phase-Transfer Catalysts
The choice of catalyst significantly impacts reaction time and yield. While specific data for the isopropylation is extrapolated from closely related alkylations, the relative efficacy of common catalysts provides a strong predictive framework.
| Catalyst | Catalyst Type | Typical Reaction Time (hours) | Yield (%) | Key Advantages & Considerations |
| Benzyltriethylammonium Chloride (BTEAC) | Quaternary Ammonium Salt | ~3-4 | 75-85 | Cost-effective and robust. A standard choice for many PTC alkylations.[2][6] |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | ~6 | ~85 | Higher lipophilicity can improve performance for certain substrates.[6][7] |
| Aliquat® 336 (Trioctylmethylammonium chloride) | Quaternary Ammonium Salt | Variable | High | Excellent thermal stability and high activity, often used in industrial settings.[6] |
| 18-Crown-6 | Crown Ether | ~4 | >90 | High efficacy by sequestering the alkali metal cation (e.g., K⁺ from KOH), but more expensive and potentially toxic.[5][6] |
Enantioselective Phase-Transfer Catalysis
For pharmaceutical applications, achieving high enantioselectivity is paramount. This is accomplished by replacing standard quaternary ammonium salts with chiral phase-transfer catalysts. Catalysts derived from Cinchona alkaloids are the most privileged class for this purpose.[8] These catalysts, such as O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, create a chiral environment around the ion pair in the organic phase, directing the alkylating agent to attack a specific face of the planar phenylacetonitrile carbanion.[9] This methodology allows for the synthesis of enantioenriched this compound with high enantiomeric excess (ee).[10]
Metal-Catalyzed Hydrocyanation: An Atom-Economical Alternative
An alternative synthetic route is the hydrocyanation of an alkene, specifically 3-phenyl-2-butene, using hydrogen cyanide (HCN). This method is highly atom-economical but requires specialized handling due to the extreme toxicity of HCN. The reaction is typically catalyzed by low-valent nickel complexes.[11][12]
Mechanism of Action
The catalytic cycle, often referred to as the DuPont process for related reactions, involves several key steps:[12]
-
Oxidative Addition: HCN adds to the Ni(0) catalyst (typically stabilized by phosphite ligands, L) to form a hydrido-cyanide nickel(II) complex, H-Ni(II)(CN)L₂.
-
Alkene Coordination: The substrate, 3-phenyl-2-butene, coordinates to the nickel center.
-
Migratory Insertion: The alkene inserts into the Ni-H bond. This step determines the regioselectivity of the product. For 3-phenyl-2-butene, insertion leads directly to the desired branched alkyl-nickel intermediate.
-
Reductive Elimination: The C-CN bond is formed as the product is eliminated, regenerating the Ni(0) catalyst. This step is often rate-limiting and can be accelerated by the addition of a Lewis acid co-catalyst.[11]
Caption: Catalytic Cycle for Nickel-Catalyzed Hydrocyanation of an Alkene.
Catalyst Performance and Considerations
-
Catalyst System: Nickel(0) complexes with phosphite (P(OR)₃) ligands are the industrial standard.[13] The electronic and steric properties of the phosphite ligands are crucial for catalyst activity, stability, and selectivity.
-
Asymmetric Hydrocyanation: By employing chiral phosphite or phosphinite ligands, this reaction can be rendered highly enantioselective.[11] This has been successfully applied in the synthesis of pharmaceuticals like Naproxen, demonstrating its industrial viability.[11]
-
Limitations: The primary drawback is the use of highly toxic and volatile HCN. Transfer hydrocyanation methods using safer cyanide sources like acetone cyanohydrin can mitigate this risk in a laboratory setting.[14]
Organocatalysis: A Metal-Free Approach to Asymmetry
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals and often proceeding under mild conditions.[15] For the synthesis of chiral this compound, a potential organocatalytic route would involve the asymmetric Michael addition of phenylacetonitrile to a suitable electrophile, or a direct asymmetric alkylation.
Mechanism of Action
Bifunctional organocatalysts, such as those derived from thiourea or squaramide, are particularly effective.[16] These catalysts operate through non-covalent interactions, typically hydrogen bonding. In a potential alkylation scenario, the thiourea moiety would activate the electrophile (isopropyl halide) while a basic site on the catalyst (e.g., a tertiary amine) would interact with the pronucleophile (phenylacetonitrile), orienting the reactants within a chiral pocket to facilitate a stereoselective reaction.[16]
-
Advantages: Mild reaction conditions, low toxicity, and avoidance of heavy metal contamination make this an attractive "green" chemistry approach.[5]
-
Current Status: While highly successful for many transformations, the application of organocatalysis specifically for the synthesis of this compound is less documented than PTC or metal catalysis. However, the principles have been demonstrated in closely related asymmetric Michael additions and alkylations, suggesting high potential for future development.[17]
Experimental Protocols
Protocol 1: Synthesis via Phase-Transfer Catalysis (Achiral)
This protocol is adapted from a robust procedure for the alkylation of phenylacetonitrile.[2]
Materials:
-
Phenylacetonitrile (1.0 mole)
-
2-Bromopropane (1.1 moles)
-
50% Aqueous Sodium Hydroxide (250 mL)
-
Benzyltriethylammonium Chloride (BTEAC) (0.01 mole)
-
Toluene (250 mL)
-
Dilute Hydrochloric Acid
-
Anhydrous Magnesium Sulfate
Procedure:
-
Equip a 1-liter, three-necked round-bottomed flask with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser.
-
Charge the flask with 50% aqueous NaOH, phenylacetonitrile, toluene, and BTEAC.
-
Begin vigorous stirring and add 2-bromopropane dropwise over approximately 90 minutes, maintaining the internal temperature between 25-35°C using a water bath for cooling as needed.
-
After the addition is complete, continue stirring for 2-3 hours, monitoring the reaction by TLC or GC until the phenylacetonitrile is consumed.
-
Cool the reaction mixture and cautiously add 400 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with an additional 100 mL of toluene.
-
Combine the organic layers and wash successively with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound.
Caption: General Experimental Workflow for PTC Synthesis.
Protocol 2: Enantioselective Synthesis using a Chiral PTC
This protocol provides a general framework for asymmetric alkylation based on established methods.[9]
Materials:
-
Phenylacetonitrile (1.0 mmol)
-
2-Bromopropane (1.5 mmol)
-
Chiral PTC (e.g., Cinchona alkaloid-derived) (0.02 mmol, 2 mol%)
-
50% Aqueous Potassium Hydroxide (5 mL)
-
Toluene (5 mL)
-
Dichloromethane
Procedure:
-
To a stirred solution of phenylacetonitrile and the chiral phase-transfer catalyst in toluene at 0 °C, add the 50% aqueous potassium hydroxide solution.
-
Vigorously stir the biphasic mixture and add 2-bromopropane dropwise.
-
Continue stirring at 0 °C, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Conclusion
The synthesis of this compound can be effectively achieved through several catalytic strategies. Phase-Transfer Catalysis stands out as a versatile, scalable, and well-understood method, with chiral variants offering excellent control over stereochemistry, making it highly suitable for pharmaceutical synthesis.[3][8] Metal-catalyzed hydrocyanation is a powerful, atom-economical industrial alternative, particularly when high enantioselectivity is required, though it involves hazardous reagents.[12][14] Finally, Organocatalysis represents a promising frontier, offering a metal-free path to chiral products under mild conditions, with significant potential for future process development.[15] The optimal choice of catalyst will depend on the specific requirements of the synthesis, including scale, cost, safety considerations, and the desired level of stereochemical purity.
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A Comparative Guide to the Biological Activity of N-type Calcium Channel Blockers Derived from a 3-Methyl-2-phenylbutanenitrile Scaffold
Introduction: The Therapeutic Promise of N-type Calcium Channel Blockade in Neuropathic Pain
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[1] Current treatment options are often limited by incomplete efficacy and dose-limiting side effects.[1] A key player in the transmission of pain signals is the N-type voltage-gated calcium channel (CaV2.2).[2] Located at presynaptic nerve terminals in the spinal cord, these channels regulate the release of neurotransmitters that propagate pain signals.[2][3] Consequently, the development of selective N-type calcium channel blockers represents a promising avenue for novel analgesic therapies.[2][3]
This guide provides a comparative analysis of a series of 4-aminopiperidine derivatives, synthesized from a 3-Methyl-2-phenylbutanenitrile precursor, which have demonstrated potent N-type calcium channel blocking activity. We will objectively compare their performance with established therapeutics, Ziconotide and Gabapentin, providing supporting experimental data and detailed protocols for researchers in drug discovery and development.
From a Simple Nitrile to a Potent Analgesic: The 4-Aminopiperidine Scaffold
The journey from the chemical intermediate this compound to a biologically active compound hinges on its transformation into a 4-aminopiperidine scaffold. This structural motif is found in a number of bioactive compounds and serves as a versatile backbone for further functionalization.[4] While a direct, one-pot synthesis from this compound to the final decorated 4-aminopiperidine is not explicitly documented, the synthesis logically proceeds through the formation of a key piperidone intermediate followed by reductive amination. This multi-step synthesis allows for the introduction of diverse substituents, enabling the fine-tuning of the molecule's biological activity.
The following diagram illustrates a plausible, high-level synthetic workflow from the initial nitrile to the final bioactive compounds.
Caption: Plausible synthetic workflow from this compound to bioactive 4-aminopiperidine derivatives.
Comparative Analysis of Biological Activity
The therapeutic potential of these novel 4-aminopiperidine derivatives is best understood through direct comparison with existing treatments for neuropathic pain. We will compare them against Ziconotide, a peptide-based N-type calcium channel blocker, and Gabapentin, which modulates calcium channel function via the α2δ-1 subunit.[5][6][7]
| Compound/Drug | Target | In Vitro Potency (IC50) | In Vivo Efficacy (Neuropathic Pain Model) | Key Characteristics |
| 4-Aminopiperidine Derivative (C101) | N-type Ca²⁺ Channel | 2.2 µM | Demonstrates analgesic properties in preclinical models.[8][9] | Small molecule, orally bioavailable potential, high selectivity for N-type channels.[3] |
| Ziconotide | N-type Ca²⁺ Channel | Sub-nanomolar range | Potent analgesic, particularly for severe chronic and neuropathic pain.[6][10] | Peptide, requires intrathecal administration, no tolerance development.[6][11] |
| Gabapentin | α2δ-1 subunit of Ca²⁺ channels | Kd = 59 nM for α2δ-1 | Effective in treating various forms of neuropathic pain.[7][12] | Small molecule, orally bioavailable, mechanism is indirect modulation of channel trafficking.[13] |
Mechanism of Action: Targeting the Presynaptic Calcium Influx
The primary mechanism of action for the 4-aminopiperidine derivatives and Ziconotide is the direct blockade of N-type calcium channels. In a resting state, these channels are closed. Upon the arrival of an action potential at the presynaptic terminal, the change in membrane potential causes the channels to open, allowing an influx of calcium ions. This influx triggers the release of neurotransmitters, such as glutamate and substance P, into the synaptic cleft, which then propagate the pain signal to the postsynaptic neuron. By blocking these channels, the influx of calcium is prevented, thereby inhibiting neurotransmitter release and dampening the transmission of pain signals.[2]
Gabapentin, in contrast, does not directly block the calcium channel pore. Instead, it binds to the α2δ-1 auxiliary subunit of voltage-gated calcium channels.[5][14] This interaction is thought to reduce the trafficking of calcium channels to the presynaptic membrane, leading to a decrease in the number of functional channels and a subsequent reduction in neurotransmitter release.[5][13]
Caption: Signaling pathway of N-type calcium channel-mediated neurotransmitter release and points of intervention by therapeutic agents.
Experimental Protocols: A Guide for In Vitro and In Vivo Evaluation
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used in the evaluation of these compounds.
In Vitro Evaluation: Whole-Cell Patch Clamp Electrophysiology
This protocol allows for the direct measurement of a compound's effect on N-type calcium channel currents.
Objective: To determine the IC50 of a test compound on N-type calcium channels.
Methodology:
-
Cell Preparation: Use a cell line expressing N-type calcium channels (e.g., HEK293 cells stably transfected with the α1B subunit or primary dorsal root ganglion neurons).
-
Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should contain Cs+ as the main cation to block K+ channels.
-
Recording:
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state.
-
Elicit calcium currents by depolarizing the cell to a potential where the current is maximal (e.g., +10 mV).
-
-
Compound Application:
-
Record baseline calcium currents.
-
Perfuse the cell with increasing concentrations of the test compound.
-
At each concentration, record the steady-state block of the calcium current.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the current to the baseline.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Caption: Experimental workflow for whole-cell patch clamp analysis of N-type calcium channel blockers.
In Vivo Evaluation: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This animal model is widely used to study the mechanisms of neuropathic pain and to evaluate the efficacy of analgesic compounds.[1][15][16]
Objective: To assess the ability of a test compound to reverse mechanical allodynia in a rat model of neuropathic pain.
Methodology:
-
Surgical Procedure:
-
Post-Operative Care:
-
Administer post-operative analgesia.
-
Allow the animal to recover for at least 7 days to allow for the development of neuropathic pain behaviors.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Place the rat in a testing chamber with a mesh floor.
-
Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the hind paw on the ligated side.
-
Determine the paw withdrawal threshold (the lowest force that elicits a withdrawal response).
-
-
Drug Administration and Testing:
-
Administer the test compound (e.g., via oral gavage or intraperitoneal injection).
-
At various time points after administration, re-measure the paw withdrawal threshold.
-
-
Data Analysis:
-
Compare the post-drug withdrawal thresholds to the pre-drug baseline.
-
A significant increase in the withdrawal threshold indicates an analgesic effect.
-
Conclusion and Future Directions
The 4-aminopiperidine derivatives derived from this compound represent a promising class of small-molecule N-type calcium channel blockers. Their mechanism of action directly targets a key node in the pain signaling pathway, and preliminary data suggests they possess analgesic properties in relevant preclinical models.
Compared to the peptide-based Ziconotide, these small molecules may offer the advantage of oral bioavailability, simplifying their clinical administration. In contrast to Gabapentin, their direct action on the N-type calcium channel may lead to a different efficacy and side-effect profile.
Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and selectivity of these 4-aminopiperidine derivatives. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are necessary to fully characterize their potential as therapeutic agents for the treatment of neuropathic pain. The experimental protocols outlined in this guide provide a robust framework for these future investigations.
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Benchmarking the purity of commercial 3-Methyl-2-phenylbutanenitrile
An Independent Benchmarking Guide to the Purity of Commercial 3-Methyl-2-phenylbutanenitrile
Abstract: this compound is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the verapamil family of calcium channel blockers.[1] The purity of this precursor is paramount, as any impurities can carry through the synthetic route, impacting the yield, safety, and efficacy of the final drug product. This guide presents a comprehensive framework for benchmarking the purity of commercially available this compound. We move beyond simple supplier specifications, which are often minimal or absent[2], to establish a multi-modal analytical strategy. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Karl Fischer titration are provided, underpinned by the scientific rationale for each methodological choice. By presenting and interpreting representative data from hypothetical commercial samples, this guide equips researchers, scientists, and drug development professionals with the necessary tools to independently validate and select the highest quality reagents for their critical applications.
The Imperative for Purity in Pharmaceutical Intermediates
The journey from a starting material to an API is a multi-step process where the quality of each intermediate directly influences the next stage. For a compound like this compound, which contains a key chiral center and a reactive nitrile group, a thorough purity assessment must interrogate several factors:
-
Assay (Overall Purity): The percentage of the desired compound in the material.
-
Organic Impurities: Includes starting materials, by-products from synthesis (e.g., isomers like 3-methyl-2-phenyl-but-2-enenitrile[3]), and degradation products. A common degradation pathway for nitriles is hydrolysis to the corresponding amide (3-Methyl-2-phenylbutanamide) or carboxylic acid.[4][5]
-
Enantiomeric Purity: As this molecule possesses a stereocenter at C2, its stereoisomeric purity is critical for stereospecific syntheses.
-
Residual Solvents: Organic volatile impurities remaining from the synthesis and purification processes.
-
Water Content: Can promote hydrolysis of the nitrile group and interfere with moisture-sensitive reactions.
A supplier's Certificate of Analysis (CoA) may state a purity of ">95%", but this often only reflects the assay by a single technique (e.g., GC peak area) and may not provide a complete picture of other impurities. The onus is therefore on the end-user to perform rigorous validation.
A Multi-Technique Analytical Workflow
No single analytical method can provide a complete purity profile. A robust strategy integrates multiple orthogonal techniques, each providing a unique piece of the puzzle. The workflow below illustrates an effective approach to comprehensive purity assessment.
Caption: Logical relationship of analytical techniques to purity attributes.
Conclusion
The purity of chemical reagents like this compound is not a simple number but a detailed profile. Relying solely on supplier-provided information without independent verification introduces significant risk to research and development timelines and outcomes. This guide has established a robust, multi-modal analytical framework for the comprehensive purity assessment of this critical pharmaceutical intermediate. By integrating qNMR, HPLC, GC-MS, and Karl Fischer titration, researchers can build a complete purity profile, enabling them to compare commercial sources objectively and make informed decisions. Adopting such a rigorous internal qualification process is a cornerstone of scientific integrity and is essential for ensuring the reproducibility and success of chemical synthesis in a regulated environment.
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Gadek, T. R., & Deporteere, M. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9265–9266. Available at: [Link]
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LGC Group. (2023). The benefits of high-resolution mass spectrometry for impurity profiling. Available at: [Link]
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Martínková, L., & Křen, V. (2010). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Science of Synthesis, 4, 255-280. Available at: [Link]
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The Analytical Imperative: Why Stereoisomeric Purity Matters
An Objective Guide to the Isomeric Purity Analysis of 3-Methyl-2-phenylbutanenitrile
For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is not merely an analytical task; it is a cornerstone of product safety, efficacy, and regulatory compliance. In the context of chiral molecules like this compound, where enantiomers can exhibit vastly different pharmacological and toxicological profiles, a robust and reliable analytical method is paramount.[1] This guide provides an in-depth comparison of the primary chromatographic techniques for resolving the enantiomers of this compound, grounded in established principles and supported by practical, field-proven insights.
Our objective is to move beyond a simple listing of methods and delve into the causality behind experimental choices, empowering you to select and implement the most suitable strategy for your specific analytical challenge, whether it be high-throughput screening in discovery, method validation in process development, or quality control in a regulated environment.
This compound (CAS: 5558-29-2) is a chiral nitrile containing a stereocenter at the carbon atom bonded to both the phenyl and cyano groups.[2] The spatial arrangement of the substituents around this center gives rise to two non-superimposable mirror images, or enantiomers. In the pharmaceutical industry, the "inactive" enantiomer (distomer) is often considered a chiral impurity.[3] Regulatory bodies like the FDA and EMA mandate strict control over these impurities, necessitating the development of validated, stereospecific analytical procedures.[3][4]
A Comparative Overview of Core Separation Techniques
The separation of enantiomers is achieved by creating a chiral environment where the two isomers interact differently, leading to differential retention times in a chromatographic system. The three predominant techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), each employing a chiral stationary phase (CSP).
The selection of the optimal technique is a multi-factorial decision, balancing resolution, speed, cost, and environmental impact. Below is a summary comparison based on typical performance for aromatic chiral compounds.[5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid CSP.[5] | Differential partitioning between a supercritical fluid (CO₂) mobile phase and a solid CSP.[5][6] | Differential partitioning between a gaseous mobile phase and a liquid/solid CSP.[5] |
| Typical CSP | Polysaccharide-based (e.g., cellulose or amylose derivatives).[1] | Polysaccharide-based (e.g., cellulose or amylose derivatives).[5][7] | Cyclodextrin-based.[8][9] |
| Sample Derivatization | Not generally required. | Not generally required. | Often necessary to improve volatility and thermal stability. |
| Analysis Speed | Moderate to long run times (5-30 min). | Very fast; high throughput (1-10 min).[6] | Fast to moderate run times (5-20 min). |
| Solvent Consumption | High; significant organic solvent usage. | Low; primarily uses CO₂, reducing organic solvent waste ("Green" technique).[10][11] | Very low; uses carrier gas. |
| Resolution (α) | Generally high and robust. | Often provides higher efficiency and unique selectivity compared to HPLC.[6] | Very high resolution for volatile compounds.[12] |
| Ideal Application | Universal applicability; gold standard for R&D and QC. | High-throughput screening, purification, and "green" analytical workflows. | Analysis of volatile and thermally stable chiral compounds. |
Strategic Workflow for Method Selection and Development
Choosing the right analytical path requires a structured approach. The goal is to efficiently screen for the optimal conditions—the combination of column chemistry and mobile phase that yields the required resolution and peak shape in the shortest time.
Caption: A structured workflow for selecting and developing a robust chiral separation method.
In-Depth Methodologies & Experimental Protocols
The following protocols serve as robust starting points for the analysis of this compound. The rationale for selecting polysaccharide-based CSPs for HPLC and SFC is their proven broad applicability and success in resolving a wide range of chiral compounds through a combination of hydrogen bonding, dipole, and π-π interactions.[13]
Protocol 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the most established and versatile technique for chiral separations. A normal-phase method using a polysaccharide-based CSP is an excellent starting point, as these phases often exhibit superior chiral recognition in non-polar environments.
Caption: Step-by-step workflow for the chiral HPLC analysis of this compound.
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
Materials:
-
Chiral Column: A cellulose-based CSP such as Lux® Cellulose-1 or Daicel CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[13]
-
Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).
-
Sample: Racemic this compound standard.
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane/Isopropanol (90:10, v/v). Degas the solution for 15-20 minutes using sonication or vacuum degassing.
-
Sample Preparation: Accurately weigh and dissolve the racemic standard in the mobile phase to a final concentration of 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/IPA (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
-
System Equilibration: Install the column and equilibrate with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the prepared sample and record the chromatogram.
-
Data Analysis: Determine the retention times and peak areas for each enantiomer to calculate the resolution and isomeric purity (enantiomeric excess, ee%).
-
Protocol 2: Supercritical Fluid Chromatography (SFC)
SFC is a powerful high-throughput alternative to HPLC. It leverages the low viscosity and high diffusivity of supercritical CO₂ to achieve faster and more efficient separations, significantly reducing organic solvent consumption.[6][10]
-
Instrumentation: SFC system with a CO₂ pump, co-solvent pump, autosampler, column oven, back pressure regulator (BPR), and UV/PDA detector.
-
Materials:
-
Procedure:
-
System Preparation: Set the back pressure regulator to 150 bar and the column temperature to 35 °C.[5]
-
Chromatographic Conditions:
-
Column: Lux® i-Amylose-1 (150 x 4.6 mm, 3 µm).
-
Mobile Phase: Isocratic elution with 15% Methanol in CO₂.
-
Flow Rate: 3.0 mL/min.
-
Column Temperature: 35 °C.
-
Back Pressure: 150 bar.
-
Injection Volume: 5 µL.
-
Detection: UV at 220 nm.
-
-
Analysis: Equilibrate the system until the pressure and baseline are stable, then inject the sample.
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the separated enantiomers.
-
Protocol 3: Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers exceptionally high resolution. While this compound may be amenable to direct analysis, derivatization is often recommended for nitriles to improve peak shape and prevent on-column interactions. However, a direct injection method on a modern, highly inert column is a worthwhile first approach.
-
Instrumentation: Gas chromatograph with a split/splitless injector, flame ionization detector (FID), and an appropriate data system.
-
Materials:
-
Procedure:
-
Chromatographic Conditions:
-
Column: Agilent J&W HP-Chiral β (30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 275 °C (FID).
-
Oven Temperature Program: Start at 120 °C, hold for 1 minute, then ramp to 180 °C at 2 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, split ratio 50:1.
-
-
Analysis: Condition the column as per the manufacturer's instructions. Inject the sample and run the temperature program.
-
Data Analysis: Determine the retention times and peak areas to calculate purity.
-
Method Validation and System Suitability: Ensuring Trustworthiness
A validated analytical procedure is one that has been demonstrated to be fit for its intended purpose.[15] For isomeric purity analysis, validation must confirm that the method is specific, sensitive, accurate, and precise for quantifying the minor isomer in the presence of the major one.
Key Validation Parameters (ICH Q2(R2)) [15]
-
Specificity: The ability to assess the target enantiomers unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution (Rs ≥ 1.7) between the enantiomeric peaks.[16]
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling impurities at low levels (e.g., <0.1%).
-
Accuracy: The closeness of test results to the true value. Assessed by spiking the main isomer with known quantities of the undesired isomer.
-
Precision (Repeatability & Intermediate Precision): The agreement among a series of measurements from multiple samplings of the same homogeneous sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate).
System Suitability Testing (SST): Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A standard solution containing a known ratio of the two enantiomers (e.g., 99.5:0.5) is injected.
-
Resolution (Rs): Must be ≥ 1.7 to ensure baseline separation.
-
Tailing Factor (T): Should be ≤ 2.0 for symmetric peaks.
-
Repeatability (%RSD): The relative standard deviation of peak areas from replicate injections should be ≤ 5.0%.
Conclusion and Recommendations
The choice of the optimal analytical technique for the isomeric purity of this compound is dictated by the specific requirements of the analysis.
-
HPLC remains the gold standard, offering unparalleled robustness and versatility. It is the recommended starting point for both method development and routine quality control, especially when using polysaccharide-based chiral stationary phases.
-
SFC presents a compelling alternative, particularly when high throughput and reduced environmental impact are priorities. Its speed makes it ideal for screening applications in drug discovery and for process development support.[10][17]
-
GC is a powerful, high-resolution technique best suited for this analyte if it proves to be sufficiently volatile and thermally stable. The potential need for derivatization adds a layer of complexity to sample preparation.
Ultimately, a successful analysis hinges not just on the chosen technique but on a systematic approach to method development and a thorough validation that aligns with regulatory expectations.[15][16] By understanding the principles behind each technology and implementing rigorous system suitability checks, researchers can ensure the generation of accurate, reliable, and defensible data for the isomeric purity of this compound.
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Ilisz, I., Aranyi, A., & Pataj, Z. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(21), 5093. Available from: [Link]
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Sangle, S. P., & Singh, A. (2020). Regulatory aspects of Impurity profiling. International Journal of Drug Regulatory Affairs, 8(4), 1-10. Available from: [Link]
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European Medicines Agency (EMA). ICH Q3B(R2) Impurities in New Drug Products. Available from: [Link]
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Dong, M. W. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 22(8), 742-751. Available from: [Link]
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United States Pharmacopeia. General Chapter <1086> Impurities in Drug Substances and Drug Products. Available from: [Link]
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Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]
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Waters Corporation. Chiral Separation of Phenylalanine Methyl Esters using UPC2. Available from: [Link]
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Regalado, E. L., & Welch, C. J. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. American Pharmaceutical Review. Available from: [Link]
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Chrom Tech. Agilent CP-Chirasil Val GC Column. Available from: [Link]
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Phenomenex. High pH Chiral Separations of Amphetamine and Substituted Amphetamines. Available from: [Link]
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NIST. WebBook for 3-Methylbutanenitrile. Available from: [Link]
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U.S. Food and Drug Administration (FDA). Guidance for Industry Q3A Impurities in New Drug Substances. Available from: [Link]
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Iright. Agilent J&W GC Columns. Available from: [Link]
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Express Pharma. (2014). Phenomenex adds two phases to Lux Chiral Bulk Media Line for preparative chromatography. Available from: [Link]
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Daicel Chiral Technologies. Supercritical Fluid Chromatography (SFC). Available from: [Link]
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Quantitative NMR (qNMR) for 3-Methyl-2-phenylbutanenitrile assay
An In-Depth Comparative Guide to the Quantitative Assay of 3-Methyl-2-phenylbutanenitrile: qNMR vs. HPLC and GC
In the landscape of pharmaceutical and agrochemical development, the precise characterization of chemical intermediates is not merely a procedural step but the foundation of product quality, safety, and efficacy. This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals, demands rigorous analytical scrutiny.[][2] The determination of its absolute purity and concentration—its assay—is critical for process control, regulatory compliance, and ensuring the batch-to-batch consistency of the final product.
This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive comparison of three powerful analytical techniques for the assay of this compound: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, present self-validating methodologies, and offer a clear framework for selecting the most appropriate technique for your specific analytical challenge.
The Orthogonal Imperative: Why One Method is Not Enough
Relying on a single analytical technique for purity determination can be inherently biased. Each method interrogates a molecule based on different physicochemical properties. An impurity that co-elutes with the main peak in HPLC might be clearly resolved in a GC analysis or quantified separately by qNMR. Therefore, employing orthogonal methods—techniques that rely on fundamentally different principles—provides a more complete and trustworthy assessment of a compound's purity.[3] This guide explores the cross-validation of a primary spectroscopic method (qNMR) with two robust chromatographic methods (HPLC and GC).
Quantitative NMR (qNMR): The Absolute Standard
Quantitative NMR stands apart from many other analytical techniques because it is a primary method of measurement. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4][5] This fundamental principle means that, under proper experimental conditions, the concentration of an analyte can be determined directly by comparing its signal integral to that of a certified internal standard, without the need for a calibration curve built from the analyte itself.[5]
The Causality Behind a High-Fidelity qNMR Experiment
Achieving accurate and precise qNMR results is not accidental; it is the result of deliberate experimental design. Each parameter is chosen to mitigate potential sources of systematic error.
-
The Internal Standard (IS): The Anchor of Accuracy: The entire quantification is relative to the internal standard, making its selection and handling paramount.[6] An ideal IS must possess several key characteristics:
-
High, Certified Purity: The purity of the IS must be accurately known and traceable, ideally a Certified Reference Material (CRM). Any error in the IS purity directly translates to the final result.[6]
-
Chemical and Physical Stability: It must not react with the analyte, solvent, or degrade under experimental conditions.
-
Solubility: The IS and the analyte must be fully dissolved in the chosen deuterated solvent to ensure a homogeneous solution for accurate measurement.[7]
-
Spectral Simplicity and Separation: The IS should ideally produce sharp, simple signals (singlets are best) in a region of the ¹H NMR spectrum that is free from any analyte signals.[4][7] This prevents overlapping signals that make accurate integration impossible.
-
-
Relaxation Delay (D1): Ensuring Quantitative Integrity: The most critical acquisition parameter in qNMR is the relaxation delay (D1). After a radiofrequency pulse excites the nuclei, they require time to return to their equilibrium state—a process called T1 relaxation. If the subsequent pulse is applied before all nuclei (in both the analyte and the IS) have fully relaxed, the resulting signals will not be truly quantitative. This leads to a systematic underestimation of the signals with longer T1 values.
-
The Rule of Thumb: To ensure >99.9% relaxation, the D1 delay should be set to at least 5 to 7 times the longest T1 relaxation time (T1max) of any peak being integrated in the spectrum.[6] Assuming T1 values without measuring them is a primary source of error.
-
-
The 90° Excitation Pulse: Using a calibrated 90° pulse ensures that all spins in the sample are excited uniformly and maximally, providing the best possible signal-to-noise ratio for quantification in the shortest amount of time.[8]
Experimental Protocol: ¹H-qNMR Assay of this compound
This protocol is designed as a self-validating system through the use of a certified internal standard and replicate preparations.
Instrumentation:
-
NMR Spectrometer (≥ 400 MHz)
-
Analytical Balance (readable to at least 0.01 mg)
-
Volumetric glassware and precision syringes
Reagents and Materials:
-
This compound sample
-
Internal Standard (IS): Maleic acid (Certified Reference Material, ≥99.5% purity)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
Procedure:
-
Sample Preparation (perform in triplicate for precision assessment):
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial. Record the weight precisely.
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial. Record the weight precisely.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution of both the sample and the standard, using gentle vortexing if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate.
-
Tune and match the probe, and perform shimming to optimize magnetic field homogeneity.
-
Key Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment with a calibrated 90° pulse.
-
Relaxation Delay (D1): ≥ 30 seconds (a conservative value for small molecules to ensure full relaxation; should be determined experimentally by measuring T1 values).
-
Number of Scans (ns): 16-64 scans to achieve a signal-to-noise ratio >250:1 for the peaks of interest.[9]
-
Acquisition Time (at): ≥ 3 seconds.
-
Spectral Width: ~12-16 ppm.
-
-
-
Data Processing and Quantification:
-
Apply Fourier transform, followed by careful manual phasing and baseline correction across the entire spectrum.
-
Integrate the well-resolved methine proton (CH) signal of this compound (~4.0 ppm) and the singlet from the two olefinic protons of maleic acid (~6.3 ppm).
-
Calculation: The purity of the analyte is calculated using the following formula:[9]
Purity_Analyte (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (M_Analyte / M_IS) * (W_IS / W_Analyte) * Purity_IS (%)
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal (Analyte: 1H; IS: 2H)
-
M: Molar mass (Analyte: 159.23 g/mol ; IS: 116.07 g/mol )
-
W: Weight
-
Purity: Purity of the standard
-
qNMR Workflow Diagram
Caption: Workflow for quantitative NMR (qNMR) analysis.
Chromatographic Alternatives: HPLC and GC
While qNMR provides an absolute measure of purity, chromatographic techniques excel at separating complex mixtures, allowing for the detection and quantification of individual impurities. These are relative methods, typically relying on a calibration curve or area percent calculation.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10] It is a highly versatile and widely used technique in the pharmaceutical industry.
Experimental Rationale:
-
Column Choice: For a moderately polar compound like this compound, a reversed-phase C18 column is the workhorse and an excellent starting point.[3] A Cyano (CN) stationary phase could also be employed to provide alternative selectivity, leveraging dipole-dipole interactions with the nitrile group.[11]
-
Mobile Phase: A gradient of a polar organic solvent (like acetonitrile) and water is used to elute the analyte and any impurities from the column. A buffer may be added to control the pH and improve peak shape.
-
Detector: A UV detector is suitable as the phenyl group in the analyte provides a chromophore for detection.
Experimental Protocol: HPLC-UV Assay
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample and reference standard of known purity.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter. Prepare a series of calibration standards if external calibration is used.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Self-Validation (System Suitability): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. The theoretical plates should be >2000 and the tailing factor should be <1.5.
-
Data Analysis: The assay can be determined by the area percent method (assuming all impurities have a similar response factor) or, more accurately, by using a calibration curve generated from the reference standard.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds.[12][13] The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase.
Experimental Rationale:
-
Column Choice: A low-to-mid polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for this analyte.[14]
-
Temperature Programming: A temperature gradient is essential to ensure sharp peaks for both early- and late-eluting compounds. The program starts at a lower temperature and ramps up to elute compounds based on their boiling points and interactions with the stationary phase.[14]
-
Detector: A Flame Ionization Detector (FID) is an excellent choice as it is robust and highly sensitive to nearly all organic compounds.
Experimental Protocol: GC-FID Assay
Instrumentation:
-
Gas chromatograph with a split/splitless injector, column oven, and Flame Ionization Detector (FID).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polysiloxane).
Reagents and Materials:
-
High-purity solvent for dilution (e.g., Dichloromethane).
-
This compound sample.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.
-
Detector Temperature: 300 °C.
-
-
Self-Validation (System Suitability): Perform replicate injections of a sample to check for retention time and peak area reproducibility (RSD <2.0%).
-
Data Analysis: Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Head-to-Head: Performance Comparison
The choice of an analytical method is always a balance of its capabilities against the specific requirements of the analysis. The following table and discussion provide a direct comparison to guide this decision.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-FID |
| Principle | Primary Method (Absolute Quantification) | Relative Method (Separation-based) | Relative Method (Separation-based) |
| Reference Standard | Requires certified IS; analyte-specific standard not needed. | Requires analyte-specific reference standard for accurate assay. | Requires analyte-specific reference standard for accurate assay. |
| Accuracy/Trueness | Potentially very high; directly traceable to SI units.[5] | High, but dependent on the purity of the analyte reference standard. | High, but dependent on the purity of the analyte reference standard. |
| Selectivity | Excellent for structural confirmation. Can quantify in the presence of spectrally resolved impurities. | Excellent for separating isomers and closely related impurities. | Excellent for separating volatile impurities. |
| Sensitivity (LOQ) | Lower (typically µg-mg range). | High (typically ng-µg range). | Very high (typically pg-ng range). |
| Sample State | Solution | Solution | Volatile or Derivatized |
| Destructive? | No, sample can be recovered.[5] | Yes | Yes |
| Method Development | Generally faster; no separation optimization needed. | Can be time-consuming (column/mobile phase screening). | Can be time-consuming (temperature program optimization). |
| Throughput | Lower; longer acquisition times per sample. | High with an autosampler. | High with an autosampler. |
Making the Right Choice
Caption: Decision guide for selecting the appropriate analytical method.
-
Choose qNMR when: The primary goal is to determine an absolute, highly accurate purity value, such as when certifying a new batch of a reference standard. It is also the method of choice when a pure, analyte-specific reference standard is not available. Its non-destructive nature is advantageous for precious or mass-limited materials.[15]
-
Choose HPLC when: The primary goal is routine quality control, separating a range of polar and non-polar impurities, or analyzing non-volatile compounds. It is the most versatile technique for purity analysis in pharmaceutical development.
-
Choose GC when: The analyte and its expected impurities are volatile and thermally stable. GC often provides higher resolution and sensitivity for volatile organic impurities compared to HPLC.
Conclusion
For the comprehensive assay of this compound, no single technique tells the whole story. Quantitative NMR serves as the ultimate arbiter of absolute purity, providing a direct, SI-traceable result that is invaluable for establishing primary standards and for analyses where analyte-specific standards are unavailable. Its power lies in its fundamental principle of quantification.
HPLC and GC , on the other hand, are the workhorses for purity profiling. They offer superior sensitivity and the resolving power necessary to detect, separate, and quantify trace impurities that might be hidden within the baseline of an NMR spectrum.
The most robust analytical strategy involves an orthogonal approach: using the high accuracy of qNMR to certify the primary reference material and then employing a validated HPLC or GC method for routine, high-throughput quality control and stability testing. This combination of absolute and relative quantification provides the highest degree of confidence in the quality and integrity of this critical chemical intermediate, ensuring a solid foundation for downstream drug development and manufacturing.
References
Click to expand
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. Available from: [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). ResolveMass Laboratories. Available from: [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]
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Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. Available from: [Link]
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Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. (2020-08-25). Available from: [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available from: [Link]
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3-Methyl-2-phenyl-but-2-enenitrile. PubChem. Available from: [Link]
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Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Chromatography Online. Available from: [Link]
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HPLC Method for Analysis of Nitroglycerin on Newcrom R1 Column. SIELC Technologies. Available from: [Link]
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Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. Available from: [Link]
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Purity comparison by NMR and HPLC. ResearchGate. Available from: [Link]
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Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Europe PMC. Available from: [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. (2014-10-08). Available from: [Link]
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Quality-Control Analytical Methods: High-Performance Liquid Chromatography. IJPC. Available from: [Link]
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Analytical NMR. Magritek. Available from: [Link]
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NUCLEODUR® Cyano-Nitrile. Sorbent Technologies, Inc. (2023-07-27). Available from: [Link]
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HPLC Column Exsil Pure 120 Nitrile, 5µm 250 x 2mm. Analytics-Shop. Available from: [Link]
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GUIDELINE FOR qNMR ANALYSIS. ENFSI. (2019-11-06). Available from: [Link]
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Quantitative NMR Spectroscopy. University of Oxford. (2017-11). Available from: [Link]
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Quantification of nitric oxide by high-performance liquid chromatography-fluorometric method in subgenomic hepatitis C virus-replicon expressing Huh7 cells upon treatment with acetylsalicylic acid. PubMed Central. Available from: [Link]
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12.4: Gas Chromatography. Chemistry LibreTexts. (2021-09-11). Available from: [Link]
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Validation of Analytical Procedures Q2(R2). ICH. (2023-11-30). Available from: [Link]
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What is Gas Chromatography?. Teledyne Labs. Available from: [Link]
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Quantitative NMR Studies of Multiple Compound Mixtures. ResearchGate. Available from: [Link]
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Universal Quantitative NMR Analysis of Complex Natural Samples. PubMed Central. (2013-09-14). Available from: [Link]
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Analysis results of GC. Shimadzu. Available from: [Link]
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A Senior Application Scientist's Comparative Guide to the Analytical Methods for 3-Methyl-2-phenylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-phenylbutanenitrile, a chiral nitrile, is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its stereochemistry can significantly influence the pharmacological and toxicological properties of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are imperative for its characterization, purity assessment, and chiral separation. This guide provides an in-depth, objective comparison of the principal analytical techniques for this compound, supported by proposed experimental protocols and expected performance data based on the analysis of structurally analogous compounds.
This document is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, ensuring a self-validating system of analysis. Every claim and protocol is grounded in established analytical principles and supported by authoritative references.
Gas Chromatography (GC)
Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds like this compound. It offers high resolution, sensitivity, and speed, making it suitable for both purity analysis and chiral separations.
GC-FID for Purity and Quantitative Analysis
A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, making it ideal for quantifying the purity of this compound and detecting organic impurities.
The selection of a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is a strategic choice. This phase provides a good balance of dispersive and dipole-dipole interactions, enabling the separation of a range of analytes with varying polarities, which is crucial for resolving potential process-related impurities. The temperature program is designed to first elute volatile impurities at a lower temperature, followed by a ramp to elute the main analyte and any higher-boiling impurities, ensuring sharp peaks and efficient separation.
Experimental Protocol: GC-FID Analysis
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes.
-
-
Injection Volume: 1 µL (Split ratio 50:1).
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample and dissolve in 10 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
Chiral GC for Enantiomeric Separation
For the separation of the enantiomers of this compound, a chiral stationary phase is essential. Cyclodextrin-based columns are particularly effective for this purpose.
Derivatized cyclodextrins create a chiral environment within the GC column. The separation mechanism relies on the differential formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin. The choice of a specific cyclodextrin derivative (e.g., a beta-cyclodextrin) is based on its proven efficacy in separating a wide range of chiral compounds, including those with aromatic rings.
Experimental Protocol: Chiral GC Analysis
-
Instrumentation: Gas chromatograph with a split/splitless injector and FID.
-
Chromatographic Conditions:
-
Column: A cyclodextrin-based chiral capillary column (e.g., Beta-DEX™ 225), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 300°C.
-
Oven Temperature Program: Isothermal analysis at a temperature optimized for resolution (e.g., 140-160°C).
-
Injection Volume: 1 µL (Split ratio 50:1).
-
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent (e.g., hexane or ethyl acetate).
-
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the Analysis of 3-Methyl-2-phenylbutanenitrile
Introduction
In the landscape of pharmaceutical development and manufacturing, the rigorous analysis of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 3-Methyl-2-phenylbutanenitrile, a key building block in the synthesis of various pharmaceutical compounds, requires precise and reliable analytical methods for its quantification and purity assessment.[1] This guide provides an in-depth, comparative analysis of two of the most powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this critical intermediate.
As a non-polar compound, this compound (C₁₁H₁₃N, M.W. 159.23 g/mol )[1][2] is amenable to analysis by both HPLC and GC. The choice between these methods is often dictated by a multitude of factors including the specific analytical objective (e.g., purity, assay, impurity profiling), laboratory instrumentation, sample throughput requirements, and the physicochemical properties of potential impurities. This document will explore the theoretical underpinnings of each technique, present detailed experimental protocols, offer a side-by-side comparison of their performance based on validation data, and provide expert insights to guide researchers and drug development professionals in making an informed decision.
Principles of Separation: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For a relatively non-polar analyte like this compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable and widely used approach.[4][5][6] In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane or C18), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[7] Non-polar compounds, such as our analyte, will have a stronger affinity for the stationary phase and will thus be retained longer, while more polar impurities will elute earlier.[5] This technique is versatile, non-destructive, and can be applied to a wide range of compounds.[6]
Gas Chromatography (GC)
Gas Chromatography is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition.[8] The separation is based on the partitioning of the analyte between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a stationary phase, which is a microscopic layer of liquid or polymer on an inert solid support, inside a capillary column.[9] For this compound, which is thermally stable and has a moderate boiling point, GC offers high resolution, speed, and sensitivity, particularly when coupled with a Flame Ionization Detector (FID).[10]
Experimental Protocols & Methodologies
The following protocols are presented as robust starting points for the analysis of this compound. These methods have been designed based on established principles for similar analytes and are intended to be optimized and validated in the user's laboratory.
Workflow for HPLC and GC Method Development and Validation
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methyl-2-phenylbutanenitrile
This guide provides essential safety and logistical information for the proper disposal of 3-Methyl-2-phenylbutanenitrile (CAS No. 5558-29-2), a common intermediate in organic synthesis. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is classified as a hazardous substance, and its waste must be managed accordingly.[1][2] The primary risks associated with this compound are its toxicity and irritant properties.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[2]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2]
The causality behind these classifications lies in the chemical nature of nitriles, which can be metabolized to release cyanide ions in the body, and the irritant nature of the organic structure. Therefore, all waste streams containing this substance, regardless of concentration, must be treated as hazardous.
| Property | Data | Source(s) |
| Chemical Formula | C₁₁H₁₃N | [1][3] |
| Molecular Weight | 159.23 g/mol | [1][3] |
| Appearance | Liquid | N/A |
| Density (Predicted) | 0.967 g/cm³ | [3] |
| CAS Number | 5558-29-2 | [1] |
Personal Protective Equipment (PPE) and Safety Precautions
Proper disposal begins with safe handling. Anyone managing waste containing this compound must wear appropriate PPE to prevent exposure.[4]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[5] Gloves should be inspected before use and changed immediately if contamination occurs.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[5]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[5]
-
Respiratory Protection: All handling of open containers of this chemical and its waste should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[5]
Step-by-Step Disposal Protocol
The disposal of chemical waste is strictly regulated by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][6] The following protocol is designed to comply with these regulations, specifically the Resource Conservation and Recovery Act (RCRA).[7][8]
Step 1: Waste Collection and Segregation
Proper segregation is the most critical step in a laboratory waste management program.
-
Designate a Waste Stream: Dedicate a specific waste container for this compound and materials contaminated with it.
-
Do Not Mix Wastes: Never mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents, acids, or bases.[5] Mixing can cause dangerous reactions and complicates the disposal process.[9]
-
Collect All Forms of Waste: This includes:
-
Unused or expired pure this compound.
-
Solutions containing the chemical.
-
Contaminated lab materials (e.g., pipette tips, gloves, absorbent pads, glassware).[5]
-
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a container made of a material that will not react with the chemical, such as glass or high-density polyethylene (HDPE). The container must have a tight-fitting, leak-proof lid.[7][9]
-
Apply a Hazardous Waste Label: As soon as waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[5]
Step 3: On-Site Storage
-
Store in a Designated Area: Keep the sealed waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that is well-ventilated and secure.[10][11]
-
Ensure Secondary Containment: Place the container in a secondary bin or tray to contain any potential leaks.
-
Limit Storage Time: Adhere to regulatory time limits for waste accumulation (e.g., up to one year for Small Quantity Generators, but institutional policies may be stricter).[8]
Step 4: Final Disposal
-
Contact EHS: Do not attempt to dispose of this chemical down the drain or in regular trash.[12] Arrange for pickup through your institution’s Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Maintain Records: Keep accurate records of your hazardous waste generation and disposal as required by law.[8][12]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, pre-defined plan is essential for a safe response.
Spill Cleanup Protocol
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before cleanup, put on the appropriate PPE, including respiratory protection if necessary.[5]
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to dike the spill and prevent it from spreading.[5][13]
-
Absorb and Collect: Gently cover the spill with the absorbent material. Once fully absorbed, carefully scoop the material into your designated hazardous waste container.[5]
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]
First Aid for Exposure
-
Inhalation: Move the affected person to fresh air immediately. Seek prompt medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Technical Disposal Methodologies
Understanding the ultimate fate of chemical waste reinforces the importance of following proper procedures. For organic compounds like this compound, high-temperature incineration is the industry-standard and most effective disposal method.
-
Incineration: This process uses controlled, high-temperature combustion (typically >1000°C) to break down the hazardous organic molecules into less harmful components like carbon dioxide and water.[14] Acid gases generated during the combustion of nitrogen-containing compounds are removed by scrubbers.[14] Licensed hazardous waste incinerators are required by the EPA to achieve a destruction and removal efficiency of at least 99.99%. The resulting ash is tested and, if it meets standards, can be disposed of in a specialized landfill.[9]
-
Chemical Treatment (Hydrolysis): While nitriles can be chemically broken down via hydrolysis into carboxylic acids or their salts, this method is generally not practical for waste disposal in a laboratory setting.[5] It requires handling additional corrosive reagents and creates a new waste stream that must also be managed.[5] Therefore, it is not a recommended disposal route.
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
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Personal protective equipment for handling 3-Methyl-2-phenylbutanenitrile
Mastering a Safe Workflow for 3-Methyl-2-phenylbutanenitrile
A Senior Application Scientist's Guide to Chemical Safety and Handling
Handling chemical reagents with diligence and foresight is the cornerstone of innovative and safe research. For compounds like this compound, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, a comprehensive understanding of its hazard profile is not just procedural—it's fundamental to laboratory safety.[1] This guide provides an in-depth operational plan for the safe handling of this compound, grounded in established safety protocols and a causal understanding of chemical risk management.
Hazard Identification and Risk Assessment: Understanding the Reagent
Before any handling procedure, a thorough risk assessment is critical. Based on the aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, this compound presents several hazards that dictate our safety protocols.[2]
Key Hazards:
-
Acute Toxicity: The compound is classified as toxic if swallowed and harmful in contact with skin.[2] This elevates the importance of preventing any direct contact or ingestion.
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[2] This necessitates robust barrier protection for the skin and eyes.
-
Potential for Allergic Reaction: A subset of notifications indicates it may cause an allergic skin reaction, requiring vigilance for sensitization.[2]
This hazard profile forms the logical basis for the stringent personal protective equipment (PPE) and handling protocols that follow.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is a direct response to the identified hazards. The goal is to create a complete barrier between the researcher and the chemical, preventing all potential routes of exposure.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves (minimum 0.11 mm thickness) | To prevent dermal absorption and skin irritation. Gloves must be inspected before use and disposed of after handling or if contamination is suspected. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | Required to protect against splashes that can cause serious eye irritation. Conformance to EN166 or equivalent standards is necessary.[3] |
| Skin and Body Protection | Fully-buttoned laboratory coat | Protects against accidental skin contact from spills or splashes. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation | To be used only if there is a risk of inhaling aerosols or if working outside of a well-ventilated area.[4] |
Operational Plan: A Step-by-Step Handling Workflow
This workflow is designed as a self-validating system to ensure safety at every stage of the handling process.
Step 1: Preparation and Area Setup
-
Ventilation is Key: Always handle this compound within a certified chemical fume hood or in a well-ventilated area to minimize inhalation exposure.[4]
-
Gather Materials: Ensure all necessary equipment (glassware, stir bars, reagents) and waste containers are inside the fume hood before you begin.
-
Don PPE: Put on your lab coat, safety glasses, and gloves before handling the primary container.
Step 2: Aliquoting and Use
-
Careful Dispensing: When transferring the liquid, use appropriate tools like a pipette with a bulb or a syringe. Avoid pouring directly from large containers to minimize splashing.
-
Immediate Containment: Keep the primary container sealed when not in use. If any spills occur, they must be cleaned immediately according to the spill response plan.
Step 3: Post-Procedure and Decontamination
-
Clean Workspace: After the procedure is complete, decontaminate the work surface with an appropriate solvent and cleaning agent.
-
Proper Glove Removal: Remove gloves using the proper technique (without touching the outer surface) to avoid skin contact.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
The following diagram illustrates the logical flow of this safe handling procedure.
Caption: Workflow for Safe Handling of this compound
Disposal and Emergency Plans
Waste Disposal:
-
All contaminated materials, including gloves, pipette tips, and empty containers, must be disposed of in a designated and clearly labeled hazardous waste container.
-
Do not allow the chemical to enter drains or the environment.
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[5] If skin irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4]
-
Ingestion: If swallowed, call a poison center or doctor immediately. Do not induce vomiting.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.
References
-
PubChem. this compound Laboratory Chemical Safety Summary. National Institutes of Health. [Link]
-
Carl ROTH. Safety Data Sheet for 3-methylbutan-1-ol.[Link]
-
MySkinRecipes. this compound Product Information.[Link]
-
OECD SIDS. 3-Methyl-2-butenal Initial Assessment Report.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
